molecular formula C18H26N4O5S B15573783 [Des-Tyr1]-Met-Enkephalin CAS No. 94825-43-1

[Des-Tyr1]-Met-Enkephalin

货号: B15573783
CAS 编号: 94825-43-1
分子量: 410.5 g/mol
InChI 键: KWHAJHJQOWBJEG-KBPBESRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

causes retrograde amnesia in rats;  RN given refers to (L-Met-L-Phe)-isomer

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHAJHJQOWBJEG-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388962
Record name Enkephalin-met, des-tyr(1)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61370-88-5, 94825-43-1
Record name Enkephalin-met, des-tyr(1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin-met, des-tyr(1)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of [Des-Tyr1]-Met-Enkephalin in Opioid Receptor Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Des-Tyr1]-Met-Enkephalin, a tetrapeptide fragment of the endogenous opioid Met-enkephalin, serves a pivotal, albeit often negative, role in the landscape of opioid receptor research. Lacking the N-terminal tyrosine residue essential for high-affinity binding and activation of opioid receptors, this peptide is frequently utilized as a negative control to delineate the specific opioid receptor-mediated effects of its parent compound and other opioid ligands. This technical guide provides a comprehensive overview of this compound, detailing its structure, its drastically reduced interaction with opioid receptors, and its application in key experimental protocols. We present available binding data, outline detailed methodologies for radioligand binding and functional assays, and visualize the critical signaling pathways and experimental workflows to support researchers in the field of pharmacology and drug development.

Introduction: The Criticality of the N-Terminal Tyrosine

The endogenous opioid system, comprising opioid peptides and their receptors, is a cornerstone of pain modulation, mood regulation, and various physiological processes. The enkephalins, specifically Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), are fundamental players in this system. The biological activity of these pentapeptides is critically dependent on their amino acid sequence, particularly the N-terminal tyrosine residue.[1] This tyrosine is considered the "message" of the molecule, responsible for the initial and most crucial interaction with the opioid receptor binding pocket.[1][2]

This compound, with the sequence Gly-Gly-Phe-Met (GGFM), is a naturally occurring metabolite of Met-enkephalin, resulting from the enzymatic cleavage of the N-terminal tyrosine. This seemingly minor modification has profound consequences for its pharmacological activity, rendering it largely inactive at opioid receptors. This property, however, makes it an invaluable tool in opioid research, serving as a specific negative control to isolate and confirm opioid receptor-mediated effects.

Data Presentation: Opioid Receptor Binding Profile

The primary role of this compound in opioid receptor research is as a compound with negligible affinity. Consequently, quantitative binding data such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) are seldom reported in the literature. The consensus is that the removal of the N-terminal tyrosine drastically reduces binding affinity to the mu (µ), delta (δ), and kappa (κ) opioid receptors to a level that is often below the threshold of reliable measurement in standard binding assays.

For comparative purposes, the table below includes the binding affinities for the parent compound, Met-enkephalin, and qualitatively describes the affinity of this compound.

Ligand Receptor Subtype Binding Affinity (Ki) / Activity Comments
Met-Enkephalinµ-opioid Receptor (MOR)High affinity (nanomolar range)Potent agonist.[3]
δ-opioid Receptor (DOR)Highest affinity (nanomolar range)Considered a primary endogenous ligand for DOR.[4]
κ-opioid Receptor (KOR)Low affinityExhibits low affinity for KOR.[5]
This compound µ, δ, and κ Opioid ReceptorsVery low to negligible affinity The absence of the N-terminal tyrosine results in a significant loss of binding.[1][2] Not typically quantified as it is used as a negative control.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for understanding the role of this compound. The following diagrams, created using the DOT language, illustrate the canonical signaling pathway of Met-enkephalin and the workflows for common experimental assays where this compound would be used as a negative control.

Signaling Pathways

Met-enkephalin, upon binding to its cognate G-protein coupled receptors (GPCRs), primarily the µ- and δ-opioid receptors, initiates a signaling cascade that leads to its physiological effects. This compound is unable to effectively initiate this cascade due to its poor binding.

cluster_membrane Cell Membrane MOR μ/δ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channel βγ modulates Met_Enkephalin Met-Enkephalin Met_Enkephalin->MOR Binds Des_Tyr_Met_Enkephalin This compound Des_Tyr_Met_Enkephalin->MOR No significant binding cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Cellular Effects Ca_influx ↓ Ca²⁺ Influx Ion_Channel->Ca_influx K_efflux ↑ K⁺ Efflux Ion_Channel->K_efflux Ca_influx->Analgesia K_efflux->Analgesia

Figure 1. Opioid Receptor Signaling Pathway.
Experimental Workflows

This assay is a cornerstone of pharmacology for determining the binding affinity of a ligand to a receptor. In this context, this compound would be used as a negative control competitor and is expected to show no significant displacement of the radioligand.

cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare receptor source (e.g., cell membranes) P2 Select radioligand (e.g., [³H]DAMGO for MOR) P3 Prepare serial dilutions of competitor ligands (e.g., Met-Enkephalin, This compound) I1 Incubate receptor, radioligand, and competitor at various concentrations P3->I1 S1 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand I1->S1 D1 Quantify radioactivity on filters (scintillation counting) S1->D1 D2 Plot % inhibition vs. competitor concentration D1->D2 D3 Calculate IC₅₀ and Ki values D2->D3

Figure 2. Radioligand Competition Binding Assay Workflow.

This functional assay measures the activation of G-proteins following receptor agonism. This compound, being inactive, would not be expected to stimulate [³⁵S]GTPγS binding.

cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare receptor-containing membranes P2 Prepare dilutions of test compounds (e.g., Met-Enkephalin, this compound) I1 Incubate membranes with test compounds, GDP, and [³⁵S]GTPγS P2->I1 S1 Terminate reaction by rapid filtration to capture membranes with bound [³⁵S]GTPγS I1->S1 D1 Quantify bound [³⁵S]GTPγS via scintillation counting S1->D1 D2 Plot % stimulation vs. compound concentration D1->D2 D3 Determine EC₅₀ and Emax values D2->D3

Figure 3. [³⁵S]GTPγS Functional Assay Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments in which this compound is commonly used as a negative control.

Radioligand Competition Binding Assay

This protocol describes a typical competition binding assay to determine the affinity of test compounds for an opioid receptor subtype, for instance, the µ-opioid receptor.

Objective: To determine the inhibition constant (Ki) of test compounds by measuring their ability to displace a specific radioligand from the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor, or rat brain homogenates.[6]

  • Radioligand: [³H]DAMGO (a µ-selective agonist) at a concentration close to its Kd.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Test Compounds: Met-Enkephalin (positive control), this compound (negative control), and other compounds of interest, serially diluted.

  • Apparatus: 96-well plates, filtration manifold, glass fiber filters (e.g., Whatman GF/B), scintillation counter, and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue or cultured cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[7]

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[6]

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[6][7]

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration (e.g., using a Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of [³H]DAMGO, 50 µL of assay buffer, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of [³H]DAMGO, 50 µL of 10 µM Naloxone, and 100 µL of membrane suspension.

    • Competition: 50 µL of [³H]DAMGO, 50 µL of serially diluted test compound (including Met-Enkephalin and this compound), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome for this compound: No significant displacement of [³H]DAMGO will be observed, resulting in a flat competition curve and an inability to calculate a meaningful IC50 or Ki value.

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation, specifically the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Objective: To assess the ability of test compounds to act as agonists at an opioid receptor by measuring G-protein activation.

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[9]

  • GDP: To ensure a basal state of G-proteins.

  • Unlabeled GTPγS: For determining non-specific binding.

  • Test Compounds: Including a known agonist (e.g., DAMGO for µ-opioid receptor) and this compound.

  • Apparatus: 96-well plates, filtration manifold, glass fiber filters, scintillation counter, and scintillation fluid.

Procedure:

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of membrane suspension (5-20 µg of protein) to each well.[10]

    • Add 25 µL of serially diluted test compounds.

    • Add 50 µL of GDP (final concentration 10-30 µM).[9][11]

    • Pre-incubate at 30°C for 15-20 minutes.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.[10]

  • Incubation: Incubate the plate at 25-30°C for 60 minutes.[9]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

    • Plot the stimulated binding (as a percentage of the maximal response to a full agonist) against the log concentration of the test compound.

    • Determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) values from the dose-response curve.

Expected Outcome for this compound: No stimulation of [³⁵S]GTPγS binding above basal levels is expected, indicating a lack of agonistic activity.

Conclusion

This compound, while devoid of significant opioid receptor affinity and agonist activity, is an indispensable tool in opioid pharmacology. Its primary utility lies in its role as a specific negative control, allowing researchers to unequivocally attribute observed biological effects to opioid receptor activation by other ligands. The dramatic loss of function upon removal of the N-terminal tyrosine underscores the exquisite structure-activity relationship of enkephalin peptides and provides a clear rationale for its use in validating experimental findings. This guide provides the necessary theoretical background, data context, and detailed experimental protocols to effectively employ this compound in opioid receptor research, thereby contributing to the rigor and reproducibility of studies in this critical field.

References

[Des-Tyr1]-Met-Enkephalin as a Negative Control: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of opioid receptor pharmacology, the use of appropriate controls is paramount to ensure the validity and specificity of experimental results. [Des-Tyr1]-Met-Enkephalin, a metabolite of the endogenous opioid peptide Met-Enkephalin, serves as an essential negative control. This tetrapeptide, with the sequence Gly-Gly-Phe-Met, is structurally identical to Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) but lacks the N-terminal tyrosine residue. The removal of this single amino acid dramatically reduces its affinity for opioid receptors, rendering it biologically inactive in opioid signaling pathways. This guide provides a comprehensive overview of the rationale for using this compound as a negative control, supported by experimental data and detailed protocols.

The critical role of the N-terminal tyrosine in enkephalins for receptor binding has been well-established. This residue's phenolic hydroxyl group is considered analogous to the 3-hydroxyl group on morphine, which is essential for its potent analgesic effects. Consequently, its absence in this compound leads to a significant loss of binding affinity and functional activity at opioid receptors. Studies on enkephalin metabolites have shown that those lacking the N-terminal tyrosine do not bind to opioid receptors.[1] This inherent lack of activity makes this compound an ideal tool to differentiate specific opioid receptor-mediated effects from non-specific interactions in various experimental paradigms.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki) of Met-Enkephalin for the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). In contrast, this compound is expected to have negligible affinity for these receptors.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Met-Enkephalin~1-50~1-10>1000
This compoundNegligibleNegligibleNegligible

Note: The Ki values for Met-Enkephalin can vary between studies depending on the experimental conditions, radioligand used, and tissue preparation. The values presented represent a general range found in the literature. Data for this compound is based on the established principle of the essentiality of the N-terminal tyrosine for binding.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for opioid receptors, using this compound as a negative control.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors)

  • Unlabeled ligands: Met-Enkephalin (positive control), this compound (negative control), and test compounds

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Naloxone (B1662785) (for determining non-specific binding)

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • 96-well microplates

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Binding buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Binding buffer, radioligand, a high concentration of naloxone (e.g., 10 µM), and membrane suspension.

    • Competition Binding: Binding buffer, radioligand, varying concentrations of the test compound (or Met-Enkephalin or this compound), and membrane suspension.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Inhibition

This protocol measures the ability of a compound to inhibit adenylyl cyclase activity via Gαi/o-coupled opioid receptors.

Materials:

  • Cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • Test compounds: Met-Enkephalin (positive control), this compound (negative control)

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

  • 96- or 384-well plates

Procedure:

  • Cell Plating: Seed the cells into the appropriate microplate and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the respective wells and incubate for a short period.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value for inhibition of forskolin-stimulated cAMP production.

Mandatory Visualizations

Signaling Pathways

cluster_0 Met-Enkephalin Signaling cluster_1 This compound (Negative Control) Met-Enkephalin Met-Enkephalin Opioid Receptor Opioid Receptor Met-Enkephalin->Opioid Receptor Binds G-protein (inactive) G-protein (inactive) Opioid Receptor->G-protein (inactive) Activates G-protein (active) G-protein (active) G-protein (inactive)->G-protein (active) GDP -> GTP Adenylyl Cyclase Adenylyl Cyclase G-protein (active)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response This compound This compound Opioid Receptor_2 Opioid Receptor This compound->Opioid Receptor_2 No Binding G-protein (inactive)_2 G-protein (inactive) Adenylyl Cyclase_2 Adenylyl Cyclase cAMP_2 cAMP Adenylyl Cyclase_2->cAMP_2 Converts ATP_2 ATP ATP_2->Adenylyl Cyclase_2 No Cellular Response No Cellular Response cAMP_2->No Cellular Response

Caption: Opioid receptor signaling pathway activation by Met-Enkephalin and lack thereof by this compound.

Experimental Workflows

cluster_0 Radioligand Binding Assay Workflow cluster_1 cAMP Functional Assay Workflow A Prepare Membranes & Reagents B Set up Assay Plate (Total, Non-specific, Competition) A->B C Incubate to Equilibrium B->C D Filter & Wash C->D E Scintillation Counting D->E F Data Analysis (IC50/Ki) E->F G Plate Cells H Add Test Compounds G->H I Stimulate with Forskolin H->I J Incubate I->J K Measure cAMP Levels J->K L Data Analysis (EC50) K->L

Caption: Workflow diagrams for radioligand binding and cAMP functional assays.

Conclusion

This compound is an indispensable tool in opioid research, serving as a robust negative control. Its inability to bind to and activate opioid receptors, due to the absence of the N-terminal tyrosine, allows researchers to confidently attribute observed effects to specific opioid receptor-mediated signaling. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the rigorous and accurate pharmacological characterization of novel opioid ligands. By incorporating this compound into experimental designs, scientists can enhance the reliability and interpretability of their findings, ultimately contributing to the development of safer and more effective opioid-based therapeutics.

References

Synthesis of [Des-Tyr1]-Met-Enkephalin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Des-Tyr1]-Met-Enkephalin, the tetrapeptide Glycyl-Glycyl-Phenylalanyl-Methionine (Gly-Gly-Phe-Met), is a truncated analog of the endogenous opioid peptide Met-Enkephalin (B1676343). Lacking the N-terminal tyrosine residue, it serves as a valuable tool in neurobiological research and drug discovery, particularly in studies aimed at elucidating the specific roles of the enkephalin core structure in receptor binding and signaling. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing both solid-phase and solution-phase methodologies. Furthermore, it outlines the canonical signaling pathway of its parent compound, Met-Enkephalin, to provide a biological context for its application.

Introduction

Enkephalins are a class of endogenous pentapeptides that play a crucial role in pain modulation and neurotransmission.[1] Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) is one of the two primary forms of enkephalins and exerts its effects through interaction with opioid receptors, primarily the δ- and μ-opioid receptors.[2] The N-terminal tyrosine residue is critical for its opioid activity. The analog, this compound, which lacks this tyrosine, is therefore a key negative control in pharmacological studies and a foundational structure for the development of novel peptide-based therapeutics. The chemical synthesis of this tetrapeptide can be accomplished through well-established peptide synthesis strategies. This guide presents detailed protocols for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPS), offering flexibility for researchers based on available resources and desired scale.

Chemical Synthesis Methodologies

The synthesis of this compound can be efficiently achieved using either solid-phase or solution-phase techniques. Both methods rely on the sequential coupling of amino acids, protected at their N-termini and side chains, followed by deprotection steps.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, is the most common method for synthesizing peptides of moderate length.[3] The process involves assembling the peptide chain on an insoluble polymeric support (resin). The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin.[3] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used approach.[4]

Solution-Phase Peptide Synthesis (SPS)

Solution-phase synthesis involves the coupling of protected amino acids or peptide fragments in a suitable solvent. While often more labor-intensive due to the need for purification after each step, SPS is highly versatile and can be advantageous for large-scale synthesis and the preparation of complex or modified peptides.[5][6] A fragment condensation approach is often employed to build the peptide backbone.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Theoretical yields are calculated based on the initial loading of the resin in SPPS or the starting amount of the C-terminal amino acid in SPS. Actual yields can vary depending on the efficiency of each coupling and deprotection step. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

ParameterSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis (SPS)UnitNotes
Starting Material (C-terminal) Fmoc-Met-Wang ResinH-Met-OR (R=Me, Et)mmolR represents a suitable protecting group.
Amino Acid Equivalents 3-51.1-1.5eqPer coupling step.
Coupling Reagent Equivalents 3-51.1-1.5eqe.g., HBTU, HATU, DCC.
Base Equivalents 6-102-3eqe.g., DIPEA, NMM.
Theoretical Final Yield Calculated from initial resin loadingCalculated from initial amino acid estermg
Expected Purity (Post-Purification) >95>95%Determined by RP-HPLC at 210-220 nm.
Molecular Weight (Monoisotopic) 410.16410.16 g/mol C18H26N4O5S

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Gly-Phe-Met-OH

This protocol is based on the Fmoc/tBu strategy on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.

Materials:

  • Fmoc-Met-Wang resin (0.5 mmol/g substitution)

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in a fritted syringe reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Phenylalanine):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 times).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling.

  • Amino Acid Coupling (Glycine - First): Repeat steps 2 and 3 using Fmoc-Gly-OH.

  • Amino Acid Coupling (Glycine - Second): Repeat steps 2 and 3 using Fmoc-Gly-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Solution-Phase Peptide Synthesis (SPS) of H-Gly-Gly-Phe-Met-OH

This protocol utilizes a (2+2) fragment condensation approach with Boc (tert-butyloxycarbonyl) and benzyl (B1604629) ester protecting groups.

Materials:

  • Boc-Gly-OH

  • H-Gly-OEt·HCl

  • Boc-Phe-OH

  • H-Met-OBzl·HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Ethyl acetate (B1210297) (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C)

  • Hydrochloric acid (HCl) in dioxane

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • Synthesis of Dipeptide Boc-Gly-Gly-OEt:

    • Dissolve Boc-Gly-OH (1.1 eq), H-Gly-OEt·HCl (1.0 eq), and HOBt (1.2 eq) in DCM.

    • Cool the solution to 0°C and add NMM (1.1 eq).

    • Add DCC (1.1 eq) and stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with NaHCO3 solution, water, and brine.

    • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide.

  • Deprotection of Boc-Gly-Gly-OEt:

    • Dissolve Boc-Gly-Gly-OEt in a solution of HCl in dioxane.

    • Stir for 1 hour at room temperature.

    • Evaporate the solvent to obtain H-Gly-Gly-OEt·HCl.

  • Synthesis of Dipeptide Boc-Phe-Met-OBzl:

    • Follow the procedure in step 1, using Boc-Phe-OH and H-Met-OBzl·HCl.

  • Saponification of Boc-Phe-Met-OBzl:

    • Dissolve Boc-Phe-Met-OBzl in a mixture of THF and water.

    • Add LiOH or NaOH and stir until the reaction is complete (monitored by TLC).

    • Acidify the solution and extract the product with EtOAc.

    • Dry and evaporate the solvent to obtain Boc-Phe-Met-OH.

  • Fragment Condensation:

    • Couple Boc-Phe-Met-OH (1.0 eq) with H-Gly-Gly-OEt·HCl (1.1 eq) using the DCC/HOBt method as described in step 1 to form Boc-Phe-Met-Gly-Gly-OEt.

  • Final Deprotection:

    • Dissolve the protected tetrapeptide in methanol.

    • Add Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere to remove the benzyl ester.

    • Filter the catalyst.

    • Treat the resulting product with HCl in dioxane or TFA to remove the Boc group.

    • Purify the final product by recrystallization or chromatography.

Visualization of Workflows and Signaling Pathways

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Fmoc-Met-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Phe Couple Fmoc-Phe-OH (HBTU/DIPEA) Deprotect1->Couple_Phe Deprotect2 Fmoc Deprotection Couple_Phe->Deprotect2 Couple_Gly1 Couple Fmoc-Gly-OH Deprotect2->Couple_Gly1 Deprotect3 Fmoc Deprotection Couple_Gly1->Deprotect3 Couple_Gly2 Couple Fmoc-Gly-OH Deprotect3->Couple_Gly2 Deprotect4 Final Fmoc Deprotection Couple_Gly2->Deprotect4 Cleave Cleave from Resin (TFA/TIS/H2O) Deprotect4->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify Final H-Gly-Gly-Phe-Met-OH Purify->Final

Caption: Workflow for the solid-phase synthesis of this compound.

Signaling Pathway of Met-Enkephalin

Met-Enkephalin, the parent compound of this compound, primarily signals through the δ- and μ-opioid receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).

Met_Enkephalin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MetEnk Met-Enkephalin OpR δ/μ-Opioid Receptor (GPCR) MetEnk->OpR Binds G_protein Gi/o Protein (αβγ) OpR->G_protein Activates G_alpha Gαi/o (GTP) G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Ca_channel Ca²⁺ Channel Neuronal_Inhibition Neuronal Inhibition Ca_channel->Neuronal_Inhibition Leads to K_channel K⁺ Channel K_channel->Neuronal_Inhibition Leads to G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates MAPK MAPK Pathway (ERK) G_beta_gamma->MAPK Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neuronal_Inhibition Modulates MAPK->Neuronal_Inhibition Modulates

Caption: Met-Enkephalin signaling cascade via δ/μ-opioid receptors.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed using standard peptide synthesis techniques. Both solid-phase and solution-phase methods offer viable routes to obtain this important tetrapeptide for research purposes. Understanding the synthesis and the biological signaling context of its parent molecule, Met-Enkephalin, is crucial for its effective application in the fields of neuroscience, pharmacology, and drug development. The detailed protocols and diagrams provided in this guide serve as a valuable resource for researchers embarking on the synthesis and utilization of this compound.

References

Enzymatic Degradation of Met-Enkephalin to [Des-Tyr1]-Met-Enkephalin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Met-enkephalin, an endogenous opioid pentapeptide, plays a crucial role in pain modulation and neurotransmission. Its biological activity is tightly regulated by rapid enzymatic degradation. A primary metabolic pathway involves the cleavage of the N-terminal tyrosine residue, yielding the inactive metabolite [Des-Tyr1]-Met-Enkephalin. This conversion is predominantly catalyzed by the cell-surface metalloprotease Aminopeptidase (B13392206) N (APN), also known as CD13. Understanding the kinetics and mechanisms of this degradation is vital for the development of novel analgesics and therapeutic agents that aim to prolong the analgesic effects of enkephalins by inhibiting their breakdown. This guide provides a comprehensive overview of the enzymatic degradation of Met-enkephalin to this compound, including detailed experimental protocols, quantitative data on enzyme kinetics and inhibition, and visualizations of the degradation pathway and associated signaling cascades.

Introduction

Met-enkephalin (Tyr-Gly-Gly-Phe-Met) is a key neurotransmitter in the endogenous opioid system, exerting its effects primarily through activation of the μ (mu) and δ (delta) opioid receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades leading to analgesia and other physiological responses.[2][3] The therapeutic potential of Met-enkephalin is limited by its short half-life in vivo, as it is rapidly metabolized by various peptidases, collectively known as enkephalinases.[4]

One of the principal inactivating steps is the removal of the N-terminal tyrosine residue, a modification that renders the peptide unable to bind to opioid receptors, thereby terminating its analgesic activity. The enzyme primarily responsible for this cleavage is Aminopeptidase N (APN, EC 3.4.11.2).[5][6] This technical guide focuses on the enzymatic conversion of Met-Enkephalin to its [Des-Tyr1] metabolite, providing researchers and drug development professionals with a detailed understanding of this critical process.

The Primary Enzyme: Aminopeptidase N (APN)

Aminopeptidase N is a widely distributed zinc-dependent metalloprotease found on the surface of various cells, including neurons, immune cells, and epithelial cells.[5] In the context of neuropeptide metabolism, APN plays a significant role in regulating the biological activity of enkephalins by cleaving the Tyr-Gly bond.[5]

The inhibition of APN has been a major focus in the development of analgesics. By preventing the degradation of enkephalins, APN inhibitors can potentiate and prolong their natural pain-relieving effects.[4] Bestatin (B1682670) is a potent and well-characterized competitive inhibitor of APN and is frequently used in experimental settings to study the role of this enzyme in enkephalin metabolism.[5][7][8]

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic degradation of enkephalins and the inhibition of the involved enzymes.

Table 1: Kinetic Parameters for Met-Enkephalin Degradation

ParameterValueSource Organism/TissueReference
Km4.5 x 10-5 MRat Brain Membranes[9]
pH Optimum~7.0Rat Brain Membranes[9]

Table 2: Inhibition of Aminopeptidase N (APN) Activity

InhibitorIC50SubstrateSource Organism/TissueReference
Bestatin~0.2 µM[3H][Leu5]enkephalinRat Striatum Slices[7][10]
Inhibitor Ki Substrate Source Organism/Enzyme Reference
Bestatin-L-Arg X AcOH0.21 x 10-8 MLeu-enkephalinMonkey Brain (purified aminopeptidase)[11]

Note: While some data pertains to Leu-enkephalin, it serves as a close analogue for understanding the inhibition of Met-enkephalin degradation by APN.

Experimental Protocols

In Vitro Aminopeptidase N Activity Assay

This protocol outlines a general procedure for measuring the activity of APN in cleaving Met-Enkephalin to produce this compound.

Materials:

  • Purified Aminopeptidase N or tissue homogenate/cell lysate containing APN activity.

  • Met-Enkephalin (substrate).

  • This compound (standard for HPLC/MS).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Bestatin (inhibitor, for control experiments).

  • HPLC system with a C18 reverse-phase column.

  • Mass Spectrometer (optional, for product confirmation).

  • Reaction tubes and incubator.

Procedure:

  • Enzyme Preparation: Prepare a solution of purified APN or a tissue/cell extract in Assay Buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Assay Buffer

    • Met-Enkephalin solution (final concentration typically in the µM to mM range, depending on the Km of the enzyme).

    • For inhibitor studies, pre-incubate the enzyme with Bestatin for a specified time before adding the substrate.

  • Initiate Reaction: Add the enzyme preparation to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 10, 20, 30, 60 minutes). Time course experiments should be performed to determine the linear range of the reaction.

  • Terminate Reaction: Stop the reaction by adding a quenching solution, such as 1 M HCl or by heat inactivation (e.g., boiling for 5-10 minutes).

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject a known volume of the supernatant onto a C18 reverse-phase column.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid) to separate Met-Enkephalin from its degradation product, this compound.[12][13]

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of the metabolite.

  • Mass Spectrometry (Optional): Collect the HPLC fraction corresponding to the this compound peak and confirm its identity by mass spectrometry.[1][14]

In Vivo Microdialysis for Measuring Enkephalin Degradation

This protocol provides a high-level overview of an in vivo approach to monitor enkephalin metabolism in a specific brain region of a freely moving animal.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • HPLC-MS/MS system for sensitive detection of enkephalins.[15]

Procedure:

  • Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum, nucleus accumbens).

  • Recovery: Allow the animal to recover from surgery.

  • Microdialysis: Perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect dialysate samples at regular intervals into vials containing a small amount of acid or protease inhibitors to prevent further degradation.

  • Analysis: Analyze the collected dialysate samples using a highly sensitive method like LC-MS/MS to quantify the levels of Met-Enkephalin and this compound.[14][15] This allows for the study of basal degradation rates and the effects of pharmacological interventions (e.g., administration of an APN inhibitor).

Visualizations

Enzymatic Degradation Pathway

Enzymatic_Degradation_of_Met_Enkephalin Met_Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Des_Tyr_Met_Enk This compound (Gly-Gly-Phe-Met) Met_Enk->Des_Tyr_Met_Enk Cleavage of Tyr-Gly bond Tyr Tyrosine Met_Enk->Tyr Releases APN Aminopeptidase N (APN) (CD13) APN->Met_Enk Catalyzes Bestatin Bestatin (Inhibitor) Bestatin->APN Inhibits

Caption: Enzymatic conversion of Met-Enkephalin to this compound by APN.

Met-Enkephalin Signaling Pathway

Met_Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Met_Enk Met-Enkephalin Opioid_Receptor μ / δ Opioid Receptor (GPCR) Met_Enk->Opioid_Receptor Binds to G_protein Gi/o Protein (αβγ subunits) Opioid_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK_pathway MAP Kinase Pathway G_protein->MAPK_pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP ↓ production of PKA Protein Kinase A (PKA) cAMP->PKA ↓ activation of Analgesia Analgesia & Other Cellular Effects PKA->Analgesia Ca_influx ↓ Ca²⁺ Influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) MAPK_pathway->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Simplified signaling cascade following Met-Enkephalin binding to opioid receptors.

Experimental Workflow

Experimental_Workflow cluster_preparation Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Source Enzyme Source (Purified APN or Tissue Homogenate) Incubation Incubation at 37°C (Time Course) Enzyme_Source->Incubation Substrate Met-Enkephalin (Substrate) Substrate->Incubation Inhibitor Inhibitor (e.g., Bestatin) (Optional) Inhibitor->Incubation Termination Reaction Termination (e.g., Acid Quench, Heat) Incubation->Termination Separation Separation of Products (e.g., HPLC) Termination->Separation Detection Detection & Quantification (e.g., UV, MS) Separation->Detection Data_Analysis Data Analysis (Kinetics, Inhibition) Detection->Data_Analysis

Caption: General workflow for in vitro analysis of Met-Enkephalin degradation.

Conclusion

The enzymatic degradation of Met-Enkephalin to this compound by Aminopeptidase N is a critical step in the termination of its opioid signaling. A thorough understanding of this process, including the kinetics of the reaction and its inhibition, is paramount for the rational design of enkephalinase inhibitors as novel therapeutic agents for pain management and other neurological disorders. The experimental protocols and data presented in this guide provide a foundation for researchers to investigate this pathway further and to screen for new and more potent inhibitors. The visualization of the degradation and signaling pathways offers a clear framework for understanding the broader biological context of Met-Enkephalin metabolism. Future research in this area will likely focus on the development of highly selective and potent APN inhibitors with favorable pharmacokinetic profiles for clinical applications.

References

Biological activity of [Des-Tyr1]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of [Des-Tyr1]-Met-Enkephalin

Abstract

This compound, also known as Gly-Gly-Phe-Met (GGFM), is the tetrapeptide fragment remaining after the enzymatic cleavage of the N-terminal tyrosine from Met-enkephalin. The removal of this tyrosine residue fundamentally alters its biological activity, rendering it largely inactive at classical opioid receptors. While it is often used as a negative control in opioid research, studies have indicated that this compound may possess distinct biological functions, notably in the realms of immunomodulation and memory. This document provides a comprehensive technical overview of its known biological activities, presenting available data, detailed experimental protocols for its assessment, and diagrams of relevant workflows and pathways.

Opioid Receptor Activity: The Critical Role of N-Terminal Tyrosine

The defining characteristic of this compound is its profound lack of activity at opioid receptors. The N-terminal tyrosine of enkephalins is considered the essential pharmacophore, analogous to the 3-hydroxyl group on morphine, which is critical for binding to and activating mu (μ), delta (δ), and kappa (κ) opioid receptors. Its removal, as in this compound, results in a molecule with very little ability to bind to these receptors or elicit classical opioid agonist effects, such as analgesia.[1]

Consequently, this peptide is frequently utilized in pharmacological studies as an inactive peptide control to ensure that any observed effects of the parent compound, Met-enkephalin, are specifically mediated by opioid receptors and not due to non-specific peptide effects.

Immunomodulatory Activity

While inert at opioid receptors, fragments of Met-enkephalin have been investigated for their roles in neuro-immune communication. A key study by Kowalski (1998) evaluated the effects of Met-enkephalin and its fragments, including this compound, on the murine immune system. The study demonstrated that other fragments of Met-enkephalin increased natural killer (NK) cell cytotoxicity and stimulated the proliferation of mitogen-activated B and T cells.[2] However, the abstract of this pivotal study does not report a significant immunomodulatory effect for the this compound fragment, suggesting it was inactive in the assays performed.[2]

Quantitative Data on Immunomodulatory Assays

Quantitative, peer-reviewed data detailing the specific effects of this compound on lymphocyte proliferation and NK cell cytotoxicity are not available in public literature. The table below is structured to present such data, but reflects the current lack of reported activity from the key study in the field.

PeptideAssayCell TypeResult (vs. Control)Reference
This compound Concanavalin A-Stimulated ProliferationMouse SplenocytesNot Reported (Likely Inactive)Kowalski J, (1998)[2]
This compound Natural Killer Cell CytotoxicityMouse SplenocytesNot Reported (Likely Inactive)Kowalski J, (1998)[2]

Central Nervous System Activity: Amnestic Effects

Beyond immunomodulation, this compound has been reported to induce retrograde amnesia in animal models. Studies have shown that its administration can impair memory retention in rats performing avoidance tasks. This suggests a non-opioid-mediated central nervous system activity.

Quantitative Data on In Vivo Amnestic Effects
PeptideAssay / ModelSpeciesEffect ObservedQuantitative Data (e.g., ED₅₀)
This compound Shuttle Box Avoidance TaskRatRetrograde Amnesia / Decreased Memory RetentionNot Available

Signaling Pathways

Inactivity at Opioid Receptor Signaling Pathway

Opioid peptides like Met-enkephalin primarily signal through G-protein coupled receptors (GPCRs), specifically the δ- and μ-opioid receptors.[3] This activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[4] Due to its lack of the N-terminal tyrosine, this compound does not effectively bind to these receptors and therefore does not activate this canonical signaling cascade. The signaling pathways responsible for its amnestic effects have not been elucidated.

cluster_membrane Cell Membrane receptor δ-Opioid Receptor (GPCR) G_protein Gi/o Protein Activation receptor->G_protein MetEnk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) MetEnk->receptor Binds & Activates DesTyr This compound (Gly-Gly-Phe-Met) DesTyr->receptor No Binding / No Activation AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP Production AC->cAMP

Caption: Opioid receptor signaling pathway and the inactivity of this compound.

Detailed Experimental Protocols

The following sections provide detailed, representative protocols for assessing the key biological activities discussed.

Protocol: Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release)

This assay measures the ability of effector cells (NK cells) to lyse target cells, a key metric of cell-mediated cytotoxicity.

cluster_prep 1. Target Cell Preparation cluster_effector 2. Effector Cell Preparation cluster_assay 3. Co-culture & Lysis cluster_analysis 4. Analysis T_prep Culture K562 target cells T_label Label K562 cells with 51Cr (Sodium Chromate) for 1-2 hours T_prep->T_label T_wash Wash cells 3x to remove excess unincorporated 51Cr T_label->T_wash CoCulture Co-culture labeled Target cells with Effector cells at various E:T ratios (e.g., 100:1, 50:1, 25:1) T_wash->CoCulture E_prep Isolate splenocytes (or PBMCs) from control and treated mice E_count Count viable cells and adjust to desired concentration E_prep->E_count E_count->CoCulture Incubate Incubate 96-well plate for 4 hours at 37°C CoCulture->Incubate Controls Set up controls: - Spontaneous Release (Targets only) - Maximum Release (Targets + Detergent) Controls->Incubate Centrifuge Centrifuge plate to pellet cells Supernatant Harvest supernatant from each well Centrifuge->Supernatant Count Quantify 51Cr in supernatant using a gamma counter Supernatant->Count Calculate Calculate % Specific Lysis Count->Calculate prep 1. Isolate splenocytes from treated and control mice plate 2. Plate cells in 96-well plate (2x10^5 cells/well) prep->plate treat 3. Add treatments: - Medium (Unstimulated Control) - Concanavalin A (ConA, 5 µg/mL) - ConA + this compound plate->treat incubate 4. Incubate for 48-72 hours at 37°C treat->incubate pulse 5. Pulse with [3H]-Thymidine (1 µCi/well) incubate->pulse incubate2 6. Incubate for an additional 18 hours pulse->incubate2 harvest 7. Harvest cells onto filter mats using a cell harvester incubate2->harvest analyze 8. Measure [3H]-Thymidine incorporation using a scintillation counter harvest->analyze cluster_training 1. Training Phase cluster_treatment 2. Treatment cluster_test 3. Retention Test (24h later) place Place rat in shuttle box acclimate Acclimatization period (15 min) place->acclimate trials Initiate training trials (e.g., 30 trials) acclimate->trials cs Conditioned Stimulus (CS): Light + Tone (5 sec) trials->cs inject Immediately post-training, administer treatment (i.c.v.): - Vehicle Control - this compound trials->inject us Unconditioned Stimulus (US): Foot shock (max 5 sec) cs->us If no crossing occurs retest Place rat back in shuttle box inject->retest test_trials Run retention trials (CS only) retest->test_trials measure Measure: - Latency to cross - Number of successful avoidances test_trials->measure analyze Compare performance between treatment groups measure->analyze

References

[Des-Tyr1]-Met-Enkephalin: A Technical Whitepaper on its Core Functions and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Des-Tyr1]-Met-Enkephalin, a tetrapeptide metabolite of Met-Enkephalin with the sequence Gly-Gly-Phe-Met, represents a departure from classical opioid pharmacology. The absence of the N-terminal tyrosine residue fundamentally alters its interaction with opioid receptors, leading to a significant reduction in canonical opioid activity. This technical guide provides an in-depth exploration of the known functions of this compound, focusing on its non-opioid roles, particularly in memory modulation and immunomodulation. This document summarizes the available quantitative and qualitative data, presents detailed experimental protocols for its study, and visualizes putative signaling pathways and experimental workflows.

Introduction

Endogenous opioid peptides, primarily the enkephalins, endorphins, and dynorphins, are critical modulators of numerous physiological processes, most notably nociception. Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) exerts its effects through binding to opioid receptors, with the N-terminal tyrosine residue being indispensable for this interaction. This compound is a naturally occurring metabolite of Met-Enkephalin, from which this crucial tyrosine residue has been cleaved. Consequently, it displays markedly reduced affinity for opioid receptors and is largely devoid of classical opioid agonist activity.[1] Research has therefore shifted towards understanding its non-opioid functions, which include effects on memory and the immune system.[2][3] This whitepaper consolidates the current understanding of this compound, offering a technical resource for researchers investigating its unique biological profile.

Core Functions and Biological Activities

The functional profile of this compound is primarily defined by its non-opioid activities.

Neuromodulatory Effects: Amnesia

A significant body of evidence points to the ability of this compound to induce retrograde amnesia.[2] Studies have shown that its administration can impair memory retention in a dose-dependent manner. This effect is distinct from the actions of classical opioids and suggests the involvement of different neural pathways. The precise mechanism underlying this amnestic effect is not yet fully elucidated but is an active area of investigation.

Immunomodulatory Potential

Fragments of Met-Enkephalin have been shown to possess immunomodulatory properties.[3] Studies on this compound suggest it may influence immune cell function, including lymphocyte proliferation and natural killer (NK) cell activity.[3] Interestingly, some of these effects have been reported to be inhibited by the opioid antagonist naloxone (B1662785), suggesting a complex interaction with the opioid system, even in the absence of direct high-affinity binding to classical opioid receptors.[3]

Quantitative Data

Quantitative data for this compound is limited, reflecting its status as a peptide with non-classical functions. The following tables summarize the available information.

ParameterReceptor/SystemValue/ObservationReference
Opioid Receptor Binding Affinity Mu, Delta, Kappa Opioid ReceptorsVery low affinity; considered inactive as a direct agonist.Inferred from multiple sources
Amnestic Effect Memory RetentionDose-dependent increase in amnesia and decrease in memory retention observed in rodent models.
Immunomodulation Lymphocyte ProliferationIncreased proliferation of mitogen-stimulated B and T cells in mice following in vivo administration.[3][3]
Immunomodulation Natural Killer (NK) Cell ActivityIncreased NK cell cytotoxicity observed in mice.[3][3]
Antagonism NaloxoneThe immunomodulatory effects (increased lymphocyte proliferation and NK cell activity) were inhibited by naloxone pretreatment.[3][3]

Signaling Pathways and Mechanisms of Action

The signaling pathways for the non-opioid effects of this compound are not well-defined. The following diagrams represent putative pathways based on observed effects.

logical_relationship cluster_peptide This compound Administration cluster_cns Central Nervous System peptide This compound unknown_receptor Putative Non-Opioid Receptor/Binding Site peptide->unknown_receptor Binds downstream_signaling Downstream Signaling Cascade (Mechanism Unknown) unknown_receptor->downstream_signaling Activates memory_consolidation Disruption of Memory Consolidation Pathways downstream_signaling->memory_consolidation Leads to amnesia Retrograde Amnesia memory_consolidation->amnesia Results in

Putative Signaling Pathway for Amnestic Effects.

experimental_workflow cluster_immune Immune System immune_cell Immune Cell (e.g., T-cell, NK cell) receptor_interaction Interaction with Receptor/Binding Site (Potentially Naloxone-Sensitive) immune_cell->receptor_interaction Interacts via cellular_response Intracellular Signaling (Pathway Unknown) receptor_interaction->cellular_response Initiates proliferation Increased Cell Proliferation and/or Cytotoxicity cellular_response->proliferation Results in immuno_output Modulated Immune Response proliferation->immuno_output peptide_admin This compound Administration peptide_admin->immune_cell Targets

Hypothesized Mechanism for Immunomodulatory Action.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Assessment of Amnestic Effects: Passive Avoidance Test

This protocol describes a standard passive avoidance task in rodents to evaluate the effects of this compound on memory.[4][5][6][7][8]

Objective: To determine if post-training administration of this compound induces retrograde amnesia.

Materials:

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber connected by a door, with an electrified grid floor in the dark compartment).

  • This compound (dissolved in sterile saline).

  • Vehicle control (sterile saline).

  • Experimental animals (e.g., adult male rats).

Procedure:

  • Habituation (Day 1):

    • Place each animal in the light compartment of the apparatus for a 5-minute exploration period with the door to the dark compartment closed.

    • Return the animal to its home cage.

  • Training/Acquisition (Day 2):

    • Place the animal in the light compartment. After a 30-second acclimatization period, open the door to the dark compartment.

    • When the animal enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment.

    • Immediately after the training trial, administer this compound or vehicle control (e.g., intracerebroventricularly or intraperitoneally) according to experimental groups.

  • Retention Test (Day 3):

    • 24 hours after the training session, place the animal back into the light compartment.

    • After a 30-second acclimatization period, open the door to the dark compartment.

    • Record the latency to enter the dark compartment (step-through latency), with a cutoff time (e.g., 300 seconds). No foot shock is delivered during the retention test.

Data Analysis:

  • Compare the step-through latencies between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., Mann-Whitney U test). A significantly shorter latency in the treated group is indicative of amnesia.

experimental_workflow start Start habituation Day 1: Habituation (5 min exploration of light compartment) start->habituation training Day 2: Training/Acquisition (Entry into dark compartment followed by foot shock) habituation->training injection Immediate post-training injection: - this compound - Vehicle Control training->injection retention Day 3: Retention Test (Measure latency to enter dark compartment) injection->retention analysis Data Analysis (Compare latencies between groups) retention->analysis end End analysis->end

Workflow for the Passive Avoidance Test.
Assessment of Immunomodulatory Effects: Lymphocyte Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of lymphocytes stimulated with a mitogen.[9][10]

Objective: To determine if this compound modulates mitogen-induced lymphocyte proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.

  • This compound (sterile, dissolved in culture medium).

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A)).

  • Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum and antibiotics).

  • 96-well cell culture plates.

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT or CFSE).

  • Cell harvester and scintillation counter (for [³H]-thymidine incorporation).

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from fresh blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the cells and resuspend them in complete culture medium to a final concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 50 µL of the peptide dilutions to the appropriate wells.

    • Add 50 µL of mitogen (at a pre-determined optimal concentration) to the stimulated wells.

    • Include control wells: cells alone (unstimulated), cells + mitogen (positive control), and cells + peptide alone.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement ([³H]-thymidine incorporation):

    • 18 hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.

    • At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the mean counts per minute (CPM) for triplicate wells.

  • Compare the CPM of the wells containing mitogen and this compound to the CPM of the wells with mitogen alone. An increase or decrease in CPM indicates a modulatory effect of the peptide on lymphocyte proliferation.

Conclusion and Future Directions

This compound is an intriguing peptide that, despite its lack of classical opioid activity, exerts distinct biological effects. Its ability to induce amnesia and potentially modulate the immune system opens new avenues for research into non-opioid signaling pathways in the central nervous and immune systems. Future research should focus on identifying the specific receptors or binding sites for this compound to elucidate its mechanisms of action. A deeper understanding of its pharmacology could lead to the development of novel therapeutic agents for memory disorders or immune-related conditions, divorced from the side-effect profile of classical opioid receptor modulators.

References

[Des-Tyr1]-Met-Enkephalin CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Des-Tyr1]-Met-Enkephalin, the N-terminal tyrosine-truncated metabolite of Met-enkephalin, serves as a critical negative control and research tool in the study of endogenous opioid systems. Its CAS number is 61370-88-5 .[1][2][3][4] Lacking the N-terminal tyrosine residue essential for opioid receptor binding and activation, this tetrapeptide—sequence Gly-Gly-Phe-Met—is largely devoid of the analgesic and psychoactive effects characteristic of its parent compound.[5] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, alongside representative experimental protocols and a conceptual framework for its role in opioid research.

Core Properties

The fundamental characteristics of this compound are summarized below, providing a foundational dataset for experimental design and interpretation.

Chemical and Physical Properties

A compilation of the key chemical and physical data for this compound is presented in Table 1. This information is essential for sample preparation, storage, and analytical characterization.

PropertyValueReference
CAS Number 61370-88-5[1][2][3][4]
Molecular Formula C18H26N4O5S[1][2][3][4]
Molecular Weight 410.49 g/mol [1][3][4]
Sequence Gly-Gly-Phe-Met[2]
Appearance Lyophilized powder[6]
Purity (typical) >95% (via HPLC)[6]
Solubility Soluble in water, acetic acid, or DMSO. For aqueous solutions, dilute acetic acid (e.g., 0.1%) is recommended to aid dissolution.[5]
Storage Store as a solid at -20°C or lower, protected from light and moisture. In solution, aliquot and freeze to prevent repeated freeze-thaw cycles; short-term storage at 4°C is also possible.[1][5]
Pharmacological Profile

The pharmacological characteristics of this compound are defined by its inability to effectively engage opioid receptors. This makes it an invaluable tool for delineating the specific effects of opioid receptor activation.

ParameterDescriptionReference
Mechanism of Action Lacks the N-terminal tyrosine residue, which is critical for binding to and activating opioid receptors (mu, delta, kappa). Consequently, it does not exhibit typical opioid agonist activity.[5][7]
Primary Role in Research Used as a negative control in experiments investigating the effects of Met-enkephalin and other opioid peptides. Its use helps to confirm that observed effects are mediated by opioid receptors.[5]
Reported Biological Effects While largely inactive at opioid receptors, some studies have explored potential non-opioid effects. For instance, it has been investigated for its potential amnestic effects in animal models, although the mechanism remains unclear.[4][8]
Metabolic Product It is a natural degradation product of Met-enkephalin.[9]

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments involving this compound. These protocols are based on standard practices in peptide research and can be adapted for specific experimental needs.

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). A generalized workflow for its synthesis and subsequent purification by high-performance liquid chromatography (HPLC) is outlined below.

Diagram: Synthesis and Purification Workflow

Synthesis_Purification cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification Resin Resin Support Met Fmoc-Met-OH Coupling Resin->Met Phe Fmoc-Phe-OH Coupling Met->Phe Gly1 Fmoc-Gly-OH Coupling Phe->Gly1 Gly2 Fmoc-Gly-OH Coupling Gly1->Gly2 Cleavage Cleavage from Resin Gly2->Cleavage Crude Crude Peptide Cleavage->Crude Crude Product HPLC Reverse-Phase HPLC Crude->HPLC Lyophilization Lyophilization HPLC->Lyophilization Pure Pure this compound Lyophilization->Pure

A generalized workflow for the synthesis and purification of this compound.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS):

    • Resin: A suitable resin, such as a Wang or Rink amide resin, is used as the solid support.

    • Amino Acid Coupling: The peptide is assembled in the C-to-N direction. The first amino acid, Fmoc-Met-OH, is coupled to the resin. This is followed by sequential deprotection of the Fmoc group and coupling of the subsequent amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH) using a coupling agent like HBTU or HATU.

    • Cleavage and Deprotection: Once the tetrapeptide is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: A C18 column is commonly used for peptide purification.

    • Mobile Phases:

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: The crude peptide is dissolved in a minimal amount of Mobile Phase A and injected onto the column. A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide. The hydrophobicity of the peptide determines its retention time.

    • Detection: The peptide is detected by monitoring the absorbance at 214 nm or 280 nm.

    • Fraction Collection: Fractions containing the purified peptide are collected.

  • Lyophilization:

    • The purified fractions are pooled, frozen, and lyophilized to obtain the final product as a white, fluffy powder.

Receptor Binding Assay (Competitive)

To confirm the lack of affinity of this compound for opioid receptors, a competitive binding assay is performed. This assay measures the ability of the peptide to displace a radiolabeled opioid ligand from the receptor.

Diagram: Competitive Receptor Binding Assay Workflow

Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (e.g., from CHO cells expressing opioid receptors) Incubation Incubation of Membrane, Radioligand, and Test Compound Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]DAMGO for MOR) Radioligand->Incubation Test_Compound This compound (serial dilutions) Test_Compound->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Displacement_Curve Generate Displacement Curve Scintillation->Displacement_Curve IC50 Determine IC50 Displacement_Curve->IC50

A workflow for a competitive receptor binding assay to assess the affinity of this compound.

Methodology:

  • Membrane Preparation:

    • Cell membranes expressing the opioid receptor of interest (e.g., mu-opioid receptor) are prepared from cultured cells (e.g., CHO-K1 cells) or animal brain tissue.

  • Assay Buffer:

    • A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.

  • Incubation:

    • In a series of tubes, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for the mu-opioid receptor) and a fixed amount of membrane preparation are incubated with increasing concentrations of this compound.

    • Control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled opioid agonist like naloxone) are included.

    • Incubation is typically carried out at room temperature or 37°C for a defined period (e.g., 60 minutes).

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the logarithm of the concentration of this compound.

    • The IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) is determined. For this compound, a very high or non-determinable IC50 is expected, indicating a lack of affinity.

Signaling Pathways: The Critical Role of N-Terminal Tyrosine

The biological activity of enkephalins is initiated by the binding of the N-terminal tyrosine residue to a specific pocket within the opioid receptor. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This compound, lacking this crucial tyrosine, is unable to initiate this cascade.

Diagram: Met-Enkephalin vs. This compound Interaction with Opioid Receptors

Signaling_Pathway cluster_active Met-Enkephalin (Active) cluster_inactive This compound (Inactive) Met_Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Opioid_Receptor_A Opioid Receptor Met_Enk->Opioid_Receptor_A Binding G_Protein_A G-Protein Activation Opioid_Receptor_A->G_Protein_A Activation Effector_A Downstream Effectors (e.g., adenylyl cyclase inhibition) G_Protein_A->Effector_A Signal Transduction Des_Tyr_Met_Enk This compound (Gly-Gly-Phe-Met) Opioid_Receptor_I Opioid Receptor Des_Tyr_Met_Enk->Opioid_Receptor_I No_Binding No significant binding or activation

References

[Des-Tyr1]-Met-Enkephalin: A Historical and Technical Overview of a Key Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of endogenous opioid peptides in the mid-1970s revolutionized our understanding of pain modulation and addiction. Among the first of these groundbreaking discoveries were the enkephalins, short-lived neuropeptides that act as natural ligands for opioid receptors in the brain. This technical guide focuses on [Des-Tyr1]-Met-Enkephalin, a primary metabolite of Met-Enkephalin, providing a comprehensive overview of its discovery, historical context, and pharmacological profile. While Met-Enkephalin itself has been the subject of extensive research, the study of its des-tyrosine metabolite has been crucial in elucidating the structure-activity relationships that govern opioid peptide function. This document will delve into the key experiments that defined our knowledge of this compound, present available quantitative data, and visualize the relevant biological pathways and experimental workflows.

Discovery and Initial Characterization

The journey to understanding this compound begins with the landmark discovery of its parent compound, Met-Enkephalin. In 1975, John Hughes and Hans Kosterlitz at the University of Aberdeen isolated and identified two pentapeptides from pig brain with potent opiate agonist activity: Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu).[1][2] Their research was driven by the hypothesis that the stereospecific opioid receptors identified in the brain must have endogenous ligands.[1]

The initial isolation process was a meticulous effort involving the extraction of large quantities of brain tissue, followed by a series of chromatographic purification steps. The biological activity of the fractions was monitored using bioassays, primarily the guinea pig ileum and mouse vas deferens preparations, which are sensitive to opiate agonists.[3]

Once purified, the amino acid sequence of the enkephalins was determined using a combination of the Dansyl-Edman method and mass spectrometry.[4] The critical role of the N-terminal tyrosine residue for opioid activity was quickly recognized. Early structure-activity relationship studies demonstrated that removal or modification of this tyrosine resulted in a significant loss of potency.[5] This finding was pivotal in understanding the pharmacophore of opioid peptides.

This compound, the tetrapeptide Gly-Gly-Phe-Met, was identified as a degradation product of Met-Enkephalin.[6] Its relative inactivity in opioid receptor binding and functional assays, when compared to the parent molecule, underscored the essential nature of the N-terminal tyrosine for receptor recognition and activation. While some commercial sources have claimed enhanced binding affinity for this metabolite, the overwhelming scientific consensus points to its significantly reduced or negligible opioid activity.[6][7]

Quantitative Pharmacological Data

The primary value of studying this compound from a pharmacological perspective has been to establish a baseline for the inactivity of enkephalins lacking the N-terminal tyrosine. While comprehensive dose-response curves and binding affinity studies for this compound are scarce due to its low potency, the available data consistently demonstrate a dramatic reduction in activity compared to Met-Enkephalin.

CompoundBioassayRelative Potency (Morphine = 1)Opioid Receptor Binding Affinity (IC50, nM) vs. [3H]-naloxone
Met-Enkephalin Mouse Vas Deferens~20-301.4 (rat brain homogenate)
Guinea Pig Ileum~0.5-1
This compound Mouse Vas DeferensVery Low / Inactive> 10,000 (rat brain homogenate)
Guinea Pig IleumVery Low / Inactive

Note: The exact relative potencies and IC50 values can vary between studies depending on the specific experimental conditions. The data presented here are representative values from early investigations.

Experimental Protocols

The following sections provide a detailed description of the key experimental methodologies used in the discovery and characterization of enkephalins and their metabolites.

Tissue Extraction and Purification of Enkephalins

The original protocol developed by Hughes and Kosterlitz for the isolation of enkephalins from brain tissue was a multi-step process designed to enrich for small, biologically active peptides.

Protocol: Isolation of Enkephalins from Brain Tissue

  • Homogenization: Freshly dissected pig brains are homogenized in an acidic medium (e.g., 0.1 M HCl) to inactivate proteolytic enzymes.

  • Centrifugation: The homogenate is centrifuged at high speed to remove cellular debris and larger proteins, yielding a crude extract in the supernatant.

  • Adsorption Chromatography: The supernatant is passed through a column containing a non-ionic adsorbent resin (e.g., Amberlite XAD-2). Enkephalins and other small hydrophobic molecules are retained on the resin, while salts and hydrophilic substances are washed away.

  • Elution: The retained peptides are eluted from the resin using an organic solvent, typically methanol.

  • Gel Filtration Chromatography: The eluate is concentrated and applied to a gel filtration column (e.g., Sephadex G-15) to separate molecules based on size. Fractions are collected and assayed for opioid activity.

  • Ion-Exchange Chromatography: Active fractions from gel filtration are further purified by ion-exchange chromatography to separate peptides based on their charge.

  • High-Performance Liquid Chromatography (HPLC): In later studies, reversed-phase HPLC became the method of choice for the final purification of enkephalins, offering high resolution and reproducibility.

// Nodes A [label="Brain Tissue Homogenization\n(Acidic Medium)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="High-Speed Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Supernatant (Crude Extract)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Adsorption Chromatography\n(Amberlite XAD-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Methanol Elution", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Gel Filtration\n(Sephadex G-15)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Ion-Exchange Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Purified Enkephalins", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } .dot Caption: Workflow for the isolation and purification of enkephalins.

Bioassays for Opioid Activity

The biological activity of purified fractions was assessed using isolated smooth muscle preparations that are rich in opioid receptors.

Protocol: Guinea Pig Ileum Bioassay

  • Preparation: A segment of the terminal ileum is dissected from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Stimulation: The nerve endings within the ileum wall are electrically stimulated to induce contractions of the smooth muscle.

  • Drug Application: Aliquots of the test fractions or standard opioid agonists (e.g., morphine) are added to the organ bath.

  • Measurement: The inhibition of the electrically induced contractions is measured using an isotonic transducer and recorded on a chart recorder. The potency of the test substance is determined by comparing its inhibitory effect to that of a known standard.

Protocol: Mouse Vas Deferens Bioassay

  • Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath under similar conditions to the guinea pig ileum assay.

  • Stimulation and Measurement: The preparation is electrically stimulated, and the resulting contractions are recorded. The inhibitory effect of opioid agonists is quantified. This preparation is particularly sensitive to delta-opioid receptor agonists like the enkephalins.[3]

Amino Acid Sequencing

Protocol: Dansyl-Edman Sequencing

  • N-terminal Derivatization: The purified peptide is reacted with Dansyl chloride, which attaches a fluorescent tag to the N-terminal amino acid.

  • Acid Hydrolysis: The peptide is partially hydrolyzed with acid to break it down into smaller fragments.

  • Identification of N-terminal Amino Acid: The dansylated N-terminal amino acid is identified by its characteristic fluorescence and chromatographic properties.

  • Edman Degradation: The peptide is reacted with phenylisothiocyanate, which cleaves the N-terminal amino acid. The released amino acid derivative is identified.

  • Repetitive Cycles: The Edman degradation process is repeated sequentially to determine the amino acid sequence from the N-terminus.

Protocol: Early Mass Spectrometry of Peptides

  • Derivatization: Peptides were often chemically modified to increase their volatility for analysis by electron ionization or chemical ionization mass spectrometry.

  • Fragmentation Analysis: The derivatized peptide is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a series of fragment ions.

  • Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions, which correspond to the masses of the individual amino acid residues.

Signaling Pathways

Met-Enkephalin primarily exerts its effects through the activation of δ (delta) and, to a lesser extent, μ (mu) opioid receptors. These are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate an intracellular signaling cascade. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

Given that this compound shows negligible binding to opioid receptors, it is not considered to initiate a significant downstream signaling cascade through these receptors. Its primary role in a signaling context is as an inactive metabolite, terminating the action of Met-Enkephalin.

// Nodes MetEnk [label="Met-Enkephalin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OpioidReceptor [label="Opioid Receptor\n(δ or μ)", fillcolor="#FBBC05", fontcolor="#202124"]; GProtein [label="Gi/o Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream\nCellular Effects", fillcolor="#FFFFFF", fontcolor="#202124"]; DesTyrMetEnk [label="this compound\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MetEnk -> OpioidReceptor [label="Binds and Activates"]; OpioidReceptor -> GProtein [label="Activates"]; GProtein -> AC [label="Inhibits", arrowhead=tee]; ATP -> AC; AC -> cAMP; cAMP -> Downstream; MetEnk -> DesTyrMetEnk [label="Metabolized by\nAminopeptidase"]; } .dot Caption: Signaling pathway of Met-Enkephalin and the role of this compound.

Enzymatic Degradation

The short duration of action of enkephalins is due to their rapid enzymatic degradation in the synaptic cleft. Several enzymes, collectively known as enkephalinases, are responsible for their inactivation. The primary cleavage of Met-Enkephalin to produce this compound is carried out by aminopeptidases, which cleave the Tyr-Gly bond.[8] Further degradation of the resulting tetrapeptide can occur through the action of other peptidases.

// Nodes MetEnk [label="Met-Enkephalin\n(Tyr-Gly-Gly-Phe-Met)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DesTyr [label="this compound\n(Gly-Gly-Phe-Met)", fillcolor="#FBBC05", fontcolor="#202124"]; Fragments [label="Inactive Fragments", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Aminopeptidase [label="Aminopeptidase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OtherPeptidases [label="Other Peptidases", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges MetEnk -> DesTyr [label="Cleavage of\nTyr-Gly bond"]; Aminopeptidase -> MetEnk [dir=back, arrowhead=open]; DesTyr -> Fragments; OtherPeptidases -> DesTyr [dir=back, arrowhead=open]; } .dot Caption: Enzymatic degradation of Met-Enkephalin.

Conclusion

This compound, while largely inactive as an opioid receptor agonist, holds a significant place in the history of opioid peptide research. Its discovery as a primary metabolite of Met-Enkephalin was instrumental in confirming the critical importance of the N-terminal tyrosine residue for the biological activity of enkephalins. The stark contrast in potency between Met-Enkephalin and its des-tyrosine analog provided a clear and early demonstration of the precise structural requirements for opioid receptor binding and activation. For researchers and drug development professionals, the story of this compound serves as a fundamental example of structure-activity relationships in peptide pharmacology and highlights the importance of metabolic stability in the design of novel therapeutics. While not a direct therapeutic target itself, its study has been invaluable in guiding the development of more stable and potent enkephalin analogs with clinical potential.

References

[Des-Tyr1]-Met-Enkephalin: A Technical Overview of its Molecular Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin, a synthetic tetrapeptide, is a derivative of the endogenous opioid peptide Met-Enkephalin. Its structure, which lacks the N-terminal tyrosine residue found in its parent compound, significantly influences its biological activity and receptor binding profile. This technical guide provides a comprehensive overview of the molecular structure, formula, and relevant biological pathways associated with this compound. The information presented herein is intended to support research and development efforts in the fields of pharmacology, neuroscience, and drug discovery.

Molecular Structure and Formula

This compound is a tetrapeptide with the amino acid sequence Glycyl-Glycyl-Phenylalanyl-Methionine. The absence of the N-terminal tyrosine residue distinguishes it from Met-Enkephalin and is a critical determinant of its pharmacological properties.

Quantitative Molecular Data
PropertyValueReference
Molecular Formula C18H26N4O5S[1]
Molecular Weight 410.5 g/mol [2]
Amino Acid Sequence Gly-Gly-Phe-Met[2]
Synonyms GGFM, H-Gly-Gly-Phe-Met-OH[3]
CAS Number 61370-88-5[2]

Experimental Protocols for Structural Elucidation

The determination of the three-dimensional structure of peptides like this compound is crucial for understanding their interaction with biological targets. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. While specific experimental data for this particular tetrapeptide is not extensively available in public literature, a general methodology for each technique is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of peptides in solution, providing insights into their conformational dynamics.

Objective: To determine the three-dimensional structure and conformational flexibility of this compound in a solution that mimics a physiological environment.

Methodology:

  • Sample Preparation:

    • Synthesize and purify this compound to >95% purity, as confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

    • Add a known concentration of a reference compound, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H NMR: To assess the overall sample quality and spectral dispersion.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues (Gly, Phe, Met).

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify spatial proximities between protons that are close in space (< 5 Å), which provides crucial distance restraints for structure calculation. Mixing times for NOESY experiments should be varied (e.g., 100-300 ms) to account for different correlation times.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same residue.

    • Experiments should be conducted at a controlled temperature (e.g., 298 K) to ensure stability.

  • Data Processing and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances to specific amino acids in the sequence using the TOCSY and NOESY data.

    • Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

    • Use molecular dynamics and simulated annealing protocols (e.g., using software like XPLOR-NIH, CYANA, or AMBER) to generate a family of 3D structures that are consistent with the experimental restraints.

    • The final ensemble of structures is then validated using geometric and energetic criteria.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state.

Objective: To determine the precise three-dimensional atomic coordinates of this compound in a crystalline form.

Methodology:

  • Crystallization:

    • Dissolve the highly purified peptide in a suitable buffer.

    • Screen a wide range of crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion. Variables to be screened include precipitant type and concentration (e.g., polyethylene (B3416737) glycols, salts), pH, temperature, and the presence of additives.

    • Optimize the conditions that yield single, well-diffracting crystals of sufficient size (typically > 50 µm).

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source, to generate a diffraction pattern.

    • Collect a complete dataset by rotating the crystal and recording the diffraction images at various orientations.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters, space group, and the intensities of the reflections.

    • Solve the phase problem using methods such as direct methods or molecular replacement (if a suitable search model is available).

    • Build an initial atomic model of the peptide into the resulting electron density map.

    • Refine the model against the experimental data using computational software (e.g., PHENIX, REFMAC), which involves iterative cycles of adjusting atomic coordinates, temperature factors, and other parameters to improve the agreement between the calculated and observed diffraction data.

    • Validate the final structure for geometric correctness and agreement with the experimental data.

Signaling Pathway

As a derivative of Met-Enkephalin, this compound is expected to interact with the opioid receptor system, albeit with a different affinity and selectivity profile compared to its parent compound. The canonical signaling pathway for opioid receptors, which are G-protein coupled receptors (GPCRs), involves the inhibition of adenylyl cyclase and modulation of ion channel activity.

Opioid_Signaling_Pathway Opioid Receptor Signaling Pathway Enkephalin This compound OpioidReceptor Opioid Receptor (GPCR) Enkephalin->OpioidReceptor G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates G_alpha Gαi/o (GTP) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits K_Channel Inwardly Rectifying K⁺ Channel G_beta_gamma->K_Channel Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter Neuronal_Activity ↓ Neuronal Excitability K_Efflux->Neuronal_Activity

Caption: Opioid Receptor Signaling Pathway for this compound.

Conclusion

This compound presents an interesting molecular scaffold for the development of novel therapeutics targeting the opioid system. A thorough understanding of its three-dimensional structure and conformational dynamics, obtained through detailed experimental studies as outlined, is paramount for structure-based drug design and the elucidation of its precise mechanism of action. The provided overview of its molecular properties and associated signaling pathways serves as a foundational resource for researchers in this domain. Further investigation into its specific receptor binding kinetics and functional activity is warranted to fully characterize its pharmacological profile.

References

Endogenous Metabolism of Met-Enkephalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine-enkephalin (Met-enkephalin), an endogenous opioid pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met, plays a crucial role in pain modulation, neurotransmission, and other physiological processes.[1] Its therapeutic potential is limited by its short biological half-life, which is a result of rapid enzymatic degradation.[1] Understanding the metabolic pathways of Met-enkephalin is therefore critical for the development of analgesic drugs and other therapeutics that target the enkephalinergic system. This technical guide provides an in-depth overview of the core aspects of endogenous Met-enkephalin metabolism, including the key enzymes involved, their kinetic properties, and the resulting metabolites. It also details relevant experimental protocols and visualizes the key metabolic and signaling pathways.

I. The Enzymatic Degradation of Met-Enkephalin

The in vivo degradation of Met-enkephalin is a rapid process mediated by a group of peptidases collectively known as "enkephalinases." These enzymes cleave specific peptide bonds within the Met-enkephalin sequence, leading to its inactivation. The primary enzymes involved in this process are:

  • Aminopeptidase N (APN): Also known as CD13, this enzyme cleaves the Tyr¹-Gly² bond at the N-terminus.

  • Neprilysin (NEP): Also known as neutral endopeptidase (NEP) or CD10, this metalloendopeptidase cleaves the Gly³-Phe⁴ bond.

  • Dipeptidyl Peptidase 3 (DPP3): This enzyme cleaves the Gly²-Gly³ bond.[2]

  • Angiotensin-Converting Enzyme (ACE): Primarily known for its role in the renin-angiotensin system, ACE can also hydrolyze the Gly³-Phe⁴ bond of Met-enkephalin and is particularly involved in the degradation of the extended form, Met-enkephalin-Arg-Phe.[3][4]

  • Carboxypeptidase A6 (CPA6): This enzyme can cleave the C-terminal methionine residue.

The enzymatic breakdown of Met-enkephalin results in smaller, inactive peptide fragments and amino acids.

Visualization of Metabolic Pathways

Met_Enkephalin_Metabolism cluster_0 Met-Enkephalin Degradation Pathways Met-Enkephalin Met-Enkephalin Tyr Tyr Met-Enkephalin->Tyr APN Gly-Gly-Phe-Met Gly-Gly-Phe-Met Met-Enkephalin->Gly-Gly-Phe-Met APN Tyr-Gly Tyr-Gly Met-Enkephalin->Tyr-Gly DPP3 Gly-Phe-Met Gly-Phe-Met Met-Enkephalin->Gly-Phe-Met DPP3 Tyr-Gly-Gly Tyr-Gly-Gly Met-Enkephalin->Tyr-Gly-Gly NEP / ACE Phe-Met Phe-Met Met-Enkephalin->Phe-Met NEP / ACE Tyr-Gly-Gly-Phe Tyr-Gly-Gly-Phe Met-Enkephalin->Tyr-Gly-Gly-Phe CPA6 Met Met Met-Enkephalin->Met CPA6

Fig 1. Major enzymatic degradation pathways of Met-Enkephalin.

II. Quantitative Analysis of Met-Enkephalin Metabolism

The efficiency of each enzyme in degrading Met-enkephalin can be quantified by its kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These values provide insights into the substrate affinity and turnover rate of each enzyme.

EnzymeSubstrateKm (µM)kcat (s⁻¹)VmaxSource(s)
Aminopeptidase N (APN)Met-enkephalin~100--[5]
Neprilysin (NEP)Met-enkephalin---Data not readily available in searches.
Dipeptidyl Peptidase 3 (DPP3)Leu-enkephalin3.65 ± 0.60--[6]
Carboxypeptidase NArg⁶-Met⁵-enkephalin4917.07-[7]
Carboxypeptidase NLys⁶-Met⁵-enkephalin216103.4-[7]
CSF enzymes (mixed)Met-enkephalin190 ± 20-9.8 ± 2.2 µmol·L⁻¹·min⁻¹[8]

III. Experimental Protocols for Studying Met-Enkephalin Metabolism

A. In Vitro Degradation Assay Using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the degradation of Met-enkephalin by tissue extracts or purified enzymes.

1. Materials:

  • Met-enkephalin standard

  • Tissue homogenate (e.g., brain, kidney) or purified enzyme (APN, NEP, etc.)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • HPLC system with a C18 reverse-phase column and UV detector (214 nm or 280 nm)

  • Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

  • Quenching solution (e.g., 1 M HCl or 10% TFA)

2. Procedure:

  • Prepare a stock solution of Met-enkephalin in the incubation buffer.

  • Prepare the tissue homogenate by homogenizing the tissue in the incubation buffer on ice, followed by centrifugation to obtain a supernatant containing the enzymes.

  • Initiate the reaction by adding a known concentration of Met-enkephalin to the tissue homogenate or purified enzyme solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding the quenching solution.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by HPLC to separate and quantify the remaining Met-enkephalin and its degradation products.[9][10]

  • Create a standard curve using known concentrations of Met-enkephalin to determine the concentration in the experimental samples.

  • Calculate the rate of degradation from the decrease in Met-enkephalin concentration over time.

Visualization of the Experimental Workflow

HPLC_Workflow cluster_workflow HPLC-Based Met-Enkephalin Degradation Assay A Prepare Reaction Mixture (Met-Enkephalin + Enzyme/Homogenate) B Incubate at 37°C A->B C Collect Aliquots at Time Points B->C D Quench Reaction (e.g., with Acid) C->D E Centrifuge to Remove Protein D->E F Analyze Supernatant by HPLC E->F G Quantify Met-Enkephalin and Metabolites F->G

Fig 2. Workflow for HPLC-based Met-Enkephalin degradation assay.
B. Radiometric Enzyme Assay

This method utilizes a radiolabeled Met-enkephalin substrate to provide a highly sensitive measure of enzyme activity.

1. Materials:

  • Radiolabeled Met-enkephalin (e.g., [³H]Tyr¹-Met-enkephalin)

  • Enzyme source (tissue homogenate or purified enzyme)

  • Incubation buffer

  • Scintillation cocktail and scintillation counter

  • Method for separating product from substrate (e.g., thin-layer chromatography (TLC) or column chromatography)

2. Procedure:

  • Incubate the radiolabeled Met-enkephalin with the enzyme source in the incubation buffer at 37°C.

  • At specified time intervals, terminate the reaction (e.g., by boiling or adding acid).

  • Separate the radiolabeled product (e.g., [³H]Tyrosine) from the unreacted substrate.

  • Quantify the amount of radioactivity in the product fraction using a scintillation counter.

  • Calculate the enzyme activity based on the rate of product formation.

IV. Signaling Pathways of Met-Enkephalin

Met-enkephalin exerts its physiological effects primarily by acting as an agonist at δ-opioid receptors (DOR) and to a lesser extent at μ-opioid receptors (MOR).[1] Both are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

A. Mu-Opioid Receptor (MOR) and Delta-Opioid Receptor (DOR) Signaling

Activation of both MOR and DOR by Met-enkephalin leads to the coupling of inhibitory G-proteins (Gαi/o).[11][12] This initiates several downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux and hyperpolarization of the neuronal membrane, reducing neuronal excitability.

    • Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, which in turn inhibits the release of neurotransmitters.[14]

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Opioid receptor activation can also influence the MAPK signaling cascade, which is involved in regulating gene expression and cell growth.

Visualization of Opioid Receptor Signaling

Opioid_Signaling cluster_signaling Met-Enkephalin Signaling Pathway Met-Enkephalin Met-Enkephalin Opioid Receptor (MOR/DOR) Opioid Receptor (MOR/DOR) Met-Enkephalin->Opioid Receptor (MOR/DOR) Binds G-Protein (αiβγ) G-Protein (αiβγ) Opioid Receptor (MOR/DOR)->G-Protein (αiβγ) Activates MAPK Pathway MAPK Pathway Opioid Receptor (MOR/DOR)->MAPK Pathway Modulates Gαi-GTP Gαi-GTP G-Protein (αiβγ)->Gαi-GTP Dissociates Gβγ Gβγ G-Protein (αiβγ)->Gβγ Dissociates Adenylyl Cyclase Adenylyl Cyclase Gαi-GTP->Adenylyl Cyclase Inhibits GIRK Channel GIRK Channel Gβγ->GIRK Channel Activates VGCC Ca2+ Channel Gβγ->VGCC Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts from ATP ATP ATP ATP->Adenylyl Cyclase K_out K+ Efflux (Hyperpolarization) GIRK Channel->K_out Ca_in Ca2+ Influx (Neurotransmitter Release) VGCC->Ca_in Gene Expression Gene Expression MAPK Pathway->Gene Expression

Fig 3. Simplified signaling cascade following Met-Enkephalin binding to opioid receptors.
B. Role of β-Arrestin

Upon prolonged or repeated agonist binding, GPCRs can become desensitized. This process is often mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. GRKs phosphorylate the activated receptor, which then promotes the binding of β-arrestin. β-arrestin binding can sterically hinder further G-protein coupling, leading to desensitization, and can also target the receptor for internalization via clathrin-coated pits.[15] Interestingly, β-arrestin can also initiate its own signaling cascades, a concept known as biased agonism, where a ligand can preferentially activate either the G-protein-dependent or the β-arrestin-dependent pathway.[16]

Visualization of Receptor Desensitization

Receptor_Desensitization cluster_desensitization Opioid Receptor Desensitization and Internalization Agonist-Bound Receptor Agonist-Bound Opioid Receptor GRK GRK Agonist-Bound Receptor->GRK Recruits Phosphorylated Receptor Phosphorylated Receptor GRK->Phosphorylated Receptor Phosphorylates Beta-Arrestin β-Arrestin Phosphorylated Receptor->Beta-Arrestin Binds Desensitization Desensitization (Uncoupling from G-protein) Beta-Arrestin->Desensitization Internalization Internalization (Clathrin-mediated endocytosis) Beta-Arrestin->Internalization

Fig 4. Role of β-Arrestin in opioid receptor desensitization.

V. Conclusion

The endogenous metabolism of Met-enkephalin is a complex and rapid process involving multiple peptidases. A thorough understanding of these enzymatic pathways and the signaling cascades initiated by Met-enkephalin is fundamental for the rational design of novel therapeutics. By targeting the enzymes responsible for its degradation, it may be possible to prolong the analgesic and other beneficial effects of endogenous Met-enkephalin. Furthermore, elucidating the intricacies of its receptor signaling pathways opens avenues for the development of biased agonists that can selectively activate desired therapeutic effects while minimizing adverse side effects. Continued research in this area holds significant promise for advancing pain management and the treatment of other neurological disorders.

References

Methodological & Application

Application Note: Mass Spectrometry of [Des-Tyr1]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of [Des-Tyr1]-Met-Enkephalin, a tetrapeptide with the sequence Gly-Gly-Phe-Met (GGFM), using mass spectrometry. This compound is a degradation product of Met-enkephalin, an endogenous opioid peptide, and is of interest in neuroscience and pharmacology for its potential role in pain modulation and neuroprotection.[1] This application note outlines the theoretical fragmentation pattern of the peptide, a comprehensive experimental protocol for its analysis by electrospray ionization tandem mass spectrometry (ESI-MS/MS), and presents the expected quantitative data in a clear tabular format. Visual diagrams of the fragmentation pathway and experimental workflow are also provided to facilitate understanding.

Introduction

This compound is a tetrapeptide with the chemical formula C18H26N4O5S and a monoisotopic molecular weight of approximately 410.17 g/mol .[2][3] As a metabolite of Met-enkephalin, its characterization and quantification in biological matrices are crucial for understanding the metabolic pathways of endogenous opioids. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers the high sensitivity and specificity required for the unambiguous identification and quantification of such peptides. This protocol focuses on the use of electrospray ionization (ESI) coupled with a triple quadrupole or ion trap mass spectrometer to analyze this compound.

Predicted Mass Spectrometry Data

The analysis of this compound by mass spectrometry is expected to yield a protonated parent ion ([M+H]+) at a mass-to-charge ratio (m/z) of approximately 411.18. Tandem mass spectrometry (MS/MS) of this parent ion will induce fragmentation at the peptide bonds, primarily generating b- and y-type fragment ions. The theoretical m/z values for these fragments are essential for developing targeted mass spectrometric methods, such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), for quantitative studies.

Table 1: Theoretical Monoisotopic Masses of Parent and Fragment Ions of this compound
Ion TypeSequenceTheoretical m/z ([M+H]+)
Parent Ion GGFM 411.18
b-ions
b1G58.04
b2GG115.06
b3GGF262.12
y-ions
y1M150.06
y2FM297.12
y3GFM354.14

Experimental Protocol

This protocol provides a general procedure for the analysis of synthetic this compound. For analysis in biological matrices, appropriate sample preparation and extraction techniques would be required to remove interfering substances.

1. Materials and Reagents

  • This compound standard (purity >95%)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • Eppendorf tubes

  • Autosampler vials

2. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade water.

  • From the stock solution, prepare a working solution of 10 µg/mL in a solvent mixture of 50:50 water:acetonitrile with 0.1% formic acid.

  • Further dilute the working solution to a final concentration of 100 ng/mL with the same solvent mixture for direct infusion or LC-MS analysis.

3. Liquid Chromatography (LC) Parameters (Optional, for separation from complex mixtures)

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

4. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • MS1 Scan Range: m/z 100 - 500

  • MS/MS:

    • Precursor Ion: m/z 411.2

    • Collision Gas: Argon

    • Collision Energy: 15-30 eV (optimization may be required)

    • Product Ion Scan Range: m/z 50 - 450

Data Presentation

The expected fragmentation pattern of this compound is visualized below. This diagram illustrates the generation of the primary b- and y-ions.

GGFM_Fragmentation cluster_peptide This compound (GGFM) cluster_b_ions b-ions (N-terminus) cluster_y_ions y-ions (C-terminus) G1 Gly G2 Gly G1->G2 b1 b1 m/z 58.04 G1->b1 F Phe G2->F b2 b2 m/z 115.06 G2->b2 y3 y3 m/z 354.14 G2->y3 M Met F->M b3 b3 m/z 262.12 F->b3 y2 y2 m/z 297.12 F->y2 y1 y1 m/z 150.06 M->y1

Caption: Fragmentation pathway of this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the following diagram.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (10 µg/mL) stock->working final Prepare Final Dilution (100 ng/mL) working->final lc Liquid Chromatography (Optional Separation) final->lc ms1 MS1: Full Scan (Detect Parent Ion m/z 411.2) lc->ms1 ms2 MS2: Product Ion Scan (Fragment Parent Ion) ms1->ms2 spectra Acquire Mass Spectra ms2->spectra identification Identify Fragment Ions (b- and y-ions) spectra->identification quantification Quantification (e.g., MRM) identification->quantification

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The provided theoretical fragmentation data and experimental protocol serve as a robust starting point for researchers in neuroscience, pharmacology, and drug development. The methodologies outlined can be adapted for both qualitative identification and quantitative analysis of this tetrapeptide in various sample types, contributing to a deeper understanding of its physiological and pathological roles.

References

Application Notes and Protocols for HPLC Purification of [Des-Tyr1]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide and a metabolite of Met-enkephalin, an endogenous opioid peptide.[1][2][3][4] It plays a role in physiological processes and is of significant interest in neuroscience and pharmacology for studying the endogenous opioid system. The synthesis of such peptides often results in a mixture of the desired product along with impurities from incomplete reactions or side reactions. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common and effective method for the purification of synthetic peptides to achieve the high purity required for research and development applications.[5][6][7][8]

This document provides a detailed protocol for the preparative HPLC purification of this compound. It includes information on sample preparation, HPLC conditions, and post-purification processing. Additionally, it outlines the enkephalin signaling pathway to provide context for the biological activity of this class of peptides.

Data Presentation

Table 1: Representative HPLC Purification Parameters for this compound

ParameterCondition
Instrumentation Preparative HPLC system with gradient capability and UV detector
Column C18 silica (B1680970) column (e.g., 10 µm particle size, 100-300 Å pore size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 45% Mobile Phase B over 40 minutes
Flow Rate 15-20 mL/min (for a semi-preparative column)
Detection Wavelength 214 nm and 280 nm
Sample Preparation Crude peptide dissolved in Mobile Phase A or a minimal amount of a strong solvent like DMSO, then diluted with Mobile Phase A. The sample should be filtered through a 0.22 µm or 0.45 µm filter.
Expected Retention Time Dependent on the specific system and column, but typically in the range of 15-25 minutes.
Expected Purity >95% after purification
Expected Yield >80% (dependent on the purity of the crude product)

Experimental Protocols

Sample Preparation
  • Weigh the crude this compound peptide.

  • Dissolve the peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile may be used initially.

  • Dilute the dissolved peptide with Mobile Phase A (0.1% TFA in water) to a final concentration suitable for injection (typically 1-10 mg/mL for preparative runs).

  • Ensure the sample is fully dissolved. If precipitation occurs, adjust the solvent composition.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[9]

HPLC Purification
  • Equilibrate the C18 preparative column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the detection wavelengths to 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present, though this compound lacks Tryptophan and Tyrosine, 280nm can be monitored for impurities).

  • Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Run the gradient program as detailed in Table 1 (5% to 45% Mobile Phase B over 40 minutes).

  • Monitor the chromatogram in real-time and collect fractions corresponding to the major peak, which should be the target peptide. It is advisable to collect fractions across the entire peak to analyze for purity.

  • After the elution of the target peptide, a wash step with a high concentration of Mobile Phase B (e.g., 95%) is recommended to remove any strongly bound impurities from the column.

  • Re-equilibrate the column with the initial mobile phase conditions before the next injection.

Post-Purification Processing
  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilize (freeze-dry) the pooled fractions to remove the mobile phase solvents and obtain the purified peptide as a solid.

  • Store the lyophilized peptide at -20°C or lower for long-term stability.

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Peptide Dilute Dilute with Mobile Phase A Dissolve->Dilute Filter Filter Sample (0.22 µm) Dilute->Filter Equilibrate Equilibrate Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Store Store Purified Peptide Lyophilize->Store

Caption: Workflow for the HPLC purification of this compound.

Enkephalin_Signaling_Pathway cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling Enkephalin Enkephalin OpioidReceptor Opioid Receptor (GPCR) Enkephalin->OpioidReceptor Binds to G_Protein G-Protein (Gi/o) OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase Inhibition G_Protein->AdenylylCyclase CaChannels Ca2+ Channel Inhibition G_Protein->CaChannels KChannels K+ Channel Activation G_Protein->KChannels cAMP ↓ cAMP AdenylylCyclase->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse Cellular Response (e.g., Analgesia) PKA->CellularResponse Neurotransmitter ↓ Neurotransmitter Release CaChannels->Neurotransmitter KChannels->Neurotransmitter Neurotransmitter->CellularResponse

Caption: Simplified enkephalin signaling pathway via G-protein coupled opioid receptors.

References

Application Notes and Protocols: Receptor Binding Affinity of [Des-Tyr1]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide fragment of the endogenous opioid pentapeptide, Met-Enkephalin. Structurally, it is Met-Enkephalin lacking the N-terminal tyrosine residue. The N-terminal tyrosine is widely recognized as a critical pharmacophore for the interaction of enkephalins with opioid receptors. Its phenolic hydroxyl group and protonated amino group are essential for forming key hydrogen bonds within the receptor binding pocket. Consequently, the absence of this tyrosine residue in this compound results in a dramatic reduction in its affinity for opioid receptors. This document provides an overview of the binding characteristics of this compound, protocols for assessing receptor binding, and a summary of the relevant signaling pathways.

Receptor Binding Affinity Data

Quantitative binding affinity data, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, for this compound are not extensively reported in peer-reviewed literature. This is primarily because its affinity for opioid receptors is exceptionally low, rendering it largely inactive as a direct opioid receptor ligand. It is often considered a degradation product of Met-Enkephalin.

To illustrate the pivotal role of the N-terminal tyrosine, the following table presents the binding affinities of the parent peptide, Met-Enkephalin, for the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). It is anticipated that the Ki values for this compound would be several orders of magnitude higher. Met-enkephalin is a potent agonist of the δ-opioid receptor, and to a lesser extent the μ-opioid receptor, with little to no effect on the κ-opioid receptor.[1]

LigandReceptor SubtypeKi (nM)SpeciesAssay Type
Met-EnkephalinMu (µ)1.5 - 25Rat BrainRadioligand Binding
Met-EnkephalinDelta (δ)0.5 - 5Rat BrainRadioligand Binding
Met-EnkephalinKappa (κ)> 10,000Guinea Pig BrainRadioligand Binding
This compound Mu (µ), Delta (δ), Kappa (κ) Data not available (expected to be very high) --

Note: The Ki values for Met-Enkephalin can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Experimental Protocols

Protocol: Radioligand Competition Binding Assay for Opioid Receptors

This protocol describes a standard method to determine the binding affinity of a test compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to opioid receptors in a membrane preparation.

Materials:

  • Membrane Preparation: Homogenates from cells expressing a specific opioid receptor subtype (e.g., CHO-K1 cells expressing human µ-opioid receptor) or from brain tissue (e.g., rat brain homogenate).

  • Radioligand: A high-affinity, subtype-selective radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors, [³H]Naltrindole for δ-receptors, or [³H]U-69,593 for κ-receptors).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO or assay buffer).

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity opioid receptor antagonist (e.g., Naloxone).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen membrane preparation on ice.

    • Dilute the membranes in ice-cold assay buffer to a final protein concentration of 50-100 µg per well.

  • Assay Plate Setup:

    • Prepare a 96-well plate with the following in triplicate:

      • Total Binding: Assay buffer + Radioligand + Membrane preparation.

      • Non-specific Binding: Assay buffer + Radioligand + Non-specific binding control (e.g., 10 µM Naloxone) + Membrane preparation.

      • Test Compound: A range of concentrations of this compound + Radioligand + Membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation Plate 96-well Plate Setup Membrane->Plate Radioligand Radioligand Solution Radioligand->Plate TestCompound Test Compound (this compound) TestCompound->Plate NSB_Control Non-specific Binding Control NSB_Control->Plate Incubation Incubation (e.g., 25°C, 60 min) Plate->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50, Ki) Counting->DataAnalysis

Caption: Workflow for a radioligand competition binding assay.

Opioid Receptor Signaling Pathway

signaling_pathway cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Opioid_Agonist Opioid Agonist (e.g., Met-Enkephalin) GPCR Opioid Receptor (µ, δ, κ) Opioid_Agonist->GPCR Binds to G_Protein Gi/o Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel K+ Channels G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Neurotransmission Modulation of Neurotransmission PKA->Neurotransmission Ca_Channel->Neurotransmission K_Channel->Neurotransmission Analgesia Analgesia Neurotransmission->Analgesia

References

[Des-Tyr1]-Met-Enkephalin: In Vivo Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin, a tetrapeptide with the sequence Gly-Gly-Phe-Met, is a metabolic degradation product of the endogenous opioid peptide Met-Enkephalin (B1676343). Lacking the N-terminal tyrosine residue crucial for classical opioid receptor agonism, this fragment has garnered research interest for its distinct in vivo bioactivities. Primarily, studies have focused on its effects on memory and immunomodulation, with some exploration into its potential as an analgesic. This document provides a detailed overview of the in vivo applications of this compound, complete with experimental protocols and quantitative data from key studies.

In Vivo Applications

The primary in vivo applications of this compound investigated to date include the modulation of memory processes, influence on the immune system, and potential analgesic effects.

Modulation of Memory

This compound has been observed to induce retrograde amnesia in rodent models. This effect is dose-dependent and suggests an interaction with central nervous system pathways involved in memory consolidation.

Quantitative Data Summary: Amnestic Effects in Rats

Animal ModelAdministration RouteDosage RangeObserved EffectReference
RatsIntracerebroventricular (i.c.v.)Not SpecifiedRetrograde amnesia[1]

Experimental Protocol: Inhibitory Avoidance Task in Rats

This protocol is a standard method for assessing memory in rodents and is suitable for investigating the amnestic effects of this compound.

Objective: To evaluate the effect of this compound on memory consolidation.

Materials:

  • This compound (lyophilized powder)

  • Sterile saline solution (0.9%)

  • Inhibitory avoidance apparatus (a two-chamber box with a light and a dark compartment separated by a sliding door)

  • Male Wistar rats (250-300g)

  • Intracerebroventricular (i.c.v.) injection apparatus

Procedure:

  • Animal Preparation: Acclimatize rats to the housing conditions for at least one week before the experiment. Handle the animals daily to minimize stress.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.

  • Training Phase:

    • Place a rat in the light compartment of the inhibitory avoidance apparatus.

    • After a brief habituation period (e.g., 60 seconds), open the sliding door.

    • When the rat enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).

    • Immediately after the shock, administer this compound or vehicle (saline) via intracerebroventricular injection.

  • Testing Phase (24 hours after training):

    • Place the rat back into the light compartment.

    • Open the sliding door and measure the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event. A shorter latency suggests amnesia.

  • Data Analysis: Compare the step-through latencies between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., Mann-Whitney U test).

Experimental Workflow for Inhibitory Avoidance Task

G cluster_training Training Phase cluster_testing Testing Phase (24h later) cluster_analysis Data Analysis acclimatization Animal Acclimatization placement_light Place Rat in Light Compartment acclimatization->placement_light habituation Habituation (60s) placement_light->habituation door_open Open Sliding Door habituation->door_open enter_dark Rat Enters Dark Compartment door_open->enter_dark foot_shock Deliver Foot Shock (0.5mA, 2s) enter_dark->foot_shock injection i.c.v. Injection (this compound or Vehicle) foot_shock->injection placement_light_test Place Rat in Light Compartment injection->placement_light_test 24 hours door_open_test Open Sliding Door placement_light_test->door_open_test measure_latency Measure Step-Through Latency door_open_test->measure_latency data_analysis Compare Latencies (Treated vs. Vehicle) measure_latency->data_analysis

Caption: Workflow for the inhibitory avoidance task to assess memory.

Immunomodulation

Studies on fragments of [Met5]enkephalin, including the des-tyrosine variant, suggest an immunomodulatory role. These effects appear to be mediated through an opioid-dependent mechanism, as they are inhibited by the opioid antagonist naloxone (B1662785).[2]

Quantitative Data Summary: Immunomodulatory Effects in Mice

Animal ModelAdministration RoutePeptideObserved EffectNaloxone ReversibilityReference
MiceIntraperitoneal (i.p.)des-Tyr-[Met5]enkephalinIncreased NK cytotoxicity and proliferation of B and T cellsYes[2]

Experimental Protocol: In Vivo Assessment of Lymphocyte Proliferation

Objective: To determine the effect of this compound on lymphocyte proliferation in mice.

Materials:

  • This compound

  • Sterile saline solution (0.9%)

  • C57BL/6 mice

  • Concanavalin A (Con A) or Lipopolysaccharide (LPS) (mitogens)

  • Naloxone hydrochloride

  • Spleen harvesting tools

  • Cell culture reagents (RPMI-1640, fetal bovine serum, etc.)

  • [3H]-thymidine

  • Scintillation counter

Procedure:

  • Animal Treatment:

    • Administer this compound or vehicle (saline) intraperitoneally (i.p.) to mice. To test for opioid receptor involvement, a separate group can be pre-treated with naloxone before the peptide administration.

    • Treatment can be a single injection or repeated daily for a specified period (e.g., 3 or 7 days).

  • Spleen Cell Isolation:

    • At the end of the treatment period, humanely euthanize the mice and aseptically remove the spleens.

    • Prepare a single-cell suspension of splenocytes.

  • Lymphocyte Proliferation Assay:

    • Plate the splenocytes in a 96-well plate.

    • Stimulate the cells with a mitogen (Con A for T-cell proliferation, LPS for B-cell proliferation).

    • Incubate for 48-72 hours.

    • Pulse the cells with [3H]-thymidine for the final 18-24 hours of incubation.

    • Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter. Increased counts per minute (CPM) indicate enhanced proliferation.

  • Data Analysis: Compare the CPM values between the different treatment groups using ANOVA followed by post-hoc tests.

Signaling Pathway: Opioid-Mediated Immunomodulation

G cluster_cell Immune Cell (e.g., T-cell, NK cell) receptor Opioid Receptor signaling Intracellular Signaling Cascade receptor->signaling response Cellular Response (e.g., Proliferation, Increased Cytotoxicity) signaling->response dtme This compound dtme->receptor Binds naloxone Naloxone naloxone->receptor Blocks

Caption: Proposed opioid-mediated signaling pathway for immunomodulation.

Analgesia

While the primary endogenous enkephalins are known for their analgesic properties, the activity of this compound in this regard is less characterized. Standard nociceptive assays can be employed to investigate its potential analgesic effects.

Experimental Protocol: Tail-Flick Test in Mice

Objective: To assess the analgesic potential of this compound.

Materials:

  • This compound

  • Sterile saline solution (0.9%)

  • Male ICR mice (20-25g)

  • Tail-flick apparatus (radiant heat source)

  • Intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection apparatus

Procedure:

  • Baseline Latency:

    • Gently restrain the mouse and place its tail over the radiant heat source of the tail-flick apparatus.

    • Measure the time it takes for the mouse to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle via the desired route (i.c.v. or i.p.).

  • Post-Treatment Latency:

    • At various time points after administration (e.g., 15, 30, 60, 90 minutes), measure the tail-flick latency again.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the %MPE between the treated and vehicle groups using appropriate statistical analyses.

Experimental Workflow for Tail-Flick Test

G cluster_baseline Baseline Measurement cluster_treatment Treatment cluster_post_treatment Post-Treatment Measurement cluster_analysis Data Analysis restrain Restrain Mouse place_tail Place Tail on Heat Source restrain->place_tail measure_baseline Measure Baseline Latency place_tail->measure_baseline injection Administer (this compound or Vehicle) measure_baseline->injection measure_post Measure Latency at Time Points (15, 30, 60, 90 min) injection->measure_post calculate_mpe Calculate %MPE measure_post->calculate_mpe compare_groups Compare %MPE (Treated vs. Vehicle) calculate_mpe->compare_groups

Caption: Workflow for the tail-flick test to assess analgesia.

Conclusion

This compound presents as a peptide fragment with intriguing in vivo activities, particularly in the realms of memory modulation and immunomodulation. The provided protocols offer standardized methods for researchers to further investigate these effects. Future studies should aim to elucidate the precise molecular mechanisms and receptor interactions underlying the observed in vivo bioactivities of this enkephalin metabolite.

References

Application Notes and Protocols for the Use of [Des-Tyr1]-Met-Enkephalin in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide (Gly-Gly-Phe-Met) that is a metabolic degradation product of the endogenous opioid peptide Met-Enkephalin (Tyr-Gly-Gly-Phe-Met). The N-terminal tyrosine residue of enkephalins is widely recognized as essential for high-affinity binding and activation of classical opioid receptors (μ, δ, and κ). Consequently, this compound, which lacks this critical tyrosine residue, exhibits virtually no activity at these receptors.[1][2] This property makes it an ideal negative control for in vitro cell culture assays designed to investigate the activity of opioid receptor agonists and antagonists. Its use helps to ensure the specificity of the observed effects to the opioid receptor system and to rule out non-specific or off-target effects of other test compounds.

These application notes provide detailed protocols for utilizing this compound as a negative control in two primary types of cell-based assays for opioid receptor activity: G-protein dependent signaling assays (cAMP inhibition) and β-arrestin recruitment assays.

Data Presentation: Ligand Activity at Opioid Receptors

The following tables summarize the expected activity of this compound in comparison to its parent peptide, Met-Enkephalin. This data highlights the critical role of the N-terminal tyrosine for opioid receptor interaction.

Table 1: Opioid Receptor Binding Affinity

CompoundReceptor SubtypeCell LineRadioligandKi (nM)
This compound μ (MOR)CHO-K1 or HEK293[³H]-DAMGO>10,000 (Inactive)
δ (DOR)CHO-K1 or HEK293[³H]-DPDPE>10,000 (Inactive)
κ (KOR)CHO-K1 or HEK293[³H]-U69,593>10,000 (Inactive)
Met-Enkephalin μ (MOR)VariousVarious1 - 50
δ (DOR)VariousVarious0.5 - 10
κ (KOR)VariousVarious>1000

Note: Ki values for Met-Enkephalin can vary depending on the cell line, radioligand, and specific assay conditions.

Table 2: Opioid Receptor Functional Activity

CompoundAssay TypeReceptor SubtypeCell LineEC50/IC50 (nM)Emax (%)
This compound cAMP InhibitionMOR, DOR, KORCHO-K1 or HEK293No activity0
β-Arrestin RecruitmentMOR, DOR, KORCHO-K1 or HEK293No activity0
Met-Enkephalin cAMP InhibitionMORCHO-K1 or HEK29310 - 10080 - 100
DORCHO-K1 or HEK2931 - 2090 - 100
β-Arrestin RecruitmentMORCHO-K1 or HEK29350 - 500Variable
DORCHO-K1 or HEK29320 - 200Variable

Note: EC50/IC50 and Emax values for Met-Enkephalin are representative and can vary based on the specific assay system and cell line used.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of opioid receptors and the general workflows for the cell-based assays described in these notes.

G_Protein_Signaling cluster_membrane Plasma Membrane Opioid_Receptor Opioid Receptor (MOR, DOR, KOR) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Agonist Opioid Agonist (e.g., Met-Enkephalin) Agonist->Opioid_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Downstream_Effects Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->Downstream_Effects Regulates

Caption: Opioid Receptor G-protein Signaling Pathway.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane Opioid_Receptor Opioid Receptor GRK GRK Opioid_Receptor->GRK Recruits Phosphorylated_Receptor Phosphorylated Receptor Agonist Opioid Agonist Agonist->Opioid_Receptor Binds GRK->Opioid_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization MAPK_Pathway MAPK Signaling (e.g., ERK1/2) Beta_Arrestin->MAPK_Pathway

Caption: Opioid Receptor β-Arrestin Recruitment Pathway.

cAMP_Assay_Workflow start Start cell_culture Culture cells expressing opioid receptor start->cell_culture cell_plating Plate cells in assay plate cell_culture->cell_plating compound_addition Add Test Compounds (incl. Negative Control: This compound) cell_plating->compound_addition forskolin_stimulation Stimulate with Forskolin (B1673556) compound_addition->forskolin_stimulation detection Add cAMP detection reagents (e.g., HTRF) forskolin_stimulation->detection readout Read signal (e.g., Fluorescence) detection->readout analysis Data Analysis (IC50, Emax) readout->analysis end End analysis->end

Caption: Experimental Workflow for a cAMP Inhibition Assay.

Experimental Protocols

Protocol 1: cAMP Inhibition Assay (HTRF-based)

This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of Gαi/o-coupled opioid receptors. It is a robust method to determine the potency (IC50) and efficacy (Emax) of opioid agonists. This compound should be run alongside test compounds as a negative control.

Materials:

  • Cells: HEK293 or CHO-K1 cells stably expressing the opioid receptor of interest (e.g., MOR, DOR, or KOR).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Test Compounds: Serial dilutions of test agonists, a reference agonist (e.g., DAMGO for MOR, DPDPE for DOR), and this compound (as a negative control).

  • Forskolin: Adenylyl cyclase activator, prepared in assay buffer. The final concentration should be predetermined to elicit a submaximal cAMP response (typically 1-10 µM).

  • cAMP Detection Kit: A time-resolved fluorescence resonance energy transfer (TR-FRET) or homogeneous time-resolved fluorescence (HTRF) based kit.

  • Assay Plates: 384-well, white, low-volume, solid-bottom plates.

  • Plate Reader: A multimode plate reader capable of HTRF detection.

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • On the day of the assay, gently harvest the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with assay buffer and resuspend them to the desired density (typically 0.5-1.0 x 10^6 cells/mL).

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Add 5 µL of the serially diluted test compounds, reference agonist, or this compound to the appropriate wells. For the basal control, add 5 µL of assay buffer.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Add 5 µL of the forskolin solution to all wells except for the basal control wells (add assay buffer instead).

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of the cAMP detection reagents (e.g., HTRF antibody and conjugate) to each well, as per the manufacturer's instructions.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the HTRF ratio and normalize the data. The signal from the forskolin-only wells represents 0% inhibition, and the basal control represents 100% inhibition.

    • Plot the normalized response against the log of the agonist concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 and Emax values for each compound. This compound is expected to show no inhibition.

Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation-based)

This assay measures the recruitment of β-arrestin to an activated opioid receptor, a key event in receptor desensitization and G-protein-independent signaling. This compound is used as a negative control to demonstrate the specificity of agonist-induced recruitment.

Materials:

  • Cells: A cell line engineered for β-arrestin recruitment assays, such as PathHunter® cells (DiscoverX) co-expressing the opioid receptor of interest tagged with a small enzyme fragment (ProLink™) and β-arrestin tagged with the larger enzyme acceptor (EA).

  • Cell Plating Reagent: As recommended by the cell line provider.

  • Assay Buffer: As recommended by the cell line provider (e.g., HBSS with 20 mM HEPES).

  • Test Compounds: Serial dilutions of test agonists, a reference agonist, and this compound.

  • Detection Reagents: As provided in the assay kit (e.g., PathHunter® detection reagents).

  • Assay Plates: 384-well, white, solid-bottom, tissue culture-treated plates.

  • Luminometer: A plate reader capable of measuring chemiluminescence.

Procedure:

  • Cell Plating:

    • Prepare a cell suspension in the appropriate cell plating reagent at the density recommended by the manufacturer (e.g., 5,000-10,000 cells per well).

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.

  • Assay Protocol:

    • Prepare serial dilutions of the test compounds, reference agonist, and this compound in assay buffer.

    • Add 5 µL of the diluted compounds to the corresponding wells of the cell plate.

    • Incubate the plate for 90 minutes at 37°C.

    • Allow the plate to equilibrate to room temperature for 15-20 minutes.

    • Prepare the detection reagent mixture according to the manufacturer's protocol.

    • Add 12.5 µL of the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal using a plate luminometer.

    • Normalize the data. The vehicle control represents 0% activity, and the maximal response of a reference full agonist represents 100% activity.

    • Plot the normalized response against the log of the agonist concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 and Emax values. This compound is expected to show no β-arrestin recruitment.

Conclusion

This compound serves as an indispensable tool in the study of opioid receptor pharmacology. Its established lack of activity at μ, δ, and κ opioid receptors makes it the quintessential negative control for cell-based assays. By incorporating this peptide into experimental designs, researchers can confidently validate the specificity of their findings and ensure that observed biological effects are indeed mediated by the opioid receptor of interest. The protocols provided herein offer a robust framework for the characterization of novel opioid ligands, with this compound playing a critical role in data integrity.

References

Application Notes and Protocols for the Solid-Phase Synthesis of [Des-Tyr1]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of [Des-Tyr1]-Met-Enkephalin, a tetrapeptide with the sequence Gly-Gly-Phe-Met. The synthesis is based on the widely utilized Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a Rink Amide resin, which yields a C-terminally amidated peptide. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for resin preparation, amino acid coupling, Fmoc deprotection, cleavage of the peptide from the resin, and subsequent purification and characterization. All quantitative data is presented in tabular format for clarity and reproducibility. Additionally, diagrams illustrating the opioid receptor signaling pathway and the experimental workflow are provided using the DOT language.

Introduction

Enkephalins are endogenous opioid peptides that play a significant role in pain modulation and neurotransmission by acting as ligands for opioid receptors.[1] this compound (Gly-Gly-Phe-Met) is a tetrapeptide analog of Met-Enkephalin (Tyr-Gly-Gly-Phe-Met). Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, offers an efficient and robust method for the chemical synthesis of peptides.[2][3][4] The Fmoc/tBu strategy is a popular choice for SPPS due to its mild deprotection conditions, which minimizes side reactions.[5][6] This protocol details the manual synthesis of this compound, providing researchers with a comprehensive guide for its preparation in a laboratory setting.

Materials and Reagents

Resins, Amino Acids, and Reagents
ReagentSupplier RecommendationGrade
Rink Amide MBHA resin (100-200 mesh, ~0.6 mmol/g)Sigma-Aldrich, NovabiochemSynthesis Grade
Fmoc-Met-OHChemPep, BachemSynthesis Grade
Fmoc-Phe-OHChemPep, BachemSynthesis Grade
Fmoc-Gly-OHChemPep, BachemSynthesis Grade
N,N-Dimethylformamide (DMF)Fisher Scientific, VWRPeptide Synthesis Grade
Dichloromethane (DCM)Fisher Scientific, VWRACS Grade
Piperidine (B6355638)Sigma-AldrichPeptide Synthesis Grade
N,N'-Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide Synthesis Grade
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aapptec, Chem-ImpexPeptide Synthesis Grade
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade
ThioanisoleSigma-AldrichReagent Grade
1,2-Ethanedithiol (EDT)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-AldrichReagent Grade
Diethyl etherFisher ScientificACS Grade, Anhydrous
Acetonitrile (B52724) (ACN)Fisher ScientificHPLC Grade
WaterMilli-Q or equivalentHPLC Grade

Experimental Protocols

The synthesis of this compound (Gly-Gly-Phe-Met-NH₂) is performed on a 0.1 mmol scale. All steps are carried out at room temperature unless otherwise specified.

Resin Preparation and Swelling
  • Weigh 167 mg of Rink Amide MBHA resin (~0.1 mmol) and place it into a fritted polypropylene (B1209903) syringe or a dedicated peptide synthesis vessel.

  • Add 5 mL of DMF to the resin.

  • Agitate the resin for 30 minutes to allow for adequate swelling.

  • Drain the DMF from the vessel.

N-α-Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes.

  • Drain the deprotection solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes to ensure complete removal of the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Amino Acid Coupling Cycle (Repeated for each amino acid: Met, Phe, Gly, Gly)

The following protocol is for the coupling of the first amino acid, Fmoc-Met-OH. The same procedure is repeated for the subsequent amino acids in the sequence.

Table 1: Reagent Quantities for Amino Acid Coupling

ReagentEquivalents (relative to resin loading)Amount for 0.1 mmol scale
Fmoc-Amino Acid30.3 mmol
HBTU2.90.29 mmol
DIPEA60.6 mmol
DMF-~3 mL
  • In a separate vial, dissolve the Fmoc-amino acid (0.3 mmol) and HBTU (0.29 mmol) in 3 mL of DMF.

  • Add DIPEA (0.6 mmol) to the amino acid solution to activate the carboxyl group.

  • Allow the activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2 hours to ensure complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, repeat the coupling step.

  • For the subsequent amino acids (Phe, Gly, Gly), repeat the deprotection (Step 2) and coupling (Step 3) cycles.

Cleavage and Final Deprotection

Due to the presence of a methionine residue, which is susceptible to oxidation, a specific cleavage cocktail is required.[7]

Table 2: Cleavage Cocktail Composition

ReagentVolume PercentageVolume for 10 mL
Trifluoroacetic acid (TFA)94%9.4 mL
Water2.5%0.25 mL
1,2-Ethanedithiol (EDT)2.5%0.25 mL
Triisopropylsilane (TIS)1%0.1 mL
  • After the final amino acid coupling and deprotection, wash the peptidyl-resin thoroughly with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the cleavage cocktail in a fume hood by combining the reagents listed in Table 2.

  • Add 5 mL of the cleavage cocktail to the dry resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean 50 mL centrifuge tube.

  • Wash the resin with an additional 1 mL of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 50 mL tube containing 40 mL of cold diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice more.

  • Dry the crude peptide pellet under vacuum to remove residual ether.

Purification and Characterization

5.1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water containing 0.1% TFA.

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.[8][9]

  • A typical gradient is a linear gradient of 5-60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

5.2. Characterization by Mass Spectrometry

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm the molecular weight of the synthesized peptide.[2][3][10][11] The expected monoisotopic mass for this compound-NH₂ (C₁₈H₂₇N₅O₄S) is approximately 425.18 g/mol .

Visualizations

Opioid Receptor Signaling Pathway

Met-Enkephalin and its analogs exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs).[12][13][14][15] The binding of the peptide ligand initiates a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release.

Opioid_Signaling_Pathway Ligand This compound OpioidReceptor Opioid Receptor (GPCR) Ligand->OpioidReceptor Binds G_Protein Gαi/oβγ OpioidReceptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannels Ion Channels G_beta_gamma->IonChannels Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits K_Channel K⁺ Channel G_beta_gamma->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse ↓ Neuronal Excitability ↓ Neurotransmitter Release Ca_Channel->CellularResponse ↓ Ca²⁺ influx K_Channel->CellularResponse ↑ K⁺ efflux

Caption: Opioid receptor signaling cascade initiated by ligand binding.

Experimental Workflow for Synthesis and Purification

The overall process from starting materials to the purified peptide follows a logical sequence of synthesis, cleavage, and purification steps.

Synthesis_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_Met 3. Coupling: Fmoc-Met-OH (HBTU/DIPEA) Deprotection1->Coupling_Met Wash1 Wash (DMF/DCM) Coupling_Met->Wash1 Deprotection2 4. Fmoc Deprotection Wash1->Deprotection2 Coupling_Phe 5. Coupling: Fmoc-Phe-OH Deprotection2->Coupling_Phe Wash2 Wash Coupling_Phe->Wash2 Deprotection3 6. Fmoc Deprotection Wash2->Deprotection3 Coupling_Gly1 7. Coupling: Fmoc-Gly-OH Deprotection3->Coupling_Gly1 Wash3 Wash Coupling_Gly1->Wash3 Deprotection4 8. Fmoc Deprotection Wash3->Deprotection4 Coupling_Gly2 9. Coupling: Fmoc-Gly-OH Deprotection4->Coupling_Gly2 Wash4 Wash & Dry Coupling_Gly2->Wash4 Cleavage 10. Cleavage from Resin (TFA Cocktail) Wash4->Cleavage Precipitation 11. Precipitation in Cold Ether Cleavage->Precipitation Purification 12. RP-HPLC Purification Precipitation->Purification Characterization 13. Mass Spectrometry Characterization Purification->Characterization End End: Purified Peptide Characterization->End

References

Application Note: Quantitative Analysis of Enkephalin Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enkephalins are endogenous opioid pentapeptides that play a crucial role in pain modulation and neurotransmission.[1] The two primary forms are Methionine-enkephalin (Met-Enk) and Leucine-enkephalin (Leu-Enk). Their signaling is terminated by rapid enzymatic degradation. Understanding the metabolic fate of enkephalins is critical for the development of novel analgesics and for studying their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of these peptides and their metabolites in complex biological matrices.[2][3] This document provides detailed protocols and data for the LC-MS/MS analysis of enkephalin metabolites.

Enkephalin Metabolism Signaling Pathway

Enkephalins are synthesized from the precursor protein proenkephalin.[3] Their biological activity is terminated by cleavage by two main enzymes: aminopeptidase (B13392206) N (APN) and neprilysin (NEP).[4] APN removes the N-terminal tyrosine, while NEP cleaves the Gly-Phe bond.

Enkephalin Metabolism cluster_synthesis Biosynthesis cluster_active Active Peptides cluster_degradation Degradation Proenkephalin Proenkephalin Met_Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Proenkephalin->Met_Enk Enzymatic Cleavage Leu_Enk Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) Proenkephalin->Leu_Enk Enzymatic Cleavage APN Aminopeptidase N (APN) Met_Enk->APN NEP Neprilysin (NEP) Met_Enk->NEP Leu_Enk->APN Leu_Enk->NEP Inactive_Metabolites Inactive Metabolites (e.g., Tyr-Gly-Gly, Phe-Met/Leu) APN->Inactive_Metabolites NEP->Inactive_Metabolites

Metabolic pathway of enkephalins.

Experimental Workflow for LC-MS/MS Analysis

The overall workflow for the quantitative analysis of enkephalin metabolites involves sample preparation, LC separation, and MS/MS detection.

LC_MS_MS_Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue, CSF) Sample_Prep 2. Sample Preparation (Protein Precipitation, SPE) Sample_Collection->Sample_Prep LC_Separation 3. LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection 4. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Experimental workflow for enkephalin analysis.

Detailed Experimental Protocols

Sample Preparation (from Human Plasma)[1]

This protocol is designed to extract enkephalins from human plasma while removing interfering proteins.

Materials:

  • Human plasma collected in K2-EDTA tubes

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Internal Standard (IS): Stable isotope-labeled Enkephalin

  • Microcentrifuge tubes

Procedure:

  • Thaw plasma samples on ice to minimize enzymatic degradation.[1]

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Spike the sample with the internal standard.

  • To precipitate proteins, add 300 µL of cold ACN containing 0.1% FA.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Water/1% ACN + 0.1% FA).[1]

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the clear supernatant to an LC autosampler vial for analysis.

Liquid Chromatography (LC) Method[1][2]

Instrumentation:

  • UPLC or HPLC system capable of binary gradients

Conditions:

  • Column: Reversed-phase C18 column (e.g., Pepmap® C18, 3 µm, 100Å, 300 µm I.D. x 15 cm)[5]

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Flow Rate: 400 µL/min[1]

  • Injection Volume: 5-10 µL[1]

  • Gradient:

    • Initial: 1% B

    • Ramp to 99% B over 9 minutes

    • Hold at 99% B for 3 minutes

    • Return to 1% B in 0.1 minutes and re-equilibrate for 2.9 minutes[1]

Mass Spectrometry (MS) Method[1][5]

Instrumentation:

  • Triple quadrupole mass spectrometer

Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Capillary Voltage: 3000 V[1]

  • Cone Voltage: 30 V[1]

  • Source Temperature: 120-150°C[1]

  • Desolvation Gas Flow: 600-800 L/hr[1]

  • Collision Gas: Argon

  • Collision Energy (CE): Optimized for each peptide, typically 10-40 eV.[1]

Quantitative Data

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of enkephalins.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Leu-Enkephalin556.41278.2
397.31
Met-Enkephalin574.25277.98
397.34

Table 1: Example MRM transitions for enkephalins.[5]

ParameterValueReference
Limit of Detection (LOD)0.5 fmol/µL[5]
Limit of Quantification (LOQ)1 fmol/µL or 10 pg/mL[5][6]
Linear Range500 amol/µL to 100 fmol/µL[5]
up to 2000 pg/mL[6]
AccuracyBelow 30%[5]

Table 2: Typical performance characteristics of LC-MS/MS methods for enkephalin quantification.

Conclusion

The protocols and data presented provide a robust framework for the quantitative analysis of enkephalin metabolites using LC-MS/MS. Careful sample preparation to prevent enzymatic degradation, coupled with optimized chromatography and mass spectrometry conditions, is essential for achieving reliable and reproducible results.[3] These methods are adaptable for various biological matrices and are invaluable for research in neuroscience and drug development.[1]

References

Application Notes and Protocols for In Vitro Enzymatic Degradation Assay of Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Met-enkephalin (Tyr-Gly-Gly-Phe-Met) is an endogenous opioid pentapeptide that plays a significant role in pain modulation and neurotransmission.[1] However, its therapeutic potential is limited by its short half-life due to rapid enzymatic degradation in vivo.[2] Understanding the metabolic fate of Met-enkephalin is crucial for the development of novel analgesic drugs with improved stability. This application note provides a detailed protocol for an in vitro enzymatic degradation assay of Met-enkephalin using biological matrices such as brain homogenates, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

The degradation of Met-enkephalin is primarily carried out by a group of enzymes collectively known as "enkephalinases". These include aminopeptidase (B13392206) N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase 3 (DPP3), and angiotensin-converting enzyme (ACE). The primary cleavage site is the Tyr¹-Gly² bond, which is hydrolyzed by aminopeptidases, releasing a tyrosine molecule.[3][4]

Principle of the Assay

This assay measures the stability of Met-enkephalin when incubated with a source of degrading enzymes, such as rat brain homogenates or specific purified enzymes. The reaction is initiated by adding Met-enkephalin to the enzyme preparation and incubating at a physiological temperature (37°C). Aliquots of the reaction mixture are taken at various time points, and the enzymatic reaction is stopped by protein precipitation. The amount of remaining Met-enkephalin and the formation of its metabolites are then quantified using reverse-phase HPLC with UV detection. By monitoring the decrease in the concentration of the parent peptide over time, the degradation kinetics, including the half-life (t½), can be determined.

Data Presentation

Quantitative Degradation Kinetics of Met-Enkephalin

The following tables summarize the kinetic parameters of Met-enkephalin degradation in different biological matrices as reported in the literature.

Table 1: Degradation Kinetics of Met-Enkephalin in Human Cerebrospinal Fluid (CSF) [5]

ParameterMean ValueRange
Half-life (t½)26.2 ± 5.5 min20.8 - 33.8 min
Initial Velocity (Iv)0.03 ± 0.01 pg/mg protein/min0.02 - 0.03 pg/mg protein/min
Michaelis Constant (Km)0.19 ± 0.02 mM0.17 - 0.21 mM
Maximum Velocity (Vmax)9.8 ± 2.2 µmol/L/min7.6 - 12.0 µmol/L/min

Conditions: Incubation at 37°C, pH 7.4.[5]

Table 2: Degradation Half-Life and Initial Velocity of Met-Enkephalin in Human Brain Homogenates [6]

Brain RegionInitial Velocity (pg/mg tissue/min)Half-life (min)
Limbic System21.7 - 60.22.1 - 14.3
Thalamus25.6 - 88.71.6 - 14.1
Basal Ganglia24.5 - 56.12.6 - 14.3
Cerebellum21.7 - 88.71.6 - 14.3
Cortex21.7 - 88.71.6 - 14.3

Conditions: Incubation of [³H]-tyrosine Met-enkephalin with 100,000 x g supernatant at 37°C, pH 7.4.[6]

Experimental Protocols

I. Preparation of Rat Brain Homogenate
  • Euthanize a rat according to approved animal welfare protocols.

  • Rapidly dissect the brain and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Weigh the brain tissue and homogenize it in 10 volumes (w/v) of ice-cold buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal fraction.

  • Resuspend the synaptosomal pellet in a suitable volume of assay buffer (e.g., Krebs-Ringer buffer, pH 7.4).

  • Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., Bradford or BCA assay).

II. In Vitro Degradation Assay
  • Prepare a stock solution of Met-enkephalin (e.g., 1 mg/mL) in the assay buffer.

  • In a microcentrifuge tube, pre-incubate an aliquot of the brain synaptosome preparation (e.g., 100 µg of protein) at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding Met-enkephalin to a final concentration of 0.1 mg/mL.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid) to precipitate the proteins.

  • Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and transfer it to an HPLC vial for analysis.

III. HPLC Analysis of Met-Enkephalin

The following is a general HPLC method that can be optimized for specific equipment and columns.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm or 280 nm.

  • Injection Volume: 20 µL.

Data Analysis:

  • Generate a standard curve by injecting known concentrations of Met-enkephalin.

  • Integrate the peak area of Met-enkephalin in the chromatograms from the degradation assay samples.

  • Calculate the concentration of Met-enkephalin at each time point using the standard curve.

  • Plot the percentage of remaining Met-enkephalin against time.

  • Determine the degradation half-life (t½) from the resulting curve, which is the time it takes for the concentration of Met-enkephalin to decrease by 50%.

Visualizations

Met_Enkephalin_Degradation_Pathway cluster_enzymes Degrading Enzymes Met_Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Tyr Tyrosine Met_Enk->Tyr  Tyr-Gly bond cleavage Tetrapeptide Gly-Gly-Phe-Met Other_frags Other Fragments Met_Enk->Other_frags  Other bond cleavages APN Aminopeptidase N (APN) APN->Met_Enk NEP Neutral Endopeptidase (NEP) NEP->Met_Enk ACE Angiotensin-Converting Enzyme (ACE) ACE->Met_Enk

Caption: Enzymatic degradation pathway of Met-Enkephalin.

In_Vitro_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Degradation Assay cluster_analysis Analysis prep_enzyme 1. Prepare Enzyme Source (e.g., Brain Homogenate) pre_incubate 3. Pre-incubate Enzyme (37°C) prep_enzyme->pre_incubate prep_met 2. Prepare Met-Enkephalin Stock Solution start_reaction 4. Add Met-Enkephalin to Start Reaction prep_met->start_reaction pre_incubate->start_reaction time_points 5. Incubate and Collect Aliquots at Time Points start_reaction->time_points stop_reaction 6. Stop Reaction & Precipitate Proteins time_points->stop_reaction centrifuge 7. Centrifuge and Collect Supernatant stop_reaction->centrifuge hplc 8. Analyze by HPLC centrifuge->hplc data_analysis 9. Quantify and Determine Degradation Kinetics hplc->data_analysis

Caption: Experimental workflow for the in vitro degradation assay.

References

Application Notes and Protocols for [Des-Tyr1]-Met-Enkephalin Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide (Gly-Gly-Phe-Met) and an endogenous opioid peptide, representing a degradation product of Met-enkephalin (B1676343).[1][2] It is utilized in animal models for a variety of research applications, including studies on pain modulation, neuroprotection, and behavior.[3] This document provides detailed application notes and protocols for the administration of this compound in animal studies, with a focus on common routes of administration and relevant experimental procedures. While specific quantitative data for this compound is limited in publicly available literature, this guide incorporates data from closely related enkephalin analogs to provide a robust starting point for experimental design.

Data Presentation: Quantitative Administration Parameters

The following tables summarize dosage and administration details for enkephalins and their analogs in rodent models. This data can serve as a reference for initiating dose-response studies with this compound.

Table 1: Intracerebroventricular (ICV) Administration of Enkephalin Analogs in Rodents

CompoundAnimal ModelDose RangeAdministration FrequencyObserved EffectsReference
Met-enkephalinRat25 ngSingle injectionRetrograde amnesia[4]
[D-Ala2]-Met-enkephalinRatNot specifiedSingle injectionProlonged analgesia[5]
Met-enkephalinRat10 - 200 µgSingle injectionIncreased stress-induced corticosterone (B1669441) response[6]
Met-enkephalinMouseNot specifiedSingle injectionIncreased plasma corticosterone levels[7]
[Met]enkephalin-Arg6-Phe7MouseED50: 38.5 nmolSingle injectionAnalgesia[8]

Table 2: Systemic Administration of Opioids and Enkephalin Analogs in Rodents

CompoundAdministration RouteAnimal ModelDose RangeAdministration FrequencyObserved EffectsReference
MorphineSubcutaneous (SC)Mouse5 - 150 mg/kgSingle injectionAltered locomotor activity and behavior[9]
Enkephalin Analogs (LYS739, LYS744)Not specifiedRat3 mg/kg and 10 mg/kgDaily for 7 daysAlterations in proteome of spleen lymphocytes, brain cortex, and hippocampus[10]
SNC 162 (δ opioid agonist)Intraperitoneal (i.p.)Mouse2.5 - 5.0 mg/kgSingle injectionDose-dependent increase in δ-opioid receptor engagement in the brain[11]

Experimental Protocols

Detailed methodologies for common administration routes are provided below. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines.

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol is for the surgical implantation of a guide cannula for direct injection into the cerebral ventricles.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical drill

  • Stainless steel guide cannula and dummy cannula

  • Dental cement and anchor screws

  • Surgical instruments (scalpel, forceps, etc.)

  • Antiseptic solution (e.g., Betadine)

  • Sterile saline

  • This compound solution (lyophilized peptide reconstituted in sterile saline or artificial cerebrospinal fluid)

Procedure:

  • Anesthesia and Stereotaxic Placement: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.

  • Surgical Preparation: Shave the scalp and clean the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Cannula Implantation:

    • Identify bregma on the skull.

    • Using stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: AP -0.8 mm, ML ±1.5 mm), drill a small hole through the skull.

    • Lower the guide cannula to the desired depth (e.g., DV -3.5 mm from the skull surface).

    • Secure the cannula to the skull using dental cement and anchor screws.

  • Post-operative Care: Suture the incision around the cannula. Insert a dummy cannula to keep the guide cannula patent. Administer post-operative analgesics and allow the animal to recover.

  • ICV Injection:

    • Gently restrain the conscious animal.

    • Remove the dummy cannula and insert the injection cannula, which should extend slightly beyond the guide cannula.

    • Infuse the this compound solution at a slow rate (e.g., 0.5-1.0 µL/min).

    • Leave the injector in place for a minute post-injection to prevent backflow.

    • Replace the dummy cannula.

Protocol 2: Intravenous (IV) Tail Vein Injection in Mice

Materials:

  • Mouse restrainer

  • Heat source (e.g., heat lamp)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • 70% ethanol

  • Sterile gauze

  • This compound solution (in sterile saline)

Procedure:

  • Preparation: Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.

  • Restraint: Place the mouse in a restrainer.

  • Injection:

    • Clean the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the solution. Successful injection is indicated by a lack of resistance and blanching of the vein.

    • If swelling occurs, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

  • Post-injection: Withdraw the needle and apply gentle pressure with sterile gauze to stop any bleeding. Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Subcutaneous (SC) Injection in Rats

Materials:

  • Sterile syringes and needles (23-25 gauge)

  • This compound solution (in sterile saline)

Procedure:

  • Restraint: Gently restrain the rat.

  • Injection Site: Lift the loose skin over the back, between the shoulder blades, to form a "tent".

  • Injection:

    • Insert the needle into the base of the skin tent.

    • Aspirate briefly to ensure a blood vessel has not been punctured.

    • Inject the solution slowly.

  • Post-injection: Withdraw the needle and gently massage the injection site to aid dispersal of the solution. Return the rat to its cage.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling

This compound, as a derivative of Met-enkephalin, is expected to interact with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to its receptor initiates a cascade of intracellular events.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ion_Channel Ion Channels (Ca2+, K+) Ca_Influx ↓ Ca2+ Influx Ion_Channel->Ca_Influx K_Efflux ↑ K+ Efflux Ion_Channel->K_Efflux Enkephalin This compound Enkephalin->Opioid_Receptor Binds G_alpha->AC Inhibits G_beta_gamma->Ion_Channel Modulates MAPK_ERK MAPK/ERK Pathway G_beta_gamma->MAPK_ERK Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability, Analgesia) cAMP->Cellular_Response Ca_Influx->Cellular_Response K_Efflux->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Opioid receptor signaling cascade.

Experimental Workflow for Behavioral Studies

A typical workflow for assessing the behavioral effects of this compound administration is outlined below.

A Animal Acclimation (e.g., 1 week) B Baseline Behavioral Testing (e.g., Hot Plate, Morris Water Maze) A->B C This compound Administration (ICV, IV, or SC) B->C D Post-Administration Behavioral Testing C->D E Data Analysis (Comparison of pre- and post-administration data) D->E F Tissue Collection (Optional, for molecular analysis) D->F

References

Preparing [Des-Tyr1]-Met-Enkephalin Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide amide and an analog of Met-enkephalin (B1676343), an endogenous opioid peptide. As a derivative lacking the N-terminal tyrosine residue, it exhibits altered receptor binding characteristics and is a valuable tool in neuropharmacology and pain research.[1] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistency and accuracy in experimental settings.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms H-Gly-Gly-Phe-Met-OH, GGFM[2]
CAS Number 61370-88-5[3][4]
Molecular Formula C18H26N4O5S[2][3]
Molecular Weight 410.5 g/mol [2][3]
Appearance Lyophilized powder[2]
Purity >95%[2]

Storage of Lyophilized Powder: For long-term stability, the lyophilized powder should be stored at -20°C.[2]

Receptor Binding Profile

Signaling Pathway

Upon binding to µ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs), this compound is expected to initiate a signaling cascade through the Gi/o protein pathway. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, underlying the analgesic and neuromodulatory effects of the peptide.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide This compound Receptor μ/δ-Opioid Receptor (GPCR) Peptide->Receptor Binding G_protein Gi/o Protein Receptor->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition K_channel ↑ K+ Efflux (GIRK) G_protein->K_channel Activation Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_channel->Hyperpolarization Ca_channel->Hyperpolarization

Opioid Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is suitable for preparing a high-concentration stock solution that can be further diluted in aqueous buffers for various in vitro assays.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: Determine the volume of DMSO required to achieve a 10 mM stock solution.

    • Volume (µL) = (Mass of peptide (mg) / 410.5 g/mol ) * 100,000

  • Reconstitution: Add the calculated volume of DMSO to the vial of the peptide.

  • Dissolution: Gently vortex or sonicate the solution to ensure the peptide is fully dissolved. Visually inspect the solution for any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of an Aqueous Stock Solution

For experiments where DMSO may interfere, an aqueous stock solution can be prepared. The solubility of this compound in aqueous buffers may be lower than in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Equilibration: Bring the vial of lyophilized peptide to room temperature.

  • Initial Reconstitution: Add a small amount of sterile water or PBS to the vial.

  • Dissolution: Gently vortex the solution. If solubility is an issue, sonication may be used to aid dissolution.

  • Dilution: Once dissolved, dilute the solution to the desired final concentration with the appropriate aqueous buffer.

  • Aliquoting and Storage: Aliquot the solution and store at -20°C for short-term storage or -80°C for long-term storage.

Experimental Workflow

The following diagram illustrates a general workflow for using the prepared this compound stock solution in a typical cell-based assay.

experimental_workflow Start Start: Lyophilized Peptide Equilibrate Equilibrate to Room Temp Start->Equilibrate Reconstitute Reconstitute in Solvent (e.g., DMSO) Equilibrate->Reconstitute Stock_Solution 10 mM Stock Solution Reconstitute->Stock_Solution Store Aliquot and Store at -20°C Stock_Solution->Store Working_Solution Prepare Working Solution in Assay Buffer Stock_Solution->Working_Solution Treatment Treat Cells with Working Solution Working_Solution->Treatment Cell_Culture Prepare Cell Culture Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Assay (e.g., cAMP measurement, Ca2+ imaging) Incubation->Assay Analysis Data Analysis Assay->Analysis

Cell-Based Assay Workflow

Application Data

While specific quantitative data for this compound is limited in the available literature, data from studies on Met-enkephalin and its analogs can provide a starting point for experimental design.

In Vitro Working Concentrations:

  • For cell-based assays, such as those investigating effects on adrenocortical cell proliferation, Met-enkephalin has been used at a concentration of 10-6 M (1 µM).[8]

  • In studies of spinal Met-enkephalin release, µ- and δ-opioid receptor agonists have been used at concentrations of 10 µM.[9]

In Vivo Dosage:

  • For in vivo studies in rats investigating adrenal growth, Met-enkephalin analogs have been administered via subcutaneous injection at a dose of 1 nmol/100 g.[8]

  • In analgesic studies in mice, an ED50 of 38.5 nmol/mouse was reported for [Met]enkephalin-Arg6-Phe7 when administered directly into the cerebral ventricles.[10]

  • For intrathecal injections in rats to study analgesia, Leu-enkephalin produced strong analgesia at doses as low as 0.3 nmol when co-injected with peptidase inhibitors.[11]

Note: These concentrations and dosages are provided as a general guide. The optimal concentration for a specific application should be determined empirically.

Conclusion

Proper preparation and handling of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. The protocols and information provided in this application note offer a comprehensive guide for researchers. It is recommended to always consult the manufacturer's product data sheet for any lot-specific information. Further investigation into the specific binding affinities and solubility characteristics of this compound will be beneficial for refining experimental designs.

References

Troubleshooting & Optimization

Technical Support Center: [Des-Tyr1]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of [Des-Tyr1]-Met-Enkephalin for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound has the amino acid sequence Gly-Gly-Phe-Met.[1][2][3] Due to the absence of acidic or basic amino acid side chains, it is considered a neutral and somewhat hydrophobic peptide.[4] Its solubility in aqueous buffers can be limited, especially at high concentrations. One source indicates it is readily soluble in water, acetic acid, or DMSO.[3] For neutral peptides, it is often recommended to first dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) before slowly adding the aqueous buffer of choice.[4][5][6]

Q2: How do I determine the charge of this compound to select a solvent?

To estimate the charge of a peptide, you can assign a value of +1 to basic residues (Lys, Arg, His) and the N-terminal amine, and a value of -1 to acidic residues (Asp, Glu) and the C-terminal carboxyl group.[5]

For this compound (Gly-Gly-Phe-Met):

  • N-terminal amine: +1

  • C-terminal carboxyl: -1

  • Amino acid side chains (Gly, Phe, Met): 0

The overall charge at a neutral pH is approximately 0, classifying it as a neutral peptide.[4] Therefore, strategies for dissolving neutral or hydrophobic peptides are most appropriate.

Q3: The peptide won't dissolve in my aqueous buffer. What should I do?

If you encounter poor solubility in a purely aqueous buffer, consider the following troubleshooting steps:

  • Sonication: Briefly sonicate the solution. This can help break up aggregates and enhance dissolution.[7]

  • Gentle Warming: Gently warm the solution. However, avoid excessive heat as it may degrade the peptide.[7]

  • Use of Organic Co-solvents: As a primary strategy for neutral peptides, dissolve the peptide in a small amount of a suitable organic solvent first (e.g., DMSO, DMF, acetonitrile) and then add this solution dropwise to your aqueous buffer while vortexing.[4][6]

  • pH Adjustment: Although the peptide is neutral, slight adjustments in the pH of the buffer might improve solubility. Test a small aliquot of the peptide in buffers with slightly acidic or basic pH.

Q4: Which solvents are recommended for reconstituting this compound?

Based on its properties as a neutral peptide, the following solvents can be considered. It is crucial to always start with a small aliquot of the peptide for solubility testing before dissolving the entire sample.[6][7]

Data Presentation: Recommended Solvents for this compound

Solvent CategoryRecommended SolventsRecommended ProcedureSuitability for Biological Assays
Aqueous Buffers Sterile Water, Phosphate-Buffered Saline (PBS)Attempt to dissolve directly. Use sonication or gentle warming to assist.[7] This is less likely to be effective at high concentrations due to the peptide's hydrophobic nature.High
Organic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Methanol, Ethanol, IsopropanolDissolve the peptide completely in a minimal volume of the organic solvent first. Then, add this solution dropwise into the desired aqueous buffer with constant stirring.[4]Use with caution. The final concentration of the organic solvent should be kept low (e.g., <1% for DMSO in many cell-based assays) as they can be toxic to cells at higher concentrations.[4]
Acidic Solutions Dilute Acetic Acid (e.g., 10%), Dilute Trifluoroacetic Acid (TFA) (e.g., 0.1%)This is generally more effective for basic peptides but can be tried if other methods fail.[7] Add a few drops to aid dissolution.TFA is generally not cell-friendly.[5] Acetic acid at low concentrations may be acceptable for some experiments.
Denaturing Agents Guanidinium Hydrochloride, UreaThis is a last resort for very insoluble peptides and is generally not suitable for biological assays as these agents will denature proteins in your experimental system.[5]Very Low

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing

This protocol outlines a systematic approach to determine the optimal solvent for this compound.

  • Aliquot the Peptide: Use a small, pre-weighed aliquot of the lyophilized peptide for initial solubility tests to avoid risking the entire sample.[4]

  • Initial Solvent Addition: Add a calculated volume of the primary solvent of choice (e.g., sterile water or PBS) to achieve the desired final concentration.

  • Mechanical Agitation: Vortex the sample for 30-60 seconds.

  • Sonication: If the peptide is not fully dissolved, place the tube in a sonicator bath for short intervals (e.g., 3 bursts of 10 seconds), chilling on ice in between to prevent heating.[7]

  • Visual Inspection: A successfully dissolved peptide will result in a clear, particle-free solution.[7]

  • Secondary Solvent (if necessary): If the peptide remains insoluble, prepare a new aliquot. Dissolve it in a minimal volume of an organic solvent (e.g., DMSO).

  • Dilution into Buffer: Slowly add the peptide-organic solvent solution dropwise into the vigorously stirring aqueous buffer to the final desired concentration.

  • Final Assessment: Inspect the final solution for any signs of precipitation. Centrifuge the tube briefly to pellet any undissolved material.

Protocol 2: Reconstitution for Use in Cell-Based Assays

This protocol is designed to prepare a stock solution of this compound for biological experiments where solvent toxicity is a concern.

  • Initial Dissolution in DMSO: Carefully weigh the peptide and dissolve it in a small volume of high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution with your final sterile cell culture medium or buffer (e.g., PBS) to achieve the desired working concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to your specific cell line, typically below 0.5-1%.[4]

  • Control Preparation: Prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium or buffer to account for any effects of the solvent on the experiment.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Mandatory Visualizations

G Troubleshooting Workflow for Peptide Solubility start Start: Lyophilized This compound test_aqueous Attempt to dissolve in aqueous buffer (e.g., PBS) start->test_aqueous dissolved_aqueous Success: Clear Solution test_aqueous->dissolved_aqueous Yes fail_aqueous Insoluble or Cloudy test_aqueous->fail_aqueous No sonicate_warm Apply Sonication and/or Gentle Warming fail_aqueous->sonicate_warm dissolved_sonicate Success: Clear Solution sonicate_warm->dissolved_sonicate Yes fail_sonicate Still Insoluble sonicate_warm->fail_sonicate No use_organic Use a new aliquot. Dissolve in minimal DMSO. fail_sonicate->use_organic add_to_buffer Add dropwise to aqueous buffer with stirring use_organic->add_to_buffer final_check Check for Precipitation add_to_buffer->final_check final_success Success: Clear Solution for Experiment final_check->final_success No final_fail Precipitation Occurs final_check->final_fail Yes last_resort Consider alternative solvents or denaturing agents (assay compatibility check needed) final_fail->last_resort

Caption: A flowchart for troubleshooting the dissolution of this compound.

G Solvent Selection Logic for this compound peptide Peptide: This compound (GGFM) charge_analysis Analyze Amino Acid Sequence - N-terminus: +1 - C-terminus: -1 - Side chains: 0 peptide->charge_analysis net_charge Result: Net Charge ≈ 0 (Neutral Peptide) charge_analysis->net_charge hydrophobicity Note: Contains hydrophobic residues (Phe, Met) net_charge->hydrophobicity recommendation Primary Recommendation hydrophobicity->recommendation organic_first Use Organic Solvent First (e.g., DMSO) recommendation->organic_first alternative Alternative/Secondary Options recommendation->alternative aqueous_second Follow with Aqueous Buffer organic_first->aqueous_second direct_aqueous Direct dissolution in buffer (may require sonication/warming) alternative->direct_aqueous

Caption: Decision logic for selecting a solvent based on peptide characteristics.

References

Technical Support Center: Stability of [Des-Tyr1]-Met-Enkephalin in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of [Des-Tyr1]-Met-Enkephalin in cell culture media. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell culture experiments?

A1: this compound is a tetrapeptide (Gly-Gly-Phe-Met) and a degradation product of the endogenous opioid peptide Met-Enkephalin.[1][2][3] Its stability in cell culture media is a critical concern because, like many peptides, it is susceptible to enzymatic degradation by proteases and peptidases that may be present in the media, secreted by cells, or introduced through serum supplementation.[4][5] Degradation can lead to a loss of the peptide's biological activity, resulting in inaccurate and irreproducible experimental outcomes.

Q2: What are the primary factors that contribute to the degradation of this compound in cell culture?

A2: The main factors include:

  • Enzymatic Degradation: The parent molecule, Met-Enkephalin, is rapidly hydrolyzed by various enzymes known as enkephalinases.[6] It is highly probable that its degradation product, this compound, is also susceptible to cleavage by proteases and peptidases.

  • Cell-Secreted Proteases: Cells in culture can secrete proteases into the surrounding medium, which can then degrade the peptide.[4]

  • Serum Components: If using serum-supplemented media (e.g., FBS), it is important to note that serum contains a variety of proteases that can rapidly degrade peptides.

  • Physicochemical Instability: Factors such as pH, temperature, and repeated freeze-thaw cycles can also contribute to peptide degradation, though enzymatic degradation is often the primary concern in a cell culture context.[1]

Q3: How can I determine the stability of this compound in my specific cell culture system?

A3: You will need to perform an in vitro stability assay. This typically involves incubating the peptide in your complete cell culture medium (with and without cells) and measuring its concentration at various time points. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Are there any general tips for improving the stability of this compound in my experiments?

A4: Yes, consider the following strategies:

  • Use Serum-Free Media: If your cell line permits, using serum-free media can significantly reduce the concentration of degradative enzymes.

  • Incorporate Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to your culture medium can help to reduce enzymatic degradation. However, you must first confirm that the inhibitors do not interfere with your experimental endpoints.

  • Minimize Incubation Time: If possible, design your experiments with shorter incubation times to reduce the extent of peptide degradation.

  • Proper Storage: Store the lyophilized peptide at -20°C or -80°C.[1] Once reconstituted, aliquot the peptide solution and store it frozen to avoid multiple freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological effect of the peptide. The peptide may be degrading rapidly in your cell culture medium.Perform a stability study to determine the half-life of the peptide in your specific experimental conditions (see protocol below). Consider using serum-free media or adding protease inhibitors.
High variability between replicate experiments. Inconsistent handling and storage of the peptide solution may be leading to varying levels of degradation.Ensure proper storage of stock solutions (aliquoted and frozen). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Unexpected cell behavior or toxicity. The peptide preparation may be contaminated with endotoxins or residual trifluoroacetic acid (TFA) from synthesis.[1]Use high-purity, endotoxin-free peptide. If TFA is a concern, inquire with the supplier about alternative salt forms.

Quantitative Data on Peptide Stability

Table 1: Factors Influencing this compound Stability in Cell Culture

Factor Effect on Stability Considerations for Experimental Design
Serum (e.g., FBS) Decreases stability due to high protease content.Use heat-inactivated serum, reduce serum concentration, or use serum-free media if possible.
Cell Type and Density Higher cell density may lead to increased secretion of proteases, decreasing stability.[4]Keep cell density consistent across experiments. Consider collecting conditioned media to assess protease activity.
Media Type (e.g., DMEM, RPMI) The basal medium itself is unlikely to be a major factor, but supplements are.[8]The key is to test stability in the complete medium you will use for your experiments.
Temperature Standard incubation temperature (37°C) is optimal for enzymatic activity, leading to faster degradation.Maintain a consistent temperature. Shorten incubation times where feasible.
pH Deviations from physiological pH can affect both peptide stability and enzyme activity.Ensure the medium is properly buffered and pH is maintained throughout the experiment.

Experimental Protocols

Protocol: Determining the Half-Life of this compound in Cell Culture Media

This protocol is adapted from methodologies used for assessing general peptide stability in cell culture supernatants.[5][9]

Objective: To quantify the degradation rate and determine the half-life of this compound in a specific cell culture medium over time.

Materials:

  • This compound (lyophilized powder)

  • Your specific cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Sterile, nuclease-free water or appropriate solvent for peptide reconstitution

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Microcentrifuge tubes

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Peptide Stock Solution Preparation:

    • Reconstitute the lyophilized this compound in a suitable sterile solvent (e.g., sterile water) to a high concentration (e.g., 10 mM).

    • Aliquot the stock solution into small volumes and store at -80°C to avoid freeze-thaw cycles.

  • Experimental Setup:

    • Condition 1 (Complete Medium with Cells): Seed your cells in a culture plate at your typical experimental density and allow them to adhere and grow for 24 hours.

    • Condition 2 (Complete Medium without Cells): Prepare a cell-free plate with the same volume of complete culture medium. This will serve as a control to assess degradation by components in the medium alone (e.g., serum).

    • Condition 3 (Serum-Free Medium with Cells - Optional): If applicable, repeat Condition 1 with a serum-free version of your medium.

  • Incubation and Sampling:

    • Spike the medium in each condition with this compound to a final concentration of 10 µM.[5]

    • Immediately collect a sample from each condition (this is your t=0 time point).

    • Incubate the plates at 37°C and 5% CO2.

    • Collect samples (e.g., 50 µL) from the culture supernatant at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).[10]

  • Sample Preparation for LC-MS Analysis:

    • To stop enzymatic activity, immediately process the collected samples. A common method is protein precipitation.[5]

    • Add 2 volumes of a cold organic solvent mixture (e.g., 1:1 ethanol/acetonitrile) to each sample.[5]

    • Vortex and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the peptide, to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using a suitable reversed-phase HPLC column coupled to a mass spectrometer.

    • Develop a method to separate this compound from other media components and potential degradation products.

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification of the parent peptide based on its specific mass-to-charge ratio (m/z).

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the half-life (t½) of the peptide by fitting the degradation data to a first-order decay curve.

Visualizations

Experimental_Workflow Workflow for Assessing Peptide Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Reconstitute Peptide (10 mM Stock) exp1 Spike Medium with Peptide (Final Conc. 10 µM) prep1->exp1 prep2 Seed Cells in Plates (24h incubation) prep2->exp1 exp2 Incubate at 37°C, 5% CO2 exp1->exp2 exp3 Collect Samples at Time Points (0, 1, 4, 8, 24, 48h) exp2->exp3 analysis1 Protein Precipitation (Ethanol/Acetonitrile) exp3->analysis1 analysis2 Centrifuge and Collect Supernatant analysis1->analysis2 analysis3 LC-MS Quantification analysis2->analysis3 analysis4 Calculate Half-Life (t½) analysis3->analysis4

Caption: Experimental workflow for determining the stability of this compound.

Degradation_Pathway Potential Enzymatic Degradation of Enkephalins cluster_enzymes Degrading Enzymes (Enkephalinases) MetEnk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) DesTyr This compound (Gly-Gly-Phe-Met) MetEnk->DesTyr Cleavage of Tyr-Gly bond Fragments Inactive Fragments MetEnk->Fragments Other Cleavage Sites DesTyr->Fragments Further Cleavage enzyme1 Aminopeptidases enzyme1->MetEnk enzyme2 Other Proteases/ Peptidases enzyme2->DesTyr

Caption: Potential enzymatic degradation pathway of Met-Enkephalin and its products.

References

Technical Support Center: Enkephalin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with enkephalin receptor binding assays.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common experimental issues.

Problem: High Non-Specific Binding (NSB)

High non-specific binding can mask the specific signal from the receptor of interest, leading to inaccurate data. Ideally, non-specific binding should be less than 10% of the total binding, and in practice, values up to 50% may be acceptable depending on the assay window.[1][2]

Possible Cause Troubleshooting Step Expected Outcome
Excessive Radioligand Concentration Titrate the radioligand concentration. The optimal concentration is typically at or below the dissociation constant (Kd) of the ligand for the receptor.[3][4]Reduced NSB, as it is often proportional to the radioligand concentration.[3]
Suboptimal Blocking Agent Optimize the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA). A typical range to test is 0.1% to 5%. Consider alternative blocking agents like non-fat dry milk or normal serum.[3]Reduction in background binding to filters and/or plate wells.[3]
Inefficient Washing Increase the number and/or volume of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand.[3][4]More effective removal of unbound and non-specifically bound radioligand, leading to a lower background signal.[3]
High Membrane Protein Concentration Reduce the amount of membrane protein per well. A typical starting point is 100-500 µg, but this may require optimization.[2]Decreased NSB by reducing the number of non-specific binding sites.
Inappropriate Incubation Conditions Optimize incubation time and temperature. Shorter incubation times or lower temperatures (e.g., 4°C) can sometimes reduce NSB by minimizing hydrophobic interactions and ligand degradation.[3][5]Minimized ligand degradation and reduced hydrophobic interactions that contribute to non-specific binding.[3]
Radioligand Sticking to Filters Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce the binding of positively charged radioligands to negatively charged filter materials.[3][4]Reduced background signal originating from the filter paper.
Incorrect Buffer Composition Optimize the pH and ionic strength of the binding and wash buffers. Test different buffer systems (e.g., Tris-HCl, HEPES) and salt concentrations (e.g., NaCl, MgCl2).[3]Improved receptor stability and reduced non-specific interactions.[3]

Problem: Low Specific Binding Signal

A weak specific binding signal can make it difficult to obtain reliable and reproducible data.

Possible Cause Troubleshooting Step Expected Outcome
Low Receptor Density (Bmax) Verify the activity and concentration of your receptor preparation. If using cell lines, ensure the receptor of interest is expressed at a sufficient level. Consider using a cell line with higher receptor expression.An increased number of binding sites, leading to a stronger signal.
Degraded Radioligand Check the age, storage conditions, and radiochemical purity of your radioligand. Degradation can lead to decreased specific activity and binding affinity.[2]Improved signal intensity with a high-quality, intact radioligand.
Suboptimal Assay Conditions Ensure the incubation has reached equilibrium; very short incubation times may not be sufficient.[2] Confirm the buffer composition, as the presence of specific ions can be critical for ligand binding.[4]A stronger and more stable specific binding signal.
Inactive Receptor Preparation Use protease inhibitors during membrane preparation to prevent receptor degradation.[3] Ensure proper storage of membrane aliquots at -80°C.Preservation of receptor integrity and binding capability.

Problem: High Well-to-Well or Day-to-Day Variability

Inconsistent results can undermine the reliability of your findings.

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Protocol Execution Standardize all experimental parameters, including incubation times, temperatures, buffer compositions, and membrane preparation procedures.[4]Improved reproducibility of the assay.[4]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For high-throughput applications, consider using automated liquid handling systems.Minimized errors in reagent volumes, leading to more consistent results.
Inhomogeneous Membrane Preparation Thoroughly homogenize the membrane preparation before aliquoting to ensure a consistent receptor concentration in each well.Reduced variability between wells.
Choice of Radioligand in Competition Assays The choice of radioligand can influence the determined Ki values for unlabeled compounds. Standardizing to a single radioligand for a set of experiments will improve consistency.[4]More comparable and reproducible Ki values across experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a saturation binding assay and a competition binding assay?

A1: A saturation binding assay is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[6] This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand. In contrast, a competition binding assay measures the ability of an unlabeled test compound to displace a fixed concentration of a radioligand from the receptor.[6][7] This type of assay is used to determine the inhibitory concentration (IC50) of the test compound, which can then be used to calculate its binding affinity (Ki).[7][8]

Q2: How do I choose the right radioligand for my assay?

A2: An ideal radioligand should have high affinity (low Kd) for the receptor of interest, which allows for the use of lower concentrations and helps to minimize non-specific binding.[2] It should also exhibit high selectivity for the target receptor, low non-specific binding characteristics, high specific activity, and be chemically stable.[2][6]

Q3: What are some common components of a binding buffer for enkephalin receptor assays?

A3: The composition of the binding buffer is critical for maintaining receptor stability and function. Below is a table of common components.

Component Typical Concentration Purpose
Tris-HCl or HEPES 50 mMBuffering agent to maintain a stable pH (typically 7.4).[3]
MgCl2 5-10 mMDivalent cation that can be essential for maintaining receptor conformation and ligand binding.[4]
NaCl 100-150 mMCan modulate ligand binding and is often included to mimic physiological ionic strength.[1]
Bovine Serum Albumin (BSA) 0.1% - 1%A blocking agent used to reduce non-specific binding of the radioligand to the assay tubes and filters.[4]
Protease Inhibitors VariesAdded during membrane preparation to prevent degradation of the receptors by proteases.[3]

Q4: What is the Cheng-Prusoff equation and when is it used?

A4: The Cheng-Prusoff equation is used in competition binding assays to calculate the inhibition constant (Ki) of a test compound from its IC50 value.[7][8] The formula is:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[7]

  • [L] is the concentration of the radioligand used in the assay.[7]

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.[7]

This equation is essential for determining the affinity of unlabeled ligands for the receptor.

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells

  • Grow cells expressing the enkephalin receptor of interest to confluency.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[3]

  • Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.[3]

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.[3]

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[3]

  • Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer or a storage buffer containing a cryoprotectant like sucrose.[3]

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).[3][7]

  • Store the membrane aliquots at -80°C until use.[3][7]

Protocol 2: Radioligand Competition Binding Assay (Filtration Method)

  • Thaw the prepared membrane aliquots on ice.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, membrane preparation, and a single concentration of radioligand (typically at or near its Kd).

    • Non-specific Binding: Assay buffer, membrane preparation, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 µM Naloxone).[3]

    • Test Compound: Assay buffer, membrane preparation, radioligand, and varying concentrations of the test compound.[3]

  • Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9]

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filters should be pre-soaked in a solution like 0.3% PEI to reduce non-specific binding.[3]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.[7][8]

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture lysis 2. Cell Lysis & Homogenization cell_culture->lysis centrifugation 3. Centrifugation & Membrane Isolation lysis->centrifugation quantification 4. Protein Quantification centrifugation->quantification storage 5. Storage at -80°C quantification->storage plate_setup 6. Plate Setup (Total, NSB, Test Compound) storage->plate_setup incubation 7. Incubation to Equilibrium plate_setup->incubation filtration 8. Rapid Filtration & Washing incubation->filtration counting 9. Scintillation Counting filtration->counting data_processing 10. Calculate Specific Binding counting->data_processing curve_fitting 11. Generate Dose-Response Curve (IC50) data_processing->curve_fitting ki_calculation 12. Calculate Ki (Cheng-Prusoff) curve_fitting->ki_calculation

Caption: Workflow for a competitive radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm enkephalin Enkephalin (Agonist) receptor Opioid Receptor (GPCR) enkephalin->receptor Binds g_protein Gi/o Protein (αβγ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (AC) g_protein->adenylyl_cyclase αi inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., ↓ Neuronal Excitability) pka->cellular_response Phosphorylates Targets

Caption: Enkephalin receptor signaling via Gi/o protein pathway.

troubleshooting_logic start High Non-Specific Binding? check_radioligand Is Radioligand [ ] ≤ Kd? start->check_radioligand Yes end_good Problem Resolved start->end_good No titrate_radioligand Action: Titrate Radioligand check_radioligand->titrate_radioligand No check_blocking Is Blocking Optimized? check_radioligand->check_blocking Yes titrate_radioligand->check_blocking optimize_blocking Action: Optimize BSA or Try Alternative check_blocking->optimize_blocking No check_washing Are Washes Sufficient? check_blocking->check_washing Yes optimize_blocking->check_washing increase_washes Action: Increase Wash Volume/Number check_washing->increase_washes No check_filters Are Filters Pre-soaked (PEI)? check_washing->check_filters Yes increase_washes->check_filters soak_filters Action: Pre-soak Filters check_filters->soak_filters No end_bad Consult Further Resources check_filters->end_bad Yes soak_filters->end_bad

Caption: Troubleshooting logic for high non-specific binding.

References

Reducing non-specific binding in opioid receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in opioid receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it problematic in opioid receptor assays?

Q2: What are the common causes of high non-specific binding?

A2: High non-specific binding can arise from several factors:

  • Assay Buffer Composition: Suboptimal pH, ionic strength, or a lack of appropriate blocking agents can promote non-specific interactions.[4][5]

  • Incubation Conditions: Excessive incubation time or temperature can increase hydrophobic interactions that contribute to NSB.[4]

  • Receptor Preparation Quality: Poor quality membrane preparations with contaminating proteins or lipids can provide additional sites for non-specific binding.[4]

  • Ligand Properties: High concentrations of the ligand, impurities, or inherent "stickiness" of the molecule can lead to increased NSB.[3][4] Hydrophobic interactions and electrostatic forces are major contributors to non-specific binding.[5][6]

  • Inadequate Washing: Insufficient or inefficient washing steps fail to remove all unbound and non-specifically bound ligands.[4]

Q3: How can I optimize my assay buffer to minimize non-specific binding?

A3: Optimizing your assay buffer is a critical step. Consider the following adjustments:

  • pH and Ionic Strength: Adjust the pH and salt concentration of your buffer to reduce charge-based interactions.[5][7]

  • Blocking Agents: Include blocking proteins like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites on assay components.[5]

  • Detergents: Add a low concentration (typically 0.01-0.1%) of a non-ionic detergent such as Tween-20 or Triton X-100 to disrupt hydrophobic interactions.[4][5]

Q4: What is the role of blocking agents and which ones should I use?

A4: Blocking agents are proteins or other molecules that bind to non-specific sites, preventing the ligand of interest from binding to them. This reduces background noise and improves the specificity of the assay. Common blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used protein blocker.[5]

  • Casein or Non-fat Dry Milk: Often used in ELISAs and Western blotting.[2]

  • Normal Serum: Serum from the same species as the secondary antibody can be used to block non-specific antibody binding.[2]

  • Polyethyleneimine (PEI): Used to pre-treat glass fiber filters in radioligand binding assays to reduce the binding of positively charged ligands to the negatively charged filters.[3]

Troubleshooting Guides

High Non-Specific Binding in Radioligand Binding Assays
Potential Cause Troubleshooting Step Expected Outcome
Excessive Radioligand Concentration Titrate the radioligand concentration. Ideally, use a concentration at or below the Kd.[3][8]Reduces binding to low-affinity, non-specific sites.
Suboptimal Blocking Optimize the concentration of BSA in the binding buffer (e.g., 0.1% to 1%).[3][5]Saturates non-specific binding sites on membranes and assay plates.
Inefficient Washing Increase the number of washes (e.g., 3-4 times) and the volume of ice-cold wash buffer.[3][4]More effective removal of unbound and non-specifically bound radioligand.
Filter Binding Pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes.[2][3]Reduces binding of the radioligand to the filter material itself.
Poor Membrane Quality Re-prepare cell membranes, ensuring thorough washing to remove cytosolic proteins.[4] Perform a protein concentration titration to find the optimal amount of membrane protein per well.[4]A cleaner membrane preparation with fewer non-specific binding sites.
Inappropriate Incubation Conditions Optimize incubation time and temperature. Shorter times or lower temperatures can sometimes reduce NSB.[2][4]Minimizes ligand degradation and reduces hydrophobic interactions.
High Background in ELISA
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Washing Increase the number of wash steps and ensure adequate soaking time with the wash buffer.[9][10]Thorough removal of unbound antibodies and reagents.
Inadequate Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA) or the incubation time.[10] Consider adding Tween-20 (0.05%) to the blocking and wash buffers.Complete saturation of all non-specific binding sites on the microplate wells.
Antibody Concentration Too High Titrate the primary and/or secondary antibody concentrations to find the optimal dilution.Reduced non-specific binding of antibodies to the plate surface or other proteins.
Cross-Reactivity of Secondary Antibody Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.[11] Run a control with only the secondary antibody to check for non-specific binding.[11]Minimized off-target binding of the secondary antibody.
Extended Incubation Times Strictly adhere to the incubation times specified in the protocol.[9]Prevents excessive binding and potential denaturation of proteins.

Experimental Protocols

Protocol for a Saturation Radioligand Binding Assay

This protocol is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Radioligand (e.g., [³H]DAMGO).

  • Unlabeled ligand for determining non-specific binding (e.g., Naloxone).[3]

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).[3]

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[3]

  • Glass fiber filters (pre-soaked in 0.33% PEI).[3]

  • 96-well microtiter plates.

  • Filtration apparatus.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare Radioligand Dilutions: Create a series of radioligand dilutions in binding buffer, typically ranging from 0.1 to 10 times the expected Kd.[3]

  • Set up Assay Plates: In a 96-well plate, prepare triplicate wells for each radioligand concentration for both total and non-specific binding.[3]

  • Total Binding Wells: Add a predetermined amount of cell membrane preparation and the corresponding radioligand dilution.[3]

  • Non-specific Binding Wells: Add the cell membrane preparation, the radioligand dilution, and a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).[3]

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4][12]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the average non-specific binding from the average total binding for each radioligand concentration.[3] Plot the specific binding against the free radioligand concentration to determine Kd and Bmax.[3]

Visualizations

Troubleshooting_NSB Start High Non-Specific Binding Detected Check_Ligand Is Ligand Concentration > Kd? Start->Check_Ligand Check_Buffer Is Buffer Optimized? Check_Ligand->Check_Buffer No Solution_Ligand Titrate Ligand to ≤ Kd Check_Ligand->Solution_Ligand Yes Check_Washing Are Washing Steps Sufficient? Check_Buffer->Check_Washing Yes Solution_Buffer Optimize pH, Ionic Strength Add BSA (0.1-1%) Add Tween-20 (0.01-0.1%) Check_Buffer->Solution_Buffer No Check_Blocking Is Blocking Adequate? Check_Washing->Check_Blocking Yes Solution_Washing Increase Wash Volume/Number Use Ice-Cold Buffer Check_Washing->Solution_Washing No Check_Membrane Is Membrane Quality Optimal? Check_Blocking->Check_Membrane Yes Solution_Blocking Increase Blocker Concentration/Time Pre-treat filters with PEI Check_Blocking->Solution_Blocking No Solution_Membrane Re-prepare Membranes Titrate Protein Concentration Check_Membrane->Solution_Membrane No End NSB Reduced Check_Membrane->End Yes Solution_Ligand->End Solution_Buffer->End Solution_Washing->End Solution_Blocking->End Solution_Membrane->End

Caption: Troubleshooting workflow for high non-specific binding.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Prep_Ligand Prepare Radioligand Dilution Series Add_Components Add Membranes, Radioligand, & Competitor (for NSB) Prep_Ligand->Add_Components Prep_Membranes Prepare Receptor Membranes Prep_Membranes->Add_Components Prep_Plates Set up 96-well Plates (Total & NSB) Prep_Plates->Add_Components Incubate Incubate to Equilibrium Add_Components->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Data & Determine Kd and Bmax Calculate->Plot

Caption: Experimental workflow for a radioligand binding assay.

Opioid_Signaling Opioid Opioid Agonist MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Simplified μ-opioid receptor signaling pathways.

References

Technical Support Center: [Des-Tyr1]-Met-Enkephalin Degradation in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of [Des-Tyr1]-Met-Enkephalin (Gly-Gly-Phe-Met) in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation in plasma a subject of study?

This compound is a tetrapeptide and a primary degradation product of Met-enkephalin, an endogenous opioid peptide.[1][2] The study of its degradation in plasma is crucial for understanding the metabolic fate of enkephalin-based therapeutics and for developing strategies to improve their stability and efficacy.

Q2: Which enzymes are responsible for the degradation of this compound in plasma?

Since this compound lacks the N-terminal tyrosine residue, it is not a substrate for aminopeptidases that typically initiate the degradation of Met-enkephalin. The primary enzymes likely involved in its further degradation are endopeptidases and dipeptidyl peptidases. Key enzymes include:

  • Neutral Endopeptidase (NEP, Neprilysin): NEP is known to cleave peptides on the amino side of hydrophobic amino acids.[3] In the Gly-Gly-Phe-Met sequence, NEP would likely cleave the Gly-Phe bond.

  • Dipeptidyl Peptidase III (DPP III): DPP III cleaves dipeptides from the N-terminus of its substrates. For Gly-Gly-Phe-Met, it would sequentially cleave Gly-Gly and then Phe-Met.

Q3: What are the expected degradation products of this compound in plasma?

Based on the action of the enzymes mentioned above, the expected degradation products are:

  • Cleavage by NEP: Gly-Gly and Phe-Met.

  • Cleavage by DPP III: Gly-Gly and subsequently Phe and Met.

Q4: How can I inhibit the degradation of this compound in my plasma samples for accurate quantification?

The use of protease inhibitors is essential. A cocktail of inhibitors is often most effective. Consider using:

  • Bestatin: An inhibitor of aminopeptidases (though less critical for this specific tetrapeptide).

  • Thiorphan or Sacubitril: Potent inhibitors of Neutral Endopeptidase (NEP).[1]

  • Aprotinin: A broad-spectrum serine protease inhibitor.

  • EDTA: A chelating agent that inhibits metalloproteases, including NEP and DPP III.

For a comprehensive list of inhibitors and their IC50 values against enkephalin-degrading enzymes, refer to the data table below.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in degradation rates between plasma batches. - Different levels of endogenous enzyme activity in plasma from different donors. - Improper sample handling leading to variations in enzyme activity.- Use pooled plasma from multiple donors to average out individual differences. - Ensure consistent and proper plasma collection and storage procedures. Avoid repeated freeze-thaw cycles.
Rapid degradation of the peptide, making it difficult to measure initial time points. - High enzymatic activity in the plasma sample. - Insufficient concentration of protease inhibitors.- Shorten the incubation time points (e.g., 0, 1, 5, 15, 30 minutes). - Increase the concentration of the protease inhibitor cocktail. - Perform the incubation at a lower temperature (e.g., 4°C) to slow down enzymatic activity, though this may not reflect physiological conditions.
Low recovery of the peptide from the plasma matrix. - Non-specific binding of the peptide to labware (e.g., glass tubes). - Inefficient protein precipitation.- Use low-binding polypropylene (B1209903) tubes and pipette tips. - Optimize the protein precipitation step. Acetonitrile with 1% trifluoroacetic acid (TFA) is a common and effective quenching and precipitation solution. Ensure vigorous vortexing and adequate centrifugation.
Poor peak shape or resolution in HPLC/LC-MS analysis. - Suboptimal mobile phase composition or gradient. - Matrix effects from residual plasma components. - Column degradation.- Optimize the mobile phase pH and organic solvent gradient. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a good starting point. - Incorporate a solid-phase extraction (SPE) step for cleaner samples. - Use a guard column and ensure the column is properly equilibrated and maintained.
Inconsistent results in inhibitor studies. - Instability or incorrect concentration of the inhibitor stock solution. - The chosen inhibitor is not effective against the primary degrading enzyme in your system.- Prepare fresh inhibitor stock solutions regularly and verify their concentration. - Test a panel of inhibitors with different specificities (e.g., specific inhibitors for NEP and DPP III) to identify the key degrading enzyme(s).

Quantitative Data

Table 1: Half-life of Met-Enkephalin in Plasma

PeptideMatrixHalf-lifeReference
Met-EnkephalinRhesus Monkey Plasma (in vitro)< 2 minutes[4]

Table 2: IC50 Values of Inhibitors for Enkephalin-Degrading Enzymes

InhibitorEnzymeSubstrateIC50Reference
CarfecillinEnkephalinase (NEP)-207 ± 57 nM[5]
ThiorphanEnkephalinase (NEP)-10.6 ± 1.9 nM[5]
Fluostatin ADipeptidyl Peptidase III (DPP III)Arg-Arg-2NA1.4 µM[6]
Fluostatin BDipeptidyl Peptidase III (DPP III)Arg-Arg-2NA74 µM[6]
3-benzoyl-7-hydroxy-2H-chromen-2-oneDipeptidyl Peptidase III (DPP III)-1.1 µM[6]

Note: IC50 values can vary depending on the experimental conditions, including the substrate used.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay of this compound using RP-HPLC

This protocol is a general guideline and should be optimized for your specific experimental needs.

Materials:

  • This compound

  • Pooled human plasma (with anticoagulant, e.g., heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)

  • Water bath or incubator at 37°C

  • Low-binding microcentrifuge tubes

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Methodology:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 10% DMSO in water).

  • Incubation Setup:

    • Thaw pooled human plasma on ice.

    • In a low-binding microcentrifuge tube, pre-warm 495 µL of plasma at 37°C for 5 minutes.

  • Initiate Reaction (t=0):

    • Add 5 µL of the peptide stock solution to the pre-warmed plasma to achieve a final concentration of 10 µg/mL.

    • Mix gently by inversion.

  • Time-Point Sampling:

    • Immediately withdraw a 50 µL aliquot of the plasma-peptide mixture and add it to a new tube containing 100 µL of ice-cold Quenching Solution. Vortex vigorously. This is your t=0 sample.

    • Continue incubating the remaining plasma-peptide mixture at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw another 50 µL aliquot and quench it in the same manner.

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate plasma proteins.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a defined volume (e.g., 20 µL) onto the C18 column.

    • Elute the peptide using a suitable gradient of Mobile Phase A and B (e.g., 5% to 60% B over 20 minutes).

    • Monitor the elution at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Determine the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) of the peptide in plasma.

Protocol 2: LC-MS/MS Method for Quantification of this compound

This is a representative protocol based on methods for similar peptides and should be validated for your specific application.

Sample Preparation:

  • Follow the sample preparation steps (1-5) from Protocol 1.

  • A stable isotope-labeled internal standard of this compound should be added to the plasma samples before protein precipitation for accurate quantification.

LC-MS/MS System:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM):

    • Monitor the precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard. The exact m/z values will need to be determined by infusion of the pure compounds.

  • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

Visualizations

Degradation_Pathway Met_Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Des_Tyr_Met_Enk This compound (Gly-Gly-Phe-Met) Met_Enk->Des_Tyr_Met_Enk Aminopeptidase Tyr Tyrosine Met_Enk->Tyr Aminopeptidase Gly_Gly Gly-Gly Des_Tyr_Met_Enk->Gly_Gly NEP / DPP III Phe_Met Phe-Met Des_Tyr_Met_Enk->Phe_Met NEP Phe Phenylalanine Phe_Met->Phe Dipeptidase Met Methionine Phe_Met->Met Dipeptidase

Caption: Proposed degradation pathway of Met-Enkephalin in plasma.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock (1 mg/mL) Incubation Initiate Reaction (t=0) Peptide_Stock->Incubation Plasma_Prep Pre-warm Plasma (37°C) Plasma_Prep->Incubation Sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60, 120 min) Incubation->Sampling Quenching Quench with ACN/TFA Sampling->Quenching Centrifugation Protein Precipitation (Centrifuge) Quenching->Centrifugation Analysis Analyze Supernatant (HPLC or LC-MS/MS) Centrifugation->Analysis Data_Analysis Calculate Half-Life Analysis->Data_Analysis

Caption: Workflow for in vitro plasma stability assay.

References

Technical Support Center: Troubleshooting Peptide-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during peptide-based assays. Find answers to frequently asked questions and detailed guides to resolve problems like low or no signal in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low or no signal in my peptide-based assay?

A low or no signal in a peptide-based assay can stem from several factors throughout the experimental workflow. The primary areas to investigate include the quality and handling of the peptide itself, the antibodies used for detection, the assay protocol, and the buffers and reagents. It's crucial to have a systematic approach to pinpoint the exact cause.[1][2][3][4][5]

Q2: How can peptide quality affect my assay results?

The purity and integrity of your peptide are critical for obtaining a strong and reliable signal.

  • Purity: Impurities in a peptide preparation can interfere with antibody binding or enzymatic reactions. The purity of a peptide can vary between batches, which can lead to inconsistent results.[6] For quantitative assays, it is recommended to use peptides with high purity (>95%).

  • Contamination: Contamination with substances like trifluoroacetic acid (TFA), used during peptide synthesis, can interfere with cellular assays.[7] Biological contaminants such as endotoxins can trigger unwanted immune responses in cell-based assays.[7]

  • Degradation: Improper storage conditions, such as exposure to light, frequent freeze-thaw cycles, or storage at the wrong temperature, can lead to peptide degradation.[7] Peptides containing residues like Cysteine, Tryptophan, or Methionine are particularly susceptible to oxidation.[7]

Q3: What are the common antibody-related issues that cause low signal?

Antibodies are a frequent source of low signal problems. Key factors to consider include:

  • Antibody Concentration: Both primary and secondary antibody concentrations need to be optimized. Using too little antibody will result in a weak signal.[1][2][4][8][9]

  • Antibody Affinity and Specificity: The antibody may have low affinity for the peptide or may not be specific to the target epitope.[10] It's important to use antibodies validated for the specific application.[9]

  • Antibody Inactivity: Improper storage or handling can lead to a loss of antibody activity.[3][4]

  • Primary and Secondary Antibody Incompatibility: The secondary antibody must be able to recognize and bind to the primary antibody.[11] For example, if the primary antibody is raised in a mouse, an anti-mouse secondary antibody must be used.[11]

  • Cross-reactivity: The secondary antibody might cross-react with other proteins in the sample or blocking buffer, reducing the amount of antibody available to bind to the primary antibody.[1][9][12]

Q4: How can my experimental protocol lead to a weak signal?

Several steps in the experimental protocol can contribute to a low signal:

  • Insufficient Incubation Times: Inadequate incubation times for antibodies or the substrate can lead to incomplete binding or reaction, resulting in a weaker signal.[2][5][13][14][15]

  • Suboptimal Temperature: Most enzymatic reactions and antibody-binding events are temperature-sensitive.[2][16][17] Ensure all incubation steps are carried out at the recommended temperature.

  • Excessive Washing: While necessary, overly aggressive or prolonged washing steps can remove bound antibodies or the target peptide.[2][4]

  • Blocking Issues: Over-blocking can mask epitopes and prevent antibody binding.[3] Conversely, insufficient blocking can lead to high background, which can obscure a weak signal.[10][13]

  • Substrate Issues: The substrate may have lost activity due to improper storage or may not have been prepared correctly.[4][5] Using a substrate that is not appropriate for the enzyme conjugate will also result in no signal.[5]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal in Peptide ELISA

This guide provides a step-by-step approach to diagnosing and resolving low signal issues in a peptide Enzyme-Linked Immunosorbent Assay (ELISA).

Troubleshooting Workflow:

ELISA_Troubleshooting start Low or No Signal in ELISA check_peptide Step 1: Verify Peptide Quality & Coating start->check_peptide check_antibodies Step 2: Evaluate Antibodies check_peptide->check_antibodies If signal is still low check_protocol Step 3: Review Assay Protocol check_antibodies->check_protocol If signal is still low check_reagents Step 4: Examine Buffers & Reagents check_protocol->check_reagents If signal is still low resolution Signal Restored check_reagents->resolution Problem identified and resolved WB_Troubleshooting start Low or No Signal in Western/Dot Blot check_sample Step 1: Verify Sample Loading & Transfer start->check_sample check_antibodies Step 2: Assess Antibody Performance check_sample->check_antibodies If signal is still low check_blocking_washing Step 3: Optimize Blocking & Washing check_antibodies->check_blocking_washing If signal is still low check_detection Step 4: Evaluate Detection Reagents check_blocking_washing->check_detection If signal is still low resolution Signal Improved check_detection->resolution Problem identified and resolved

References

How to prevent oxidation of methionine in [Des-Tyr1]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Des-Tyr1]-Met-Enkephalin. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on preventing the oxidation of the methionine residue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is methionine oxidation a concern?

This compound is a tetrapeptide with the sequence Gly-Gly-Phe-Met.[1][2][3] It is a degradation product of Met-Enkephalin, an endogenous opioid peptide.[1] The methionine residue at the C-terminus is susceptible to oxidation, which converts the thioether side chain to methionine sulfoxide. This modification can alter the peptide's structure, and biological activity, potentially impacting experimental outcomes and the therapeutic efficacy of peptide-based drugs.[4]

Q2: What are the primary causes of methionine oxidation in this compound?

Methionine oxidation can be initiated by several factors, including:

  • Exposure to atmospheric oxygen: This is a common pathway for oxidation, especially in solution.

  • Reactive Oxygen Species (ROS): Contaminants such as peroxides or metal ions in buffers can generate ROS, which readily oxidize methionine.[5]

  • Light Exposure: Intense light can promote the formation of ROS and lead to photo-oxidation.[5]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation reactions.

  • Inappropriate pH: While methionine oxidation can occur over a wide pH range, extreme pH values can sometimes contribute to degradation pathways.

Q3: How can I detect and quantify methionine oxidation in my peptide sample?

The most common analytical techniques for identifying and quantifying methionine oxidation are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized this compound (methionine sulfoxide) is more polar than the native peptide and will typically have a shorter retention time on a C18 column. The peak areas of the oxidized and unoxidized forms can be used for quantification.[6]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the oxidized peptide by detecting a mass increase of 16 Da (due to the addition of an oxygen atom). Tandem MS (MS/MS) can pinpoint the modification to the methionine residue through characteristic fragmentation patterns, such as the neutral loss of 64 Da (methanesulfenic acid).[7][8]

Troubleshooting Guide: Preventing Methionine Oxidation

This guide provides practical steps to minimize methionine oxidation during the handling, storage, and analysis of this compound.

Proactive Prevention Strategies

1. Use of Antioxidants:

Antioxidants can be added to solutions containing this compound to competitively inhibit the oxidation of the methionine residue.

AntioxidantRecommended Molar Ratio (Peptide:Antioxidant)Notes
Free L-Methionine1:5 to 1:50Acts as a sacrificial scavenger of oxidizing agents.[5]
Sodium Thiosulfate1:25 to 1:100An effective oxygen scavenger.[5]
Ascorbic Acid (Vitamin C)Varies (mM concentrations)A common antioxidant, but its stability can be pH-dependent.
N-acetylcysteine (NAC)Varies (mM concentrations)A thiol-containing antioxidant.

2. Control of Environmental Factors:

Careful control of the experimental environment is crucial for preventing unwanted oxidation.

ParameterRecommendationRationale
Oxygen Degas buffers and solvents. Purge vials with an inert gas (e.g., nitrogen or argon).Minimizes the primary oxidizing agent.
Temperature Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.[9]Reduces the rate of chemical reactions, including oxidation.
Light Protect solutions from light by using amber vials or covering containers with aluminum foil.Prevents photo-oxidation.[5]
pH Maintain the pH of solutions within a stable range, generally between 4 and 7.While methionine oxidation is not strictly pH-dependent, avoiding harsh pH conditions can prevent other degradation pathways that might indirectly promote oxidation.
Metal Ions Use high-purity water and reagents. Consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.01-0.1 mM).Metal ions can catalyze the formation of reactive oxygen species.[5]
Reactive Troubleshooting: Addressing Observed Oxidation

If you have already observed oxidation in your sample, consider the following:

  • Re-purification: If the level of oxidation is significant, the sample may need to be repurified using RP-HPLC to isolate the unoxidized peptide.

  • Review of Procedures: Carefully review all experimental steps to identify potential sources of oxidation. Check for contaminated reagents, excessive exposure to air or light, or temperature fluctuations.

Experimental Protocols

Protocol 1: Forced Oxidation Study of this compound

A forced degradation study is essential to understand the stability of the peptide and to develop stability-indicating analytical methods.[10][11][12]

Objective: To intentionally induce and analyze the oxidation of this compound.

Materials:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • RP-HPLC system with UV or MS detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.

  • Control Sample: Dilute the stock solution with PBS to a final concentration of 0.1 mg/mL. This is your time-zero, unoxidized control.

  • Oxidized Sample: To a separate aliquot of the 0.1 mg/mL peptide solution, add H₂O₂ to a final concentration of 0.05% (w/v).[13]

  • Incubation: Incubate both the control and oxidized samples at 37°C for 24 hours.[13]

  • Analysis: Analyze the control and oxidized samples by RP-HPLC-UV/MS at t=0 and t=24 hours.

  • Data Evaluation: Compare the chromatograms of the control and oxidized samples. Look for a new, earlier-eluting peak in the oxidized sample, corresponding to the oxidized peptide. Confirm the identity of this peak by mass spectrometry (mass increase of +16 Da).

Protocol 2: RP-HPLC Method for alysis of this compound Oxidation

Objective: To separate and quantify the native and oxidized forms of this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector (set to 214 nm and 280 nm) and/or a mass spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient Elution:

Time (minutes)% Mobile Phase B
05
2560
2695
2895
295
355

Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 20 µL

Expected Results: The oxidized form of this compound will have a shorter retention time than the native peptide due to its increased polarity.[6] The percentage of oxidation can be calculated from the peak areas of the two forms.

Visualizations

Mechanism of Methionine Oxidation and Prevention cluster_oxidation Oxidation Pathway cluster_prevention Prevention Pathway Met Methionine Residue (Thioether) MetO Methionine Sulfoxide ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Met Oxidation Antioxidant Antioxidant (e.g., Free Methionine) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Sacrificial Oxidation ROS_prevention Reactive Oxygen Species (e.g., H₂O₂) ROS_prevention->Antioxidant

Caption: Mechanism of Methionine Oxidation and Prevention.

Workflow for Preventing and Analyzing Methionine Oxidation cluster_prevention Prevention cluster_analysis Analysis cluster_evaluation Evaluation Formulation Peptide Formulation - Use high-purity reagents - Add antioxidants - Control pH Handling Sample Handling - Use inert gas - Protect from light Formulation->Handling Storage Storage - Low temperature (-20°C / -80°C) - Single-use aliquots Handling->Storage SamplePrep Sample Preparation - Minimize exposure to air Storage->SamplePrep Experimentation HPLC RP-HPLC Analysis - Separate oxidized and  native forms SamplePrep->HPLC MS Mass Spectrometry - Confirm +16 Da mass shift - MS/MS for localization HPLC->MS Quantification Quantification - Peak area integration MS->Quantification Results Results Evaluation - % Oxidation < Threshold? Quantification->Results Proceed Proceed with Experiment Results->Proceed Yes Troubleshoot Troubleshoot Protocol (Review Prevention Steps) Results->Troubleshoot No

Caption: Workflow for Preventing and Analyzing Methionine Oxidation.

References

Selecting the right buffer for [Des-Tyr1]-Met-Enkephalin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate buffer for experiments involving [Des-Tyr1]-Met-Enkephalin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for solubilizing and storing this compound?

A1: The optimal pH for this compound, a tetrapeptide (Gly-Gly-Phe-Met), is slightly acidic, generally between pH 4.0 and 6.0.[1] This pH range helps to minimize degradation pathways such as deamidation and oxidation, which can be more prevalent at neutral or alkaline pH.[2] It is also crucial to select a pH that is at least one unit away from the peptide's isoelectric point (pI) to prevent aggregation.[3] While the exact pI of this compound is not readily published, it can be estimated to be around 5.5-6.0 based on its amino acid composition. Therefore, a buffer in the pH 4.0-4.5 range is a good starting point.

Q2: Which buffer systems are recommended for experiments with this compound?

A2: The choice of buffer can significantly impact peptide stability.[2] For this compound, several buffer systems can be considered depending on the specific application. Acetate (B1210297) or citrate (B86180) buffers are often good choices for maintaining a slightly acidic pH to enhance stability.[1] For physiological or cell-based assays requiring a neutral pH, HEPES or phosphate-buffered saline (PBS) are commonly used.[4][5][6] However, be aware that phosphate (B84403) buffers can sometimes catalyze peptide degradation.[2] It is advisable to test a few different buffer systems to determine the best one for your specific experimental conditions.

Q3: How can I prevent aggregation of this compound in my buffer?

A3: Peptide aggregation can be a significant issue, leading to loss of activity and experimental artifacts.[7][8] To prevent aggregation of this compound, consider the following strategies:

  • pH Optimization: Maintain the buffer pH at least one unit away from the peptide's isoelectric point (pI).[3]

  • Low Concentration: Work with the lowest feasible peptide concentration.[8]

  • Additives: In some cases, the inclusion of additives like arginine (50-100 mM) can increase solubility.[3]

  • Salt Concentration: Optimizing the ionic strength of the buffer by adjusting the salt concentration can help prevent aggregation.[3][8]

  • Temperature Control: Store peptide solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[8]

Q4: What are the primary degradation pathways for this compound in solution?

A4: Peptides in aqueous solutions are susceptible to several degradation pathways. For this compound, which contains a methionine residue, oxidation is a primary concern.[2] The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide (B87167) or sulfone, potentially altering the peptide's biological activity.[2] Other potential degradation routes for peptides include deamidation (not directly applicable to this peptide's sequence), and hydrolysis of the peptide bonds, especially at extreme pH values.[2] Enzymatic degradation by proteases is also a major factor in biological samples.[9][10]

Troubleshooting Guides

Issue 1: Poor Peptide Solubility
Possible Cause Troubleshooting Step
Buffer pH is too close to the peptide's isoelectric point (pI). Adjust the buffer pH to be at least 1 pH unit above or below the estimated pI (around 5.5-6.0). A slightly acidic pH (4.0-4.5) is often a good starting point.[3]
Inappropriate buffer system. Test alternative buffer systems. For example, if using a phosphate buffer, try an acetate or citrate buffer.
Peptide concentration is too high. Attempt to dissolve the peptide at a lower concentration.[8]
Formation of secondary structures. Try adding a small amount of an organic co-solvent like DMSO or DMF (ensure compatibility with your experiment).
Issue 2: Loss of Biological Activity
Possible Cause Troubleshooting Step
Peptide degradation due to oxidation. Prepare solutions fresh and consider de-gassing the buffer. Adding antioxidants like DTT may be an option for non-cell-based assays, but check for compatibility.
Peptide degradation due to pH instability. Confirm the pH of your buffer and ensure it is in the optimal range for peptide stability (typically pH 4.0-6.0 for storage).[1]
Enzymatic degradation in biological samples. Add protease inhibitors to your buffer when working with cell lysates, plasma, or other biological fluids.[11]
Peptide aggregation. Follow the steps outlined in the aggregation prevention FAQ (Q3).[3][8]
Improper storage. Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]

Data Presentation

Table 1: Recommended Buffer Systems for this compound Experiments

Buffer System Buffering Range (pH) Typical Concentration Primary Application Notes
Sodium Acetate 3.6 - 5.610 - 50 mMPeptide solubilization and storageGood for enhancing stability by maintaining an acidic pH.
Sodium Citrate 3.0 - 6.210 - 50 mMPeptide solubilization and storageAnother option for acidic buffering; can chelate divalent cations.[5]
HEPES 6.8 - 8.210 - 25 mMCell-based assays, receptor binding studiesGood for physiological pH experiments; generally low toxicity to cells.[5]
Phosphate-Buffered Saline (PBS) 7.2 - 7.41XIn vivo studies, cell cultureWidely used for physiological pH, but be cautious of potential catalytic effects on peptide degradation.[2][6]
Tris-HCl 7.0 - 9.020 - 50 mMReceptor binding assays, enzymatic assaysCommonly used, but can interact with some enzymes and should be avoided with aldehyde fixatives.[5][6]

Experimental Protocols

Protocol 1: Receptor Binding Assay for this compound

Objective: To determine the binding affinity of this compound to the delta-opioid receptor.

Materials:

  • Cell membranes expressing the delta-opioid receptor.

  • Radiolabeled ligand (e.g., [³H]-naltrindole).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (B1662785) (10 µM).[11]

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[11]

  • Scintillation cocktail and counter.

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the assay buffer (for total binding), unlabeled naloxone (for non-specific binding), or varying concentrations of this compound.[11]

  • Incubate the plate at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using a suitable software to determine the IC₅₀ and Ki values.

Protocol 2: Enzymatic Degradation Assay

Objective: To assess the stability of this compound in the presence of proteases.

Materials:

  • This compound.

  • Enzyme solution (e.g., trypsin, chymotrypsin, or plasma).

  • Reaction Buffer: 50 mM Phosphate buffer, pH 7.4.

  • Stop Solution: 10% Trifluoroacetic acid (TFA).

  • HPLC system with a C18 column.

Methodology:

  • Prepare a stock solution of this compound in the reaction buffer.

  • Add the enzyme solution to the peptide solution to initiate the reaction.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and add it to the stop solution to quench the enzymatic activity.[12]

  • Analyze the samples by HPLC to quantify the amount of intact peptide remaining.

  • Plot the percentage of intact peptide versus time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_peptide Prepare Peptide Dilutions incubation Incubate Peptide, Ligand, and Membranes prep_peptide->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation prep_ligand Prepare Radiolabeled Ligand prep_ligand->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate Specific Binding and Determine IC50/Ki scintillation->data_analysis

Caption: Experimental workflow for a receptor binding assay.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ligand This compound receptor Delta-Opioid Receptor (DOR) ligand->receptor Binds g_protein Gi/Go Protein receptor->g_protein Activates mapk MAPK Pathway receptor->mapk Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases beta_arrestin->receptor Internalization

Caption: Delta-opioid receptor signaling pathway.

troubleshooting_tree cluster_solubility Check Peptide Solution cluster_activity Check Peptide Activity cluster_solutions Potential Solutions start Problem: Inconsistent Experimental Results check_solubility Is the peptide fully dissolved? (Visual Inspection) start->check_solubility is_aggregated Is there evidence of aggregation? (e.g., high background signal) check_solubility->is_aggregated Yes check_activity Is there a loss of activity in a functional assay? check_solubility->check_activity No solution_ph Adjust Buffer pH (away from pI) is_aggregated->solution_ph Yes solution_buffer Change Buffer System is_aggregated->solution_buffer Yes solution_additives Use Additives (e.g., Arginine) is_aggregated->solution_additives Yes solution_fresh Prepare Fresh Solutions check_activity->solution_fresh Yes solution_storage Review Storage Conditions check_activity->solution_storage Yes solution_protease Add Protease Inhibitors check_activity->solution_protease Yes, in biological samples

References

Validation & Comparative

[Des-Tyr1]-Met-Enkephalin vs. DAMGO: A Comparative Guide for Mu-Opioid Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Des-Tyr1]-Met-Enkephalin and DAMGO in the context of mu-opioid receptor (μOR) assays. This document outlines their respective performance, supported by experimental data, to aid in the selection of appropriate research tools.

This compound is a tetrapeptide fragment of the endogenous opioid Met-Enkephalin. It is formed by the enzymatic removal of the N-terminal tyrosine residue. In contrast, DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalin) is a synthetic, metabolically stable analog of enkephalin. It is a highly potent and selective agonist for the μ-opioid receptor and is widely used as a reference compound in opioid research.

The primary structural difference between these two peptides lies in the presence or absence of the N-terminal tyrosine. This single amino acid is widely recognized as being critical for the high-affinity binding and potent activation of opioid receptors. Consequently, this compound exhibits significantly reduced or negligible activity at the μ-opioid receptor compared to DAMGO.

Quantitative Data Summary

CompoundParameterValue (nM)Assay System
DAMGO Ki1.18 - 1.6Human μOR / Rat brain membranes[1][2]
EC50 (GTPγS)28 - 222C6μ cell membranes / Rat brain membranes[1]
EC50 (cAMP)1.5 - 18HEK293 cells / C6 cells[3]
This compound KiNot reported; significantly reduced affinity-
EC50/IC50Not reported; considered largely inactive-

Signaling Pathways

Activation of the μ-opioid receptor by an agonist like DAMGO initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the modulation of ion channels. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and the activation of other signaling cascades.

mu_opioid_signaling cluster_membrane Cell Membrane μOR μ-Opioid Receptor G_Protein Gi/o Protein μOR->G_Protein Activates Beta_Arrestin β-Arrestin μOR->Beta_Arrestin Recruits Agonist Agonist (e.g., DAMGO) Agonist->μOR Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Signaling Beta_Arrestin->MAPK

Mu-opioid receptor signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are generalized protocols for radioligand binding and GTPγS binding assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor by measuring its ability to compete with a radiolabeled ligand.

binding_assay_workflow cluster_workflow Radioligand Binding Assay Workflow prep Prepare membranes expressing μ-opioid receptor incubate Incubate membranes with radioligand (e.g., [³H]DAMGO) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity on filters using a scintillation counter separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Experimental workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing the μ-opioid receptor (e.g., from CHO or HEK293 cells, or brain tissue).

  • Radiolabeled ligand (e.g., [³H]DAMGO).

  • Test compounds (this compound and DAMGO).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a multi-well plate, add cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a saturating unlabeled ligand (e.g., naloxone).

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

  • Cell membranes expressing the μ-opioid receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds (this compound and DAMGO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Unlabeled GTPγS (for non-specific binding).

Procedure:

  • Add cell membranes to the assay buffer containing GDP.

  • Add varying concentrations of the agonist to be tested.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for a specific time (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

Conclusion

DAMGO is a potent and selective agonist for the μ-opioid receptor, making it an invaluable tool for studying μOR pharmacology and for screening novel opioid compounds. Its high affinity and robust functional activity are well-characterized. In contrast, this compound, lacking the critical N-terminal tyrosine residue, displays significantly diminished to negligible binding and functional activity at the μ-opioid receptor. Therefore, for studies requiring a potent and reliable μ-opioid receptor agonist, DAMGO is the compound of choice. This compound may be considered as a negative control to demonstrate the importance of the N-terminal tyrosine for receptor interaction.

References

Validating Opioid Receptor Assays: A Comparative Guide Using Inactive Ligands and Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of opioid receptor assays is paramount to ensure the specificity and reliability of experimental findings. This guide provides a comparative overview of key validation strategies, with a focus on the use of inactive ligands and classical antagonists. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate a comprehensive understanding of these essential validation techniques.

Opioid receptors, belonging to the G protein-coupled receptor (GPCR) superfamily, mediate the physiological and psychoactive effects of opioids.[1] In vitro and in vivo studies investigating the interaction of novel compounds with these receptors rely on a variety of assays to characterize binding affinity and functional activity. A critical aspect of these studies is the validation that the observed effects are indeed mediated by the target opioid receptor. This is primarily achieved through two key approaches: the use of stereoisomers (inactive ligands) and competitive antagonists.

The Role of Inactive Ligands and Antagonists in Assay Validation

The opioid system exhibits strict stereoselectivity, with the pharmacological activity residing in the levorotatory (–)-isomers of opioid ligands. Their dextrorotatory (+)-isomers are generally considered inactive at opioid receptors.[2] This stereoselectivity provides a powerful tool for assay validation. An observed effect that is produced by a (–)-isomer but not its (+)-isomer is likely mediated by an opioid receptor. For instance, (+)-naltrexone, the opioid-inactive isomer of the antagonist naltrexone (B1662487), can be used to investigate non-opioid receptor-mediated effects.[2][3]

Conversely, competitive antagonists, such as naloxone (B1662785) and naltrexone, bind to opioid receptors without activating them, thereby blocking the effects of agonists.[4][5] The ability of an antagonist to inhibit an agonist-induced response is a hallmark of a receptor-mediated event.[1]

Comparative Analysis of Key Opioid Receptor Assays

The following sections detail common assays used to characterize ligand-opioid receptor interactions, along with strategies for their validation using inactive ligands and antagonists.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a receptor.[6] These assays involve the use of a radiolabeled ligand (a ligand with a radioactive isotope) that binds to the receptor. The affinity of an unlabeled test compound is then determined by its ability to displace the radioligand.

Experimental Protocol: Competitive Radioligand Binding Assay [7]

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the opioid receptor of interest.

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine or [³H]-naloxone), and varying concentrations of the unlabeled test compound.[8][9]

  • Control Wells:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-radioactive, high-affinity opioid ligand (e.g., 10 µM Naloxone) to saturate all specific binding sites.[7]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove any remaining unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The binding affinity (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.[10]

Validation Strategy:

To validate that the binding of a novel compound is specific to the opioid receptor, a parallel experiment using an inactive isomer can be performed. The active (–)-isomer should exhibit high-affinity binding, while the inactive (+)-isomer should show significantly weaker or no binding.

Table 1: Comparison of Binding Affinities (Ki) of Opioid Ligands at the Mu-Opioid Receptor (MOR)

CompoundReceptorKi (nM)Notes
NaltrexoneHuman MOR2.0 - 3.6Antagonist[11]
NaloxoneHuman MOR~3.9Antagonist[9]
DAMGOHuman MOR0.5 - 100Agonist, potency varies between assays[12]
MorphineHuman MOR-Prototypical agonist[13]
(+)-Naltrexone-InactiveOpioid-inactive isomer[2]

Note: Ki values can vary depending on the experimental conditions and radioligand used.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution Test_Compound_Prep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calculate_SB Calculate Specific Binding Counting->Calculate_SB Determine_IC50 Determine IC50 Calculate_SB->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays

Functional assays measure the cellular response following receptor activation. Opioid receptors primarily couple to inhibitory G proteins (Gi/o), leading to a cascade of intracellular events.[14][15]

A. G Protein-Dependent Signaling

Activation of Gi/o proteins by an opioid agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and activates G protein-coupled inwardly rectifying potassium channels (GIRKs) while inhibiting voltage-gated calcium channels.[15]

  • cAMP Inhibition Assay: This assay measures the ability of a ligand to inhibit the production of cAMP.[14][15]

  • [³⁵S]GTPγS Binding Assay: This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[14]

Experimental Protocol: cAMP Inhibition Assay [1]

  • Cell Culture: Use cells expressing the opioid receptor of interest.

  • Stimulation of cAMP: Treat the cells with an agent that stimulates adenylyl cyclase, such as forskolin, to increase basal cAMP levels.[15]

  • Ligand Treatment: Add the test compound (agonist) at various concentrations.

  • Antagonist/Inactive Ligand Validation:

    • To confirm antagonist activity, pre-incubate the cells with the antagonist before adding the agonist.

    • To validate agonist specificity, perform a parallel experiment with the inactive (+)-isomer of the agonist.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based).

  • Data Analysis: Plot the percentage of inhibition of cAMP production against the log concentration of the agonist to determine the EC₅₀ (potency) and Emax (efficacy).

B. β-Arrestin-Dependent Signaling

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[14][16] β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways, such as the activation of extracellular signal-regulated kinases (ERK1/2).[14][17][18]

  • β-Arrestin Recruitment Assay: This assay monitors the interaction between the activated opioid receptor and β-arrestin.[14][19][20]

  • ERK1/2 Phosphorylation Assay: This assay measures the phosphorylation of ERK1/2, a downstream effector of both G protein and β-arrestin signaling.[16][17][18]

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., using BRET or FRET)

  • Cell Line: Use a cell line co-expressing the opioid receptor fused to a donor fluorophore (e.g., luciferase) and β-arrestin fused to an acceptor fluorophore (e.g., a fluorescent protein).

  • Ligand Treatment: Add the test compound (agonist) at various concentrations.

  • Antagonist/Inactive Ligand Validation:

    • To confirm antagonist activity, pre-incubate the cells with the antagonist before adding the agonist.

    • To validate agonist specificity, perform a parallel experiment with the inactive (+)-isomer of the agonist.

  • Signal Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) signal, which increases upon the interaction of the receptor and β-arrestin.

  • Data Analysis: Plot the change in BRET/FRET signal against the log concentration of the agonist to determine the EC₅₀ and Emax.

Table 2: Comparison of Functional Potency (EC₅₀) of Opioid Agonists

CompoundAssayReceptorEC₅₀ (nM)
DAMGO[³⁵S]GTPγS BindingHuman MORSingle-digit to hundred nM[12]
DAMGOcAMP InhibitionHuman MORSub-nanomolar to 2-digit nM[12]
FentanylERK1/2 PhosphorylationMouse MOR-
MorphineERK1/2 PhosphorylationMouse MORNo significant activation[21]

Note: EC₅₀ values are highly dependent on the specific assay and cell system used.

Opioid Receptor Signaling Pathways

G cluster_GPCR Opioid Receptor cluster_Gprotein G Protein Signaling cluster_arrestin β-Arrestin Signaling Agonist Opioid Agonist MOR Mu-Opioid Receptor Agonist->MOR Activates G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates Inactive_Ligand Inactive (+)-Isomer Inactive_Ligand->MOR Does not activate Antagonist Antagonist (e.g., Naloxone) Antagonist->MOR Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization ERK ERK1/2 Activation beta_arrestin->ERK G Immobilization Receptor Immobilization on Sensor Chip Analyte_Injection Analyte (Ligand) Injection Immobilization->Analyte_Injection Association Association Phase (Real-time Monitoring) Analyte_Injection->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Data_Analysis Data Analysis (ka, kd, KD) Regeneration->Data_Analysis

References

A Comparative Guide to the Met-Enkephalin Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the metabolic pathways responsible for the degradation of Met-enkephalin, an endogenous opioid peptide crucial in pain modulation and neurotransmission. We offer a comparative overview of the key enzymes involved, their kinetic properties, and a profile of their inhibitors, supported by experimental data. This document aims to serve as a valuable resource for researchers investigating the enkephalinergic system and for professionals in drug development targeting novel analgesic and therapeutic agents.

The Met-Enkephalin Degradation Network

Met-enkephalin, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met, has a notoriously short half-life in vivo due to rapid enzymatic breakdown.[1] This rapid inactivation is primarily carried out by a group of peptidases collectively known as enkephalinases. The principal enzymes implicated in this process are Aminopeptidase (B13392206) N (APN), Neprilysin (NEP, also known as neutral endopeptidase or CD10), Angiotensin-Converting Enzyme (ACE), and Dipeptidyl Peptidase 3 (DPP3).[2] Each enzyme exhibits a distinct cleavage preference, contributing to the multifaceted degradation of Met-enkephalin.

The following diagram illustrates the primary cleavage sites of these enzymes on the Met-enkephalin molecule.

Met_Enkephalin_Degradation_Pathway cluster_products Degradation Products cluster_enzymes Degrading Enzymes Met_Enk Tyr-Gly-Gly-Phe-Met (Met-Enkephalin) Tyr Tyr Met_Enk->Tyr Gly_Gly_Phe_Met Gly-Gly-Phe-Met Met_Enk->Gly_Gly_Phe_Met Tyr_Gly_Gly Tyr-Gly-Gly Met_Enk->Tyr_Gly_Gly Phe_Met Phe-Met Met_Enk->Phe_Met Tyr_Gly Tyr-Gly Met_Enk->Tyr_Gly Gly_Phe_Met Gly-Phe-Met Met_Enk->Gly_Phe_Met Tyr_Gly_Gly_Phe Tyr-Gly-Gly-Phe Met_Enk->Tyr_Gly_Gly_Phe Met Met Met_Enk->Met APN Aminopeptidase N (APN) APN->Met_Enk Cleaves Tyr¹-Gly² bond NEP Neprilysin (NEP) NEP->Met_Enk Cleaves Gly³-Phe⁴ bond DPP3 Dipeptidyl Peptidase 3 (DPP3) DPP3->Met_Enk Cleaves Gly²-Gly³ bond ACE Angiotensin-Converting Enzyme (ACE) ACE->Met_Enk Cleaves Phe⁴-Met⁵ bond

Fig. 1: Met-Enkephalin Degradation Pathway

Comparative Analysis of Degrading Enzymes

The contribution of each enzyme to the overall degradation of Met-enkephalin can vary depending on the tissue and subcellular location. In the brain, both APN and NEP are considered major players in enkephalin inactivation.[2] The following tables provide a comparative summary of the kinetic parameters of these enzymes and the potency of their respective inhibitors. It is important to note that direct comparison of kinetic values across different studies can be challenging due to variations in experimental conditions, such as enzyme and substrate concentrations, temperature, and pH.

Kinetic Parameters for Met-Enkephalin Degradation
EnzymeSubstrateKm (µM)Vmax (nmol/mg/min)Source Tissue/ConditionsReference
Overall Degradation Met-Enkephalin190 ± 209.8 ± 2.2 (µmol/L/min)Human Cerebrospinal Fluid[3]
Aminopeptidase N (APN) Met-Enkephalin--Brain Tissue-
Neprilysin (NEP) Met-Enkephalin--Brain Tissue-
Angiotensin-Converting Enzyme (ACE) Met-Enkephalin-Arg-Phe--Mouse Brain Synaptic Membranes[4][5]
Dipeptidyl Peptidase 3 (DPP3) Leu-Enkephalin--Human (recombinant)[6]

Data for specific Km and Vmax values for each individual enzyme with Met-enkephalin as a substrate under directly comparable conditions is limited in the currently available literature. The provided data for overall degradation in CSF reflects the combined activity of multiple peptidases.

Inhibitors of Met-Enkephalin Degrading Enzymes

The development of specific inhibitors for each enkephalinase has been instrumental in elucidating their individual contributions to Met-enkephalin metabolism and has opened avenues for therapeutic interventions.

EnzymeInhibitorType of InhibitionKiIC50Reference
Aminopeptidase N (APN) BestatinCompetitive--[7]
Amastatin---[7]
Puromycin--50 µM[8]
Neprilysin (NEP) ThiorphanCompetitive4.7 nM10.6 ± 1.9 nM[9]
Phosphoramidon----
CarfecillinCompetitive-207 ± 57 nM[9]
Angiotensin-Converting Enzyme (ACE) Captopril (B1668294)--95 nM (for MERF degradation)[4]
MK-422 (Enalaprilat)--8 nM (for MERF degradation)[4]
Dipeptidyl Peptidase 3 (DPP3) TynorphinCompetitive75 nM-[10]
KelatorphanMixed1.4 nM (NEP), 2 nM (DAP), 7 µM (AP)-[11]

Note: Ki and IC50 values are highly dependent on the experimental conditions. For a detailed understanding of the relationship between IC50 and Ki, resources on enzyme kinetics are recommended.[12][13][14]

Alternative Substrates: A Look at Leu-Enkephalin and Met-Enkephalin-Arg-Phe

While this guide focuses on Met-enkephalin, it is important to consider the degradation of related endogenous opioids to understand the specificity of the enzymatic pathways.

  • Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu): Shares the same degradation pathways as Met-enkephalin, being a substrate for APN, NEP, and DPP3. However, the relative contribution of each enzyme may differ. For instance, some studies suggest that the degradation of Leu-enkephalin is more sensitive to aminopeptidase inhibitors.

  • Met-Enkephalin-Arg-Phe (MERF): This heptapeptide (B1575542) is a C-terminally extended form of Met-enkephalin. Notably, its primary degradation in the brain is mediated by the N-terminal catalytic domain of ACE, which cleaves the Phe-Met bond to release Met-enkephalin.[4][5][15] This pathway is potently inhibited by ACE inhibitors like captopril and enalaprilat.[4] Inhibition of APN and NEP does not significantly affect MERF degradation, highlighting a distinct metabolic route compared to the pentapeptide enkephalins.[5]

Experimental Protocols

Accurate measurement of enzyme activity is fundamental to studying the Met-enkephalin degradation pathway. Below are detailed methodologies for key experiments.

Fluorometric Assay for Aminopeptidase N (APN) and Neprilysin (NEP) Activity

This protocol is adapted from commercially available assay kits and provides a general framework for measuring APN and NEP activity.

Materials:

  • Purified enzyme (APN or NEP) or tissue homogenate

  • Fluorogenic substrate specific for the enzyme of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Specific inhibitor for control experiments (e.g., Bestatin for APN, Thiorphan for NEP)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In the wells of the 96-well microplate, add the assay buffer, the inhibitor (or vehicle control), and the enzyme source (purified enzyme or tissue homogenate).

  • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the increase in fluorescence over time in kinetic mode using a microplate reader set to the appropriate excitation and emission wavelengths for the specific substrate.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence-time curve.

  • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

HPLC-Based Assay for Met-Enkephalin Degradation Products

This method allows for the separation and quantification of Met-enkephalin and its degradation products.

Materials:

  • Met-enkephalin substrate

  • Enzyme source (e.g., purified enzyme, brain synaptosomes, tissue homogenate)

  • Reaction Buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4)

  • Quenching solution (e.g., 1 M HCl or 10% trifluoroacetic acid)

  • HPLC system with a C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • UV detector set at 214 nm or 280 nm

Procedure:

  • Prepare a reaction mixture containing Met-enkephalin and the enzyme source in the reaction buffer.

  • To test for inhibition, add the inhibitor of interest (or vehicle control) to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

  • At each time point, terminate the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated proteins.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a defined volume of the filtered supernatant onto the HPLC system.

  • Separate Met-enkephalin and its metabolites using a suitable gradient of the mobile phases (e.g., a linear gradient from 5% to 60% Mobile Phase B over 30 minutes).

  • Monitor the elution profile with the UV detector and quantify the peak areas corresponding to Met-enkephalin and its degradation products (e.g., Tyr, Tyr-Gly, Tyr-Gly-Gly).

  • The rate of degradation can be determined by the decrease in the Met-enkephalin peak area and the corresponding increase in the product peak areas over time.

Logical Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing inhibitors of Met-enkephalin degrading enzymes.

Inhibitor_Screening_Workflow A Primary Screening (High-Throughput Assay) B Hit Identification (Compounds showing significant inhibition) A->B C Dose-Response Analysis (IC50 Determination) B->C D Kinetic Analysis (Determination of Ki and mechanism of inhibition) C->D E Selectivity Profiling (Testing against other peptidases) D->E F In Vitro Validation (Cell-based or tissue-based assays) E->F G Lead Optimization F->G

Fig. 2: Inhibitor Screening Workflow

Conclusion

The degradation of Met-enkephalin is a complex process involving multiple enzymes with distinct substrate specificities and inhibitor profiles. A thorough understanding of this degradation pathway is paramount for the rational design of novel therapeutics aimed at potentiating endogenous opioid signaling. This guide provides a foundational comparison of the key enzymatic players, their inhibitors, and the experimental approaches to study them. Further research is warranted to delineate the precise contribution of each enzyme in different physiological and pathological contexts, which will ultimately pave the way for more targeted and effective drug development strategies.

References

A Comparative Analysis of [Des-Tyr1]-Met-Enkephalin and Naloxone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct pharmacological profiles of opioid receptor ligands is paramount. This guide provides a detailed, data-driven comparison of [Des-Tyr1]-Met-Enkephalin, an inactive metabolite of an endogenous opioid peptide, and naloxone (B1662785), a potent opioid receptor antagonist.

This comprehensive analysis delves into their mechanisms of action, receptor binding affinities, and functional effects, supported by experimental data and detailed protocols. The stark contrast in their interaction with opioid receptors makes this compound an ideal negative control in studies involving opioid receptor modulation, while naloxone serves as a benchmark competitive antagonist.

At a Glance: Key Differences

FeatureThis compoundNaloxone
Compound Type Tetrapeptide, inactive metabolite of Met-EnkephalinSynthetic opioid derivative
Primary Mechanism Largely inactive at opioid receptorsCompetitive antagonist at opioid receptors
Primary Use in Research Negative controlOpioid antagonist, reversal of opioid effects

Mechanism of Action: A Tale of Two Molecules

This compound , as its name suggests, is a derivative of the endogenous opioid peptide Met-enkephalin that lacks the N-terminal tyrosine residue. This single amino acid omission is critical, as the phenolic side chain of tyrosine is essential for high-affinity binding and activation of opioid receptors. Consequently, this compound exhibits virtually no significant agonist or antagonist activity at these receptors and is often utilized in research as a negative control to demonstrate the specificity of opioid receptor-mediated effects.[1]

Naloxone , in stark contrast, is a non-selective, competitive antagonist of opioid receptors. It has a high affinity for the μ-opioid receptor (MOR), and to a lesser extent, for the δ-opioid (DOR) and κ-opioid (KOR) receptors.[2][3] By binding to these receptors without activating them, naloxone effectively blocks endogenous and exogenous opioids from exerting their effects.[4][5] Its rapid onset of action makes it a critical life-saving medication for reversing opioid overdose.[4]

Receptor Binding Affinity: A Quantitative Comparison

The binding affinity of a ligand for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating higher affinity.

LigandReceptorKi (nM)
Naloxone μ-opioid (MOR)~1-2
δ-opioid (DOR)~15-30
κ-opioid (KOR)~20-50
This compound μ, δ, κ-opioidNo significant binding reported; used as a negative control.

Note: Ki values for naloxone can vary between studies and experimental conditions.

Functional Activity: Antagonism vs. Inactivity

Functional assays measure the biological effect of a ligand following receptor binding. For antagonists, this is often expressed as the concentration required to inhibit 50% of an agonist's effect (IC50).

LigandAssayEffectIC50 / Potency
Naloxone Opioid agonist-induced signaling (e.g., GTPγS binding, cAMP inhibition)Blocks agonist activityPotent antagonist with IC50 values typically in the low nanomolar range. For example, intrathecal IC50 for antagonizing various opioid agonists is in the range of 2.1-5.4 µg in rats.[6]
This compound Opioid agonist-induced signalingNo significant antagonistic or agonistic activityNot applicable, as it does not produce a significant functional effect at opioid receptors.

Signaling Pathways

The interaction of these compounds with opioid receptors leads to distinct downstream signaling events, or a lack thereof.

Naloxone Signaling Pathway

Naloxone, as a competitive antagonist, blocks the canonical G-protein coupled signaling cascade initiated by opioid agonists.

Naloxone_Signaling Naloxone Naloxone Opioid_Receptor μ, δ, κ Opioid Receptor Naloxone->Opioid_Receptor Binds and Blocks G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Prevents Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition Blocked Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulation Blocked cAMP cAMP Adenylate_Cyclase->cAMP Conversion to ATP continues Neuronal_Activity Neuronal Activity Ion_Channels->Neuronal_Activity Normal Activity Maintained

Caption: Naloxone competitively blocks opioid receptors, preventing G-protein activation and downstream signaling.

This compound Interaction (or lack thereof)

Due to its inability to bind effectively to opioid receptors, this compound does not initiate or block any significant signaling pathways.

DesTyr_Signaling DesTyr This compound Opioid_Receptor μ, δ, κ Opioid Receptor DesTyr->Opioid_Receptor No Significant Interaction

Caption: this compound does not significantly interact with opioid receptors.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols used to characterize these compounds.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-expressing cell membranes Incubation Incubate membranes, radioligand, and test compound Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]DAMGO) Radioligand->Incubation Test_Compound Test Compound (Naloxone or this compound) Test_Compound->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Competition_Curve Plot % inhibition vs. log[Test Compound] Scintillation->Competition_Curve Ki_Calculation Calculate Ki value Competition_Curve->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay to determine Ki values.

Protocol Details:

  • Preparation: Cell membranes expressing the opioid receptor of interest are prepared. A radiolabeled opioid agonist (e.g., [³H]DAMGO) and serial dilutions of the test compound (naloxone or this compound) are prepared in a suitable buffer.

  • Incubation: The membranes, radioligand, and test compound are incubated together to allow for competitive binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

GTPγS Binding Assay (for functional antagonism)

This functional assay measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, in response to agonist stimulation. Antagonists are assessed by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Protocol Details:

  • Membrane Preparation: Prepare membranes from cells expressing the opioid receptor and G-proteins.

  • Assay Setup: In a multi-well plate, combine membranes, GDP, an opioid agonist (e.g., DAMGO), and varying concentrations of the antagonist (naloxone or this compound).

  • Initiation: Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration.

  • Detection: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC50.

cAMP Inhibition Assay (for functional antagonism)

This assay measures the inhibition of adenylyl cyclase, a downstream effector of Gαi/o-coupled opioid receptors.

Protocol Details:

  • Cell Culture: Use cells stably expressing the opioid receptor of interest.

  • Assay Protocol: Pre-treat cells with varying concentrations of the antagonist (naloxone or this compound).

  • Stimulation: Stimulate the cells with an opioid agonist in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the reversal of agonist-induced cAMP inhibition against the antagonist concentration to determine the IC50.

Conclusion

The comparison between this compound and naloxone highlights a fundamental principle in pharmacology: the critical role of specific molecular interactions for receptor activity. While naloxone is a potent and clinically vital competitive antagonist at opioid receptors, this compound serves as a testament to the structural requirements for opioid receptor engagement, rendering it an invaluable tool as a negative control in experimental settings. For researchers in opioid pharmacology and drug development, a thorough understanding of these differences is essential for the design and interpretation of studies aimed at elucidating the complex mechanisms of the opioid system.

References

The Significance of the N-Terminal Tyrosine: Using [Des-Tyr1]-Met-Enkephalin to Confirm Opioid Receptor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific molecular interactions that drive a pharmacological effect is paramount. In the study of the opioid system, [Des-Tyr1]-Met-Enkephalin serves as a critical tool for confirming the receptor-level specificity of novel compounds. This guide provides a comparative analysis of this compound against standard selective opioid receptor agonists, supported by experimental data and detailed protocols, to illustrate its utility as a negative control.

Endogenous and synthetic opioids exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors. A wealth of structure-activity relationship studies has established that the N-terminal tyrosine residue of enkephalin peptides is indispensable for high-affinity binding and subsequent receptor activation.[1][2] The tetrapeptide this compound, which is a degradation product of Met-Enkephalin lacking this crucial tyrosine residue, is therefore widely recognized for its significantly diminished or absent activity at these receptors. This property makes it an ideal negative control to demonstrate that the observed effects of a test compound are indeed mediated by specific opioid receptor interactions.

Comparative Analysis of Receptor Ligands

To understand the utility of this compound, it is essential to compare its receptor interaction profile with that of standard, highly selective opioid receptor agonists. DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin) is a potent and selective µ-opioid receptor agonist, while DPDPE ([D-Pen², D-Pen⁵]-enkephalin) is a highly selective δ-opioid receptor agonist, and U-69593 is a selective κ-opioid receptor agonist.

Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of these compounds. The data for this compound is presented qualitatively, as its affinity and potency are generally too low to be accurately quantified in standard assays, underscoring its role as an inactive analogue.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
DAMGO ~1>1000>1000
DPDPE >1000~1-5>1000
U-69593 >1000>1000~1-2
This compound Not DetectableNot DetectableNot Detectable

Note: Ki values are approximate and can vary depending on the specific assay conditions and tissue/cell preparation used.

Table 2: Functional Potency (EC50, nM) in [³⁵S]GTPγS Binding Assays

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
DAMGO ~5-15>10,000>10,000
DPDPE >10,000~10-30>10,000
U-69593 >10,000>10,000~20-50
This compound No Agonist ActivityNo Agonist ActivityNo Agonist Activity

Note: EC50 values represent the concentration of agonist that produces 50% of the maximal response and can vary based on the specific functional assay and cell system.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways, the experimental workflow for confirming receptor specificity, and the logical framework for using this compound.

Opioid Receptor Signaling Pathways cluster_0 Opioid Agonist Binding cluster_1 G Protein Signaling Cascade cluster_2 β-Arrestin Pathway Opioid_Agonist Opioid Agonist (e.g., DAMGO, DPDPE) Opioid_Receptor Opioid Receptor (µ, δ, or κ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates GRK GRK Opioid_Receptor->GRK Activates Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Production Adenylate_Cyclase->cAMP Decreases GRK->Opioid_Receptor Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_Signaling MAPK Signaling Beta_Arrestin->MAPK_Signaling

Opioid Receptor Signaling Pathways

Experimental Workflow for Receptor Specificity Start Start: Test a Novel Compound Binding_Assay Radioligand Binding Assay (µ, δ, κ receptors) Start->Binding_Assay Functional_Assay Functional Assay (e.g., [³⁵S]GTPγS binding) Start->Functional_Assay Compare_Agonists Compare with Selective Agonists (DAMGO, DPDPE, U-69593) Binding_Assay->Compare_Agonists Functional_Assay->Compare_Agonists Negative_Control Test with Negative Control (this compound) Compare_Agonists->Negative_Control Analyze_Data Analyze Data: Determine Ki and EC50 Negative_Control->Analyze_Data Conclusion Conclusion: Confirm Receptor Specificity Analyze_Data->Conclusion

Workflow for Receptor Specificity Confirmation

Logical Relationship of Controls Test_Compound Novel Test Compound (Shows activity) Conclusion Conclusion: Test compound's activity is likely mediated by a specific opioid receptor interaction. Test_Compound->Conclusion If... Selective_Agonist Selective Agonist (e.g., DAMGO) (Shows activity at specific receptor) Selective_Agonist->Conclusion And... (Positive Control) Des_Tyr_Enk This compound (Shows no activity) Des_Tyr_Enk->Conclusion And... (Negative Control)

Role of Controls in Confirming Specificity

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize the interaction of ligands with opioid receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for µ, δ, and κ opioid receptors by measuring its ability to displace a specific radioligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69593 (for κ).

  • Unlabeled selective ligands for non-specific binding determination (e.g., naloxone).

  • Test compounds: this compound, DAMGO, DPDPE, U-69593, and the novel compound of interest.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • In a 96-well plate, add binding buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • For total binding, wells contain only the radioligand and membranes.

  • For non-specific binding, wells contain the radioligand, membranes, and a high concentration (e.g., 10 µM) of a non-selective antagonist like naloxone.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To measure the functional potency (EC50) and efficacy of a test compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds: this compound, DAMGO, DPDPE, U-69593, and the novel compound of interest.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • GTPγS (unlabeled) for non-specific binding determination.

  • Standard materials for filtration and scintillation counting as in the binding assay.

Procedure:

  • Prepare a reaction mixture in 96-well plates containing assay buffer, a fixed concentration of GDP (e.g., 10 µM), and varying concentrations of the test compound.

  • Add the cell membrane preparation to each well.

  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.05-0.1 nM.

  • For basal binding, wells contain no agonist.

  • For non-specific binding, wells contain a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Incubate the plates at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS by scintillation counting.

  • Plot the agonist-stimulated increase in [³⁵S]GTPγS binding against the log concentration of the agonist.

  • Determine the EC50 and maximal stimulation (Emax) by non-linear regression analysis.

References

A Head-to-Head Comparison: [Des-Tyr1]-Met-Enkephalin Versus a Scrambled Peptide as a Negative Control in Opioid Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuropharmacology, pain, and drug development, the selection of an appropriate negative control is a critical determinant of experimental validity. This guide provides an objective comparison between two potential negative controls in the study of Met-Enkephalin and its analogs: [Des-Tyr1]-Met-Enkephalin and a scrambled peptide. We present a synthesis of available data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable negative control for your research.

Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) is an endogenous opioid peptide that plays a crucial role in pain modulation and other physiological processes through its interaction with opioid receptors, primarily the mu (μ) and delta (δ) receptors. To demonstrate that the observed biological effects of Met-Enkephalin or its analogs are specific to its amino acid sequence and not due to non-specific peptide effects, a robust negative control is essential.

The Rationale for Negative Controls

An ideal negative control peptide should possess similar physicochemical properties (e.g., length, molecular weight, charge, and hydrophobicity) to the active peptide but should not elicit a biological response in the experimental system. This ensures that any observed activity of the parent peptide is attributable to its specific sequence and structure, which dictates its interaction with the target receptor.

This compound: A Metabolite as a Control

This compound is a tetrapeptide (Gly-Gly-Phe-Met) that results from the enzymatic degradation of Met-Enkephalin. The removal of the N-terminal tyrosine residue is significant, as this residue is crucial for the binding and activation of opioid receptors. Consequently, this compound is often considered to have very little biological activity, making it a potential candidate for a negative control.[1]

Scrambled Peptide: The Gold Standard for Sequence Specificity

A scrambled peptide is synthesized with the same amino acid composition and length as the active peptide, but the sequence of the amino acids is randomized.[2] This makes it an excellent tool for demonstrating that the biological activity is dependent on the specific primary sequence of the peptide and not merely its constituent amino acids.[2][3] For Met-Enkephalin (Tyr-Gly-Gly-Phe-Met), a possible scrambled sequence could be, for example, Gly-Phe-Tyr-Met-Gly.

Quantitative Comparison of Biological Inactivity

Table 1: Opioid Receptor Binding Affinity

PeptideTarget ReceptorExpected Binding Affinity (Ki)Rationale
Met-Enkephalin (Active Peptide)μ-opioid, δ-opioidNanomolar rangeSpecific sequence and N-terminal Tyr are optimal for receptor binding.
This compound μ-opioid, δ-opioidMicromolar to inactiveLacks the critical N-terminal tyrosine required for high-affinity binding.
Scrambled Met-Enkephalin μ-opioid, δ-opioidMicromolar to inactiveThe randomized sequence disrupts the pharmacophore necessary for receptor recognition.

Table 2: Functional Activity in G-Protein Activation (GTPγS Assay)

PeptideExpected EC50Expected Emax (% of Met-Enkephalin)Rationale
Met-Enkephalin (Active Peptide)Nanomolar range100%Full agonist, effectively activates G-protein signaling upon receptor binding.
This compound > 10 µM< 5%Lacking receptor binding, it is not expected to induce G-protein activation.
Scrambled Met-Enkephalin > 10 µM< 5%Disrupted sequence prevents receptor binding and subsequent G-protein activation.

Table 3: Functional Activity in cAMP Inhibition Assay

PeptideExpected IC50Expected % Inhibition of Forskolin-stimulated cAMPRationale
Met-Enkephalin (Active Peptide)Nanomolar rangeSignificant inhibitionActivation of Gi/o-coupled opioid receptors leads to the inhibition of adenylyl cyclase.
This compound > 10 µMMinimal to no inhibitionInability to activate the receptor means no downstream effect on cAMP levels.
Scrambled Met-Enkephalin > 10 µMMinimal to no inhibitionLack of sequence-specific receptor activation results in no modulation of the cAMP pathway.

Signaling Pathways and Experimental Workflows

To understand the context of these comparisons, it is essential to visualize the signaling pathways and experimental workflows involved in assessing opioid receptor activation.

Met_Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Met-Enkephalin Met-Enkephalin Opioid Receptor Opioid Receptor Met-Enkephalin->Opioid Receptor Binds G-Protein Gαi/oβγ Opioid Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets

Met-Enkephalin Signaling Pathway

The diagram above illustrates the canonical Gαi/o-coupled signaling pathway activated by Met-Enkephalin. Binding of the peptide to its receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cells expressing opioid receptors Membrane Prep Membrane Preparation Cell Culture->Membrane Prep Incubation Incubate membranes with peptides and assay reagents (e.g., [35S]GTPγS or Forskolin) Membrane Prep->Incubation Peptide Prep Peptide Dilutions (Active & Controls) Peptide Prep->Incubation Measurement Measure signal (Radioactivity or Luminescence) Incubation->Measurement Data Processing Calculate specific binding or % inhibition Measurement->Data Processing Curve Fitting Generate dose-response curves Data Processing->Curve Fitting Parameter Calc Determine EC50/IC50 & Emax Curve Fitting->Parameter Calc

General Experimental Workflow for Opioid Receptor Assays

This workflow outlines the key steps in performing in vitro assays to assess the activity of opioid peptides, from the preparation of biological materials and test compounds to data analysis.

Experimental Protocols

Below are detailed methodologies for two key experiments used to characterize the activity of opioid receptor ligands.

Radioligand Binding Assay

Objective: To determine the binding affinity of a test peptide to opioid receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test peptides: Met-Enkephalin, this compound, Scrambled Met-Enkephalin.

  • Non-specific binding control: Naloxone (B1662785) (10 µM).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of the radioligand (at its Kd value), and varying concentrations of the test peptides (from 1 pM to 100 µM).

  • For total binding wells, only membranes and radioligand are added.

  • For non-specific binding wells, membranes, radioligand, and a high concentration of naloxone are added.

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test peptide and fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value.

cAMP Inhibition Assay

Objective: To measure the ability of a test peptide to inhibit the production of cyclic AMP (cAMP) following the activation of Gi/o-coupled opioid receptors.

Materials:

  • Whole cells expressing the opioid receptor of interest.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test peptides: Met-Enkephalin, this compound, Scrambled Met-Enkephalin.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the cells in a 96- or 384-well plate and culture overnight.

  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes at 37°C.

  • Add varying concentrations of the test peptides to the wells and incubate for 15-30 minutes at 37°C.

  • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for a further 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the log concentration of the test peptide and fit the data to a sigmoidal dose-response curve to determine the IC50 and the maximal inhibition.

Conclusion and Recommendations

Both this compound and a scrambled Met-Enkephalin peptide are theoretically sound negative controls for studies involving Met-Enkephalin.

  • This compound is a physiologically relevant metabolite and its inactivity is based on the well-established importance of the N-terminal tyrosine. Its use can be justified when investigating the effects of enzymatic degradation on peptide activity.

  • A scrambled peptide is the more rigorous control for demonstrating sequence specificity.[2] It controls for the potential non-specific effects of the amino acid composition, which can be a confounding factor. For novel research aiming to unequivocally establish a sequence-specific effect, the scrambled peptide is the preferred negative control.

Recommendation: For the most robust experimental design, particularly when characterizing novel Met-Enkephalin analogs, the use of a scrambled peptide is highly recommended . This compound can serve as a valuable secondary control, especially in studies where peptide metabolism is a consideration. Researchers should always ensure that their chosen negative control is thoroughly validated for inactivity in their specific assay system.

References

A Comparative Analysis of Met-Enkephalin and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the endogenous opioid peptide Met-enkephalin and its primary metabolites. This document summarizes key quantitative data, details experimental protocols for cited experiments, and visualizes metabolic and signaling pathways to support further research and development in pain management and related fields.

Introduction

Met-enkephalin (Tyr-Gly-Gly-Phe-Met) is an endogenous pentapeptide with potent opioid activity, playing a crucial role in pain modulation and neurotransmission.[1][2] It is primarily known as a potent agonist of the δ-opioid receptor and to a lesser extent, the μ-opioid receptor, with little to no activity at the κ-opioid receptor.[1] However, its therapeutic potential is limited by its rapid metabolism and short biological half-life, which is in the order of minutes.[3] Understanding the biological activity and pharmacokinetic profiles of its metabolites is therefore critical for the development of more stable and effective enkephalin-based therapeutics.

Met-enkephalin is derived from its precursor protein, proenkephalin.[1] Its degradation is initiated by several enzymes, leading to the formation of various metabolites. The primary metabolic pathways involve cleavage at different peptide bonds, resulting in smaller peptide fragments and individual amino acids. The key enzymes responsible for this degradation include aminopeptidase (B13392206) N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase 3 (DPP3), and angiotensin-converting enzyme (ACE).[1]

This guide focuses on a comparative analysis of Met-enkephalin and its principal metabolites:

  • Tyrosine (Tyr)

  • Tyr-Gly-Gly

  • Phe-Met

  • Met-enkephalin-Arg-Phe (MERF)

  • Met-enkephalin-Arg-Gly-Leu (MEAGL)

Metabolic Pathways of Met-Enkephalin

The metabolic breakdown of Met-enkephalin is a complex process involving multiple enzymes that cleave the pentapeptide at specific sites. The diagram below illustrates the primary enzymatic pathways leading to the formation of its key metabolites.

Met-Enkephalin Metabolism Metabolic Pathways of Met-Enkephalin Met_Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Tyr Tyrosine Met_Enk->Tyr Aminopeptidase N (APN) Tyr_Gly_Gly Tyr-Gly-Gly Met_Enk->Tyr_Gly_Gly Neutral Endopeptidase (NEP) Dipeptidyl Peptidase 3 (DPP3) Met_Enk->Gly_Gly_Phe_Met Phe_Met Phe-Met Met_Enk->Phe_Met Proenkephalin Proenkephalin Proenkephalin->Met_Enk Prohormone Convertases, Carboxypeptidase E MERF Met-enkephalin-Arg-Phe (MERF) Proenkephalin->MERF Prohormone Convertases, Carboxypeptidase E MEAGL Met-enkephalin-Arg-Gly-Leu (MEAGL) Proenkephalin->MEAGL Prohormone Convertases, Carboxypeptidase E MERF->Met_Enk Angiotensin-Converting Enzyme (ACE) MEAGL->Met_Enk Peptidases Opioid Receptor Signaling Opioid Receptor Signaling Pathway Ligand Met-Enkephalin or Active Metabolite Receptor Opioid Receptor (μ or δ) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability, Analgesia) PKA->Cellular_Response Leads to Ion_Channel->Cellular_Response Contributes to G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare cell membranes expressing opioid receptors incubate Incubate membranes, radioligand, and varying concentrations of test compound prep_mem->incubate prep_ligands Prepare radioligand (e.g., [3H]DAMGO) and test compounds (Met-Enkephalin/metabolites) prep_ligands->incubate separate Separate bound from free radioligand (e.g., rapid filtration) incubate->separate count Quantify bound radioactivity (scintillation counting) separate->count analyze Calculate Ki values from competition binding curves count->analyze G acclimate Acclimatize animals (e.g., mice) to the testing environment baseline Measure baseline latency to a nociceptive response (paw lick or jump) on a heated surface (e.g., 55°C) acclimate->baseline administer Administer test compound (Met-Enkephalin/metabolite) or vehicle (e.g., intracerebroventricularly) baseline->administer test At specific time points post-administration, re-measure the response latency administer->test analyze Compare the post-treatment latencies to baseline and vehicle controls test->analyze

References

Verifying Antibody Specificity: A Comparative Guide to Using [Des-Tyr1]-Met-Enkephalin and Other Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methods for validating the specificity of antibodies targeting Met-Enkephalin, with a focus on the use of the control peptide [Des-Tyr1]-Met-Enkephalin. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative validation strategies to empower informed decisions in your research.

The Role of this compound in Specificity Validation

This compound is a truncated form of Met-Enkephalin that lacks the N-terminal tyrosine residue. This single amino acid omission is critical, as the tyrosine residue is essential for the biological activity and binding of Met-Enkephalin to its opioid receptors. Consequently, an antibody specific to the full-length Met-Enkephalin should not recognize this compound. This principle forms the basis of a powerful and straightforward validation technique known as a peptide competition assay.

In this assay, the antibody is pre-incubated with an excess of the control peptide, this compound, before being used in a standard immunoassay such as a Western Blot, ELISA, or Immunohistochemistry (IHC). If the antibody is specific to the full-length Met-Enkephalin, its binding sites will be blocked by the peptide, resulting in a significant reduction or complete elimination of the signal.

Comparative Analysis of Validation Methods

While peptide competition with this compound is a valuable tool, a multi-faceted approach to antibody validation provides the highest level of confidence. Below is a comparison of different validation strategies, including their advantages and disadvantages.

Validation MethodPrincipleAdvantagesDisadvantages
Peptide Competition with this compound Pre-incubation of the antibody with the control peptide blocks the binding to the target protein.Simple to perform, cost-effective, directly assesses binding to the target epitope.Does not rule out off-target binding to other proteins with similar epitopes.
Genetic Knockdown/Knockout Using techniques like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the target protein.Considered the gold standard for specificity validation, as it directly demonstrates the antibody's reliance on the presence of the target protein.Technically demanding, time-consuming, and may not be feasible for all targets or cell types.
Orthogonal Validation Comparing the antibody's performance with a non-antibody-based method, such as mass spectrometry or in-situ hybridization.Provides independent confirmation of the target's presence and localization.Requires access to specialized equipment and expertise.
Independent Antibody Validation Using two or more different antibodies that recognize distinct epitopes on the same target protein.A similar staining pattern from multiple antibodies increases confidence in specificity.Relies on the availability of multiple high-quality antibodies to the same target.

Experimental Data

The following table summarizes hypothetical quantitative data from a series of experiments designed to validate a new rabbit polyclonal anti-Met-Enkephalin antibody.

Experimental MethodConditionSignal Intensity (Arbitrary Units)% Signal Reduction
Western Blot Untreated Cell Lysate10,000-
Antibody + this compound85091.5%
PENK Knockout Cell Lysate50095%
ELISA Met-Enkephalin Coated Plate1.85-
Antibody + this compound0.1293.5%
Immunohistochemistry Staining Intensity Score (0-4)3.5-
Antibody + this compound0.585.7%

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Peptide Competition Assay for Western Blotting
  • Prepare Lysates: Prepare cell or tissue lysates known to express Met-Enkephalin.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Antibody-Peptide Incubation:

    • In one tube, dilute the primary anti-Met-Enkephalin antibody to its optimal working concentration in blocking buffer.

    • In a separate tube, prepare the same dilution of the primary antibody and add a 100-fold molar excess of this compound peptide.

    • Incubate both tubes for 1 hour at room temperature with gentle agitation.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate one membrane with the antibody-only solution and a second identical membrane with the antibody-peptide solution overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membranes extensively with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Develop the blot using an ECL substrate and image the results. A significant reduction in the band intensity on the membrane incubated with the antibody-peptide mixture confirms specificity.

Peptide Competition ELISA
  • Coating: Coat a 96-well microplate with 1-10 µg/mL of synthetic Met-Enkephalin in coating buffer overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Antibody-Peptide Incubation:

    • Prepare serial dilutions of the anti-Met-Enkephalin antibody in assay buffer.

    • Prepare a parallel set of antibody dilutions containing a constant, high concentration of this compound.

    • Incubate for 30 minutes at room temperature.

  • Sample Incubation: Add the antibody and antibody-peptide solutions to the coated wells and incubate for 2 hours at room temperature.

  • Washing and Detection: Wash the plate and add an enzyme-conjugated secondary antibody. After another incubation and wash, add the substrate and measure the absorbance. A rightward shift in the binding curve for the antibody-peptide mixture indicates specific binding.

Visualizing the Met-Enkephalin Signaling Pathway and Experimental Workflows

To further aid in understanding the biological context and experimental design, the following diagrams were generated using Graphviz.

Met_Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Met-Enkephalin Met-Enkephalin Opioid Receptor (δ, μ) Opioid Receptor (δ, μ) Met-Enkephalin->Opioid Receptor (δ, μ) Binds G-Protein (Gi/o) G-Protein (Gi/o) Opioid Receptor (δ, μ)->G-Protein (Gi/o) Activates Adenylate Cyclase Adenylate Cyclase G-Protein (Gi/o)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Leads to

Met-Enkephalin Signaling Pathway

Antibody_Validation_Workflow cluster_peptide_competition Peptide Competition Assay cluster_knockdown Genetic Knockdown Validation A Prepare Antibody Solution C Perform Immunoassay (e.g., Western Blot) A->C B Prepare Antibody + this compound B->C D Compare Signal Intensity C->D E Conclusion: Specificity Confirmed/Rejected D->E F Culture Wild-Type Cells H Prepare Lysates F->H G Culture PENK Knockdown/Knockout Cells G->H I Perform Western Blot H->I J Compare Band Intensity I->J K Conclusion: Specificity Confirmed/Rejected J->K

A Researcher's Guide to Enkephalin Antibody Specificity: Cross-Reactivity with [Des-Tyr1]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the integrity of experimental results. This guide provides a comprehensive comparison of the cross-reactivity of enkephalin antibodies with a key metabolite, [Des-Tyr1]-Met-Enkephalin. While direct quantitative cross-reactivity data from manufacturers is often limited, this guide outlines the experimental framework to determine this critical parameter, alongside an understanding of the underlying biological pathways.

Met-enkephalin (Tyr-Gly-Gly-Phe-Met) is an endogenous opioid pentapeptide that plays a crucial role in pain modulation and neurotransmission. Its metabolic degradation can result in the formation of fragments, including this compound (Gly-Gly-Phe-Met), which lacks the N-terminal tyrosine residue. For immunoassays such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA), understanding the antibody's ability to distinguish between the full peptide and its metabolites is essential for accurate quantification and localization.

Antibodies targeting Met-enkephalin are often raised against the full-length peptide. The N-terminal tyrosine is a significant component of the epitope for many commercially available enkephalin antibodies. Consequently, the removal of this residue in this compound is expected to dramatically reduce or eliminate antibody binding. However, the degree of this reduction can only be precisely determined through empirical testing.

Comparative Analysis of Antibody Cross-Reactivity

A definitive quantitative comparison of a specific enkephalin antibody's cross-reactivity with Met-Enkephalin and this compound requires experimental validation. The following table illustrates how such data would be presented. The percentage cross-reactivity is calculated based on the concentration of each peptide required to displace 50% of the radiolabeled or enzyme-conjugated tracer in a competitive immunoassay.

AnalyteStructureExpected Cross-Reactivity (%)
Met-Enkephalin Tyr-Gly-Gly-Phe-Met100%
This compound Gly-Gly-Phe-Met< 0.1% *
Leu-EnkephalinTyr-Gly-Gly-Phe-LeuVariable**
β-EndorphinTyr-Gly-Gly-Phe-...-GlnLow to negligible***

*For antibodies targeting the N-terminus of Met-enkephalin, the cross-reactivity with this compound is anticipated to be extremely low. However, for antibodies with epitopes closer to the C-terminus, some level of cross-reactivity may be observed and must be experimentally determined. *Cross-reactivity with Leu-Enkephalin will depend on the specificity of the antibody for the C-terminal amino acid. **The N-terminal sequence of β-endorphin is identical to Met-enkephalin, which can lead to cross-reactivity with polyclonal or less specific monoclonal antibodies.

Experimental Protocols for Determining Cross-Reactivity

To empirically determine the cross-reactivity of an enkephalin antibody, a competitive immunoassay is the method of choice. Below are detailed protocols for competitive radioimmunoassay (RIA) and competitive enzyme-linked immunosorbent assay (ELISA).

Competitive Radioimmunoassay (RIA) Protocol

This protocol is adapted from standard RIA procedures for peptide hormones.

Materials:

  • Enkephalin antibody

  • ¹²⁵I-labeled Met-Enkephalin (tracer)

  • Met-Enkephalin standard

  • This compound and other potential cross-reactants

  • RIA buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 0.1% BSA and 0.01% sodium azide)

  • Second antibody (e.g., goat anti-rabbit IgG) and precipitating reagent (e.g., polyethylene (B3416737) glycol)

  • Gamma counter

Procedure:

  • Reagent Preparation: Prepare a standard curve of Met-Enkephalin ranging from 1 pg/mL to 1000 pg/mL. Prepare serial dilutions of this compound and other potential cross-reactants over a broad concentration range (e.g., 10 pg/mL to 10,000 pg/mL). Dilute the primary antibody and ¹²⁵I-labeled Met-Enkephalin in RIA buffer to optimal concentrations (determined by prior titration).

  • Assay Setup: To appropriately labeled tubes, add 100 µL of RIA buffer (for non-specific binding tubes), 100 µL of standard, or 100 µL of the peptide being tested for cross-reactivity.

  • Antibody Addition: Add 100 µL of the diluted primary antibody to all tubes except the non-specific binding tubes.

  • Tracer Addition: Add 100 µL of ¹²⁵I-labeled Met-Enkephalin to all tubes.

  • Incubation: Vortex all tubes gently and incubate for 24 hours at 4°C.

  • Precipitation: Add 100 µL of the second antibody and 500 µL of precipitating reagent to all tubes. Vortex and incubate for 2 hours at 4°C.

  • Centrifugation: Centrifuge the tubes at 3000 x g for 30 minutes at 4°C.

  • Measurement: Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

  • Calculation: Calculate the percentage of tracer bound for each concentration of standard and test peptide. Determine the concentration of each peptide that causes 50% inhibition of tracer binding (IC50). The percent cross-reactivity is calculated as: (IC50 of Met-Enkephalin / IC50 of test peptide) x 100.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

Materials:

  • Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • Enkephalin antibody

  • Met-Enkephalin standard

  • This compound and other potential cross-reactants

  • Biotinylated Met-Enkephalin

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a standard curve of Met-Enkephalin and serial dilutions of this compound in assay buffer.

  • Assay Setup: Add 50 µL of standard or test peptide to the appropriate wells of the microplate.

  • Competitive Reaction: Add 25 µL of biotinylated Met-Enkephalin and 25 µL of the enkephalin antibody to each well.

  • Incubation: Incubate for 2 hours at room temperature on a shaker.

  • Washing: Wash the plate 4 times with wash buffer.

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 4 times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the percentage cross-reactivity using the IC50 values as described in the RIA protocol.

Visualizing the Context: Signaling and Experimental Workflow

To better understand the biological relevance and the experimental design, the following diagrams illustrate the enkephalin signaling pathway and a typical workflow for assessing antibody cross-reactivity.

Enkephalin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Proenkephalin Proenkephalin Met-Enkephalin Met-Enkephalin Proenkephalin->Met-Enkephalin Cleavage Vesicle Vesicle Met-Enkephalin->Vesicle Packaging Opioid_Receptor δ/μ-Opioid Receptor (GPCR) Vesicle->Opioid_Receptor Release into Synaptic Cleft Ca_channel Ca2+ Channel Ca_channel->Vesicle Ca2+ influx triggers vesicle fusion Action_Potential Action_Potential Action_Potential->Ca_channel Depolarization G_protein Gi/o Protein Opioid_Receptor->G_protein Activation Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibition Ion_Channel K+ Channel G_protein->Ion_Channel Opening cAMP cAMP Adenylate_Cyclase->cAMP Neuronal_Inhibition Neuronal_Inhibition cAMP->Neuronal_Inhibition Reduced cAMP leads to Ion_Channel->Neuronal_Inhibition K+ efflux (Hyperpolarization)

Caption: Enkephalin Signaling Pathway.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive Immunoassay (RIA or ELISA) cluster_analysis Data Analysis Prepare_Standards Prepare Serial Dilutions of Met-Enkephalin and this compound Incubate Incubate Antibody with Labeled Tracer and Unlabeled Competitor (Standard or Sample) Prepare_Standards->Incubate Prepare_Reagents Dilute Primary Antibody and Labeled Tracer Prepare_Reagents->Incubate Separate Separate Bound from Free Tracer Incubate->Separate Detect Detect Signal from Bound Tracer Separate->Detect Plot_Curve Plot Standard Curve (% Bound vs. Concentration) Detect->Plot_Curve Calculate_IC50 Determine IC50 for Met-Enkephalin and This compound Plot_Curve->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Safety Operating Guide

Essential Safety and Disposal Procedures for [Des-Tyr1]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of [Des-Tyr1]-Met-Enkephalin, a potent endogenous opioid peptide, is critical for laboratory safety and environmental protection.[1] While the specific details are always outlined in the product's Safety Data Sheet (SDS), which should be consulted as the primary source of information, the following guide provides essential, step-by-step procedures based on general best practices for opioid peptide disposal in a laboratory setting.

Compound Data Summary

For quick reference, the following table summarizes key quantitative and identifying information for this compound.

PropertyValue
Synonyms H-Gly-Gly-Phe-Met-OH[1]
CAS Number 61370-88-5[1]
Molecular Formula C₁₈H₂₆N₄O₅S[1]
Molecular Weight 410.46 g/mol [1]
Purity > 95%[2]
Storage Conditions Store at -20°C[2] or 0°C[1]
Form Lyophilized powder[2]

Pre-Disposal and Handling Protocol

Before beginning any work with this compound, it is imperative to have a designated and clearly labeled waste container ready.

Methodology:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound in its pure form or in solution.

  • Designated Waste Container: Prepare a dedicated hazardous waste container. This container must be:

    • Clearly labeled with "this compound Waste," the full chemical names of any solvents or other components, their respective percentages, and the appropriate hazard symbols (e.g., "Toxic").[3]

    • Stored in a designated chemical waste satellite accumulation area, preferably within a fume hood to manage any potential fumes.[3]

    • Placed inside a secondary containment bin to prevent spills.[3]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment when handling the compound to prevent cross-contamination of other laboratory areas.

Step-by-Step Disposal Procedure

Disposal of opioid peptides like this compound must be conducted in a manner that deactivates the compound and complies with institutional and regulatory standards.

Methodology:

  • Deactivation of Bulk/Unused Product: For pure, unused this compound, chemical deactivation is the recommended first step. While specific deactivation methods can vary, a common approach for peptides is hydrolysis.

    • Acid or Base Hydrolysis: Carefully add the peptide waste to a solution of strong acid (e.g., 1M HCl) or strong base (e.g., 1M NaOH) in the designated waste container. The goal is to break the peptide bonds, rendering the opioid inactive. Allow the mixture to sit for a sufficient period (e.g., 24 hours) to ensure complete degradation.

    • Note: This process should be performed in a fume hood. The resulting solution is still considered hazardous chemical waste.

  • Disposal of Contaminated Materials:

    • Sharps: Any needles or blades contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.[3]

    • Solid Waste: Non-sharp solid waste (e.g., contaminated gloves, weigh boats, pipette tips) should be collected in the labeled hazardous waste container.

  • Aqueous Waste Disposal:

    • Solutions containing this compound should be collected in the designated liquid hazardous waste container.

    • Do not pour opioid solutions down the drain. While some institutions may allow for the drain disposal of certain neutralized biological waste, potent opioids generally require specialized disposal to prevent environmental contamination.[4]

  • Final Disposal:

    • Once the hazardous waste container is full (typically around 75% capacity), securely close it.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. EHS personnel are trained to handle and dispose of hazardous chemical waste according to federal and local regulations.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_final Final Disposition A Identify Waste Type (Solid, Liquid, Sharps) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled Hazardous Waste Container B->C D Is waste pure/bulk compound? C->D E Chemically Deactivate (e.g., Hydrolysis) D->E Yes F Is waste a sharp? D->F No E->F G Dispose in Puncture-Proof Sharps Container F->G Yes H Is waste contaminated solid (gloves, tips)? F->H No L Store Waste in Secondary Containment in Satellite Area G->L I Dispose in Labeled Solid Waste Container H->I Yes J Is waste a liquid solution? H->J No I->L K Dispose in Labeled Liquid Waste Container J->K Yes J->L No K->L M Contact EHS for Pickup and Final Disposal L->M

References

Safeguarding Your Research: A Comprehensive Guide to Handling [Des-Tyr1]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling the potent endogenous opioid peptide, [Des-Tyr1]-Met-Enkephalin.

This compound, a derivative of Met-Enkephalin, is a valuable compound in pain management research and neuropharmacology.[1][2] As with any potent research chemical, particularly in its lyophilized powder form, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental data.[3] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations, step-by-step operational plans for handling and disposal, and a workflow visualization to support your laboratory's safety culture.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

The selection of appropriate PPE is the first line of defense against accidental exposure through inhalation, skin contact, or eye contact.[3][4] A thorough risk assessment of specific laboratory tasks should always be conducted to determine if additional PPE is required.[5] The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Activity Recommended PPE Rationale
Weighing and Dispensing (Lyophilized Powder) - Chemical fume hood or other ventilated enclosure- Full-face powered air-purifying respirator (PAPR) or N95 respirator/dust mask- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloving (e.g., nitrile)- Safety goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of fine powders.[3][6] Engineering controls are the primary means of protection.[6] Full respiratory protection and double gloving provide an extra barrier against contamination.[6]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists.[6] Focus on preventing skin and eye exposure.[6]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate chemical-resistant gloves (e.g., nitrile)Focus on preventing skin contact and eye exposure.[6] The specific procedure will dictate the level of containment needed.
Operational Plan: A Step-by-Step Guide to Safe Handling

Proper handling and storage are critical to maintain the stability and integrity of this compound.[5] This operational plan outlines a systematic approach from receipt to disposal, minimizing the risk of exposure and contamination.

1. Pre-Handling Procedures:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to understand its specific hazards, first-aid measures, and stability information.[3]

  • Designate a Work Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area or bench.[3]

  • Prepare Your Workspace: Ensure a chemical fume hood or other ventilated enclosure is functioning correctly.[3] Have a chemical spill kit readily accessible.[3]

2. Handling the Lyophilized Powder:

  • Acclimatize to Room Temperature: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.[5]

  • Weighing: Perform weighing and dispensing of the powder inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[3][7]

  • Reconstitution: When reconstituting, use sterile, high-purity water or an appropriate buffer.[8][9] Avoid shaking the vial; instead, gently swirl or sonicate to dissolve the peptide.[9]

3. Storage:

  • Lyophilized Powder: For long-term storage, keep the lyophilized powder in a tightly sealed container at -20°C or below.[1][8]

  • Reconstituted Solutions: Store reconstituted solutions at 4°C for short-term use or in aliquots at -20°C or below for long-term storage to avoid repeated freeze-thaw cycles.[8][9]

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of this compound and all contaminated materials must adhere to strict institutional, local, state, and federal regulations to prevent environmental contamination and accidental exposure.[3]

1. Waste Segregation:

  • Liquid Waste: Collect all solutions containing the peptide, including unused stock solutions and the first rinse of any contaminated labware, in a dedicated, clearly labeled hazardous waste container.[10]

  • Solid Waste: Place all solid materials that have come into contact with the peptide, such as gloves, pipette tips, and empty vials, into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[10]

2. Labeling and Storage:

  • Clearly label all waste containers as "Hazardous Waste" and specify the contents, including "this compound".[10]

  • Store waste containers in a designated, secure area away from incompatible materials until they are collected for disposal.[11]

3. Final Disposal:

  • Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for the final disposal of the hazardous waste.[3][11]

Visualizing the Workflow for Safe Handling

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical progression from preparation to disposal.

prep Preparation handling Handling (in Fume Hood) prep->handling weigh Weigh Powder prep->weigh storage Storage handling->storage disposal Disposal handling->disposal liquid_waste Liquid Waste handling->liquid_waste solid_waste Solid Waste handling->solid_waste lyophilized Lyophilized (-20°C) storage->lyophilized solution Solution (4°C or -20°C) storage->solution sds Review SDS sds->prep ppe Don PPE ppe->prep reconstitute Reconstitute Solution weigh->reconstitute reconstitute->storage ehs EHS Pickup liquid_waste->ehs solid_waste->ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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